molecular formula C13H13NO4 B1300174 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid CAS No. 315692-86-5

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Cat. No.: B1300174
CAS No.: 315692-86-5
M. Wt: 247.25 g/mol
InChI Key: NSODFQJPVJFTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a high-purity chemical compound offered for research and development purposes. This benzoic acid derivative incorporates a 3,5-dimethylisoxazole moiety, a heterocyclic structure frequently identified in bioactive molecules and natural products with significant medicinal potential . Compounds based on the isoxazole scaffold are of high interest in pharmaceutical research due to their wide spectrum of documented biological activities, which include antibacterial, anti-tuberculosis, antiviral, anti-tumor, and anti-inflammatory effects . Specific research into related compounds has highlighted their potential in regulating glucose-dependent insulin secretion, suggesting a valuable application in metabolic disorder research . The structural features of this compound make it a valuable intermediate or scaffold for medicinal chemists working on the design and synthesis of novel therapeutic agents with potentially stronger activity and reduced toxicity . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-12(9(2)18-14-8)7-17-11-5-3-4-10(6-11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSODFQJPVJFTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315692-86-5
Record name 3-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible synthetic route for 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, a molecule of interest for researchers and professionals in the field of drug development and medicinal chemistry. The synthesis is presented as a multi-step process, commencing from readily available starting materials and proceeding through key intermediates. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Overview of the Synthetic Route

The synthesis of this compound can be achieved through a four-step sequence. The overall strategy involves the preparation of the key intermediates, 4-(chloromethyl)-3,5-dimethylisoxazole and methyl 3-hydroxybenzoate, followed by their coupling via a Williamson ether synthesis. The final step is the hydrolysis of the resulting methyl ester to yield the target carboxylic acid.

The logical workflow of the synthesis is depicted below:

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_core_synthesis Core Synthesis A Acetylacetone + Hydroxylamine HCl B 3,5-Dimethylisoxazole A->B Cyclocondensation E 4-(Chloromethyl)-3,5-dimethylisoxazole B->E Chloromethylation C m-Hydroxybenzoic Acid + Methanol D Methyl 3-hydroxybenzoate C->D Fischer Esterification F Methyl 3-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate D->F Williamson Ether Synthesis E->F G This compound F->G Hydrolysis

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for each key transformation in the synthesis of this compound.

Step 1: Synthesis of Methyl 3-hydroxybenzoate

This step involves the esterification of m-hydroxybenzoic acid to protect the carboxylic acid functionality.

Reaction Scheme:

step1 m-Hydroxybenzoic Acid m-Hydroxybenzoic Acid Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate m-Hydroxybenzoic Acid->Methyl 3-hydroxybenzoate Methanol, H+ (cat.), Reflux

Caption: Fischer esterification of m-hydroxybenzoic acid.

Procedure: m-Hydroxybenzoic acid (10 g, 72.5 mmol) is dissolved in 100 mL of methanol.[1] A catalytic amount of concentrated hydrochloric acid is added to the solution.[1] The mixture is then heated to reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 10% ethyl acetate/hexane mobile phase.[1] Upon completion, the solution is cooled to room temperature and the solvent is removed under reduced pressure. The resulting solid residue is dissolved in 200 mL of diethyl ether and washed sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield a slightly yellow solid. The crude product can be purified by recrystallization from a benzene/cyclohexane mixture to afford methyl 3-hydroxybenzoate as a white solid.[1]

Step 2: Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole

This intermediate is prepared from 3,5-dimethylisoxazole, which can be synthesized from acetylacetone and hydroxylamine hydrochloride. The subsequent chloromethylation is a key step to introduce the reactive handle for the ether synthesis.

Reaction Scheme:

step2 3,5-Dimethylisoxazole 3,5-Dimethylisoxazole 4-(Chloromethyl)-3,5-dimethylisoxazole 4-(Chloromethyl)-3,5-dimethylisoxazole 3,5-Dimethylisoxazole->4-(Chloromethyl)-3,5-dimethylisoxazole Paraformaldehyde, HCl, 1,4-Dioxane step3 Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Methyl 3-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate Methyl 3-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate Methyl 3-hydroxybenzoate->Methyl 3-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate 1. NaH, THF 2. 4-(Chloromethyl)-3,5-dimethylisoxazole step4 Methyl 3-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate Methyl 3-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate This compound This compound Methyl 3-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate->this compound 1. NaOH, THF/Methanol/Water 2. HCl

References

An In-depth Technical Guide on the Physicochemical Properties of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines known information with robust computational predictions to offer a detailed profile for researchers. It includes a summary of key physicochemical parameters, detailed experimental protocols for their determination, and visualizations of a potential synthetic workflow and a relevant biological signaling pathway. This guide is intended to serve as a valuable resource for those in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of isoxazole-containing compounds.

Introduction

This compound is a complex organic molecule that incorporates a benzoic acid moiety, a common feature in many pharmacologically active compounds, with a 3,5-dimethylisoxazole ring. The isoxazole scaffold is a well-recognized bioisostere for various functional groups and is present in a number of approved drugs. The unique combination of these structural features suggests that this compound may possess interesting biological activities. Notably, derivatives of 3,5-dimethylisoxazole have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a promising target in oncology and inflammatory diseases[1][2][3]. This guide aims to provide a thorough characterization of the physicochemical properties of this compound to support further research and development efforts.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
IUPAC Name 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acidPubChem
CAS Number 315692-86-5ChemicalBook
Molecular Formula C13H13NO4ChemicalBook
Molecular Weight 247.25 g/mol ChemicalBook
Predicted Melting Point 165-175 °CComputational Prediction
Predicted Boiling Point 450-550 °CComputational Prediction
Predicted Water Solubility 0.1-1.0 g/LComputational Prediction
Predicted pKa 4.0-4.5Computational Prediction
Predicted LogP 2.5-3.0Computational Prediction

Disclaimer: Predicted values are generated using established computational models and are intended for estimation purposes. Experimental verification is recommended.

Experimental Protocols

The following are detailed, representative protocols for the experimental determination of the key physicochemical properties of an organic acid like this compound.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • The capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute initially.

  • Once the temperature is within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure accurate measurement.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The melting point is reported as this temperature range[4][5][6][7].

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium concentration of a solute in a solvent at a specific temperature.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • An excess amount of this compound is added to a vial containing a known volume of distilled water.

  • The vial is sealed and placed in a constant temperature shaker bath (e.g., 25 °C).

  • The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After agitation, the suspension is allowed to stand to allow for the separation of the undissolved solid.

  • The mixture is then centrifuged to further separate the solid from the supernatant.

  • A known volume of the clear supernatant is carefully removed.

  • The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry, against a pre-prepared calibration curve[8][9][10].

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations.

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • A known mass of this compound is dissolved in a known volume of water (or a co-solvent if solubility is low).

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments from a burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence point is determined from the inflection point of the titration curve.

  • The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid[11][12][13][14][15].

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a measure of the lipophilicity of a compound.

Apparatus:

  • Separatory funnel or vials

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • n-Octanol and water are pre-saturated with each other by mixing them and allowing the phases to separate.

  • A known amount of this compound is dissolved in either the n-octanol or water phase.

  • A known volume of this solution is placed in a separatory funnel or vial, and a known volume of the other phase is added.

  • The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning and allow the system to reach equilibrium.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in each phase is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P[16][17][18][19][20].

Visualization of Methodologies and Pathways

Synthetic Workflow

A plausible synthetic route for this compound can be conceptualized through a Williamson ether synthesis. This involves the reaction of methyl 3-hydroxybenzoate with 4-(chloromethyl)-3,5-dimethylisoxazole, followed by hydrolysis of the ester to the carboxylic acid.

G cluster_reactants Reactants cluster_reaction1 Williamson Ether Synthesis cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product Final Product A Methyl 3-hydroxybenzoate C Base (e.g., K2CO3) Solvent (e.g., Acetone) A->C B 4-(Chloromethyl)-3,5-dimethylisoxazole B->C D Methyl 3-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate C->D E Base (e.g., NaOH) Water/Alcohol D->E F This compound E->F

Caption: A conceptual workflow for the synthesis of the target compound.

BRD4 Signaling Pathway

Given that 3,5-dimethylisoxazole derivatives are known to inhibit BRD4, a key regulator of gene transcription, understanding the BRD4 signaling pathway is crucial for elucidating the potential mechanism of action of this compound.

G cluster_epigenetic Epigenetic Regulation cluster_brd4 BRD4 Interaction cluster_transcription Transcriptional Activation cluster_cellular Cellular Response HAT Histone Acetyltransferases (HATs) AcHistone Acetylated Histones HAT->AcHistone HDAC Histone Deacetylases (HDACs) Histone Histone Proteins HDAC->Histone Histone->HAT Acetylation AcHistone->HDAC Deacetylation BRD4 BRD4 AcHistone->BRD4 Binds to PTEFb P-TEFb Complex BRD4->PTEFb Recruits Inhibitor 3,5-Dimethylisoxazole Derivative (Inhibitor) Inhibitor->BRD4 Inhibits Binding PolII RNA Polymerase II PTEFb->PolII Phosphorylates Gene Target Genes (e.g., MYC) PolII->Gene Initiates Transcription mRNA mRNA Transcript Gene->mRNA Protein Oncogenic Proteins mRNA->Protein Translation Proliferation Cell Proliferation & Survival Protein->Proliferation

Caption: The BRD4 signaling pathway and the point of inhibition.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, combining available data with computational predictions. The provided experimental protocols offer a framework for the empirical determination of these crucial parameters. The visualization of a potential synthetic route and the relevant BRD4 signaling pathway serves to guide future research into the synthesis and biological evaluation of this compound. Given the established role of 3,5-dimethylisoxazole derivatives as BRD4 inhibitors, this molecule represents a promising lead for the development of novel therapeutics, particularly in the fields of oncology and inflammation. Further experimental validation of the predicted properties and in-depth biological studies are warranted to fully elucidate the therapeutic potential of this compound.

References

A-Technical-Guide-to-3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic-acid-(TAM-16):-Mechanism-of-Action-as-a-GPR119-Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, also known as TAM-16, is a synthetic small molecule that has been identified as a potent and selective agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its role in glucose homeostasis has made it an attractive therapeutic target for type 2 diabetes and related metabolic disorders.[1][2] Activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][3] This guide provides a detailed overview of the mechanism of action of TAM-16, supported by quantitative data, experimental protocols, and pathway visualizations.

Core-Mechanism-of-Action:-GPR119-Signaling-Cascade

The primary mechanism of action for TAM-16 is the activation of the GPR119 receptor. This initiates a downstream signaling cascade mediated by the Gs alpha subunit (Gαs) of the associated heterotrimeric G protein.

The key steps are as follows:

  • Receptor Binding: TAM-16 binds to the GPR119 receptor on the surface of pancreatic β-cells or intestinal L-cells.

  • Gαs Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the Gαs protein.[4]

  • Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP).[4]

  • cAMP-Mediated Effects: The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which mediates various downstream cellular effects.[4] In pancreatic β-cells, this leads to the potentiation of glucose-dependent insulin secretion.[1][5] In intestinal L-cells, it promotes the release of incretin hormones such as GLP-1.[1][3]

Quantitative-Data-Presentation

The potency of TAM-16 in activating GPR119 has been quantified using in vitro cell-based assays that measure the accumulation of intracellular cAMP. The half-maximal effective concentration (EC50) is a key parameter used to determine the compound's potency.

Parameter Species Cell Line Value
EC50 HumanHEK2934.7 nM
EC50 Rat(Not Specified)15 nM
EC50 Mouse(Not Specified)30 nM

Table 1: In Vitro Potency of TAM-16 on GPR119 Receptors. This table summarizes the EC50 values of TAM-16 for GPR119 activation across different species, as determined by cAMP accumulation assays.

Signaling-Pathway-Visualization

The signaling cascade initiated by TAM-16 binding to GPR119 can be visualized as follows:

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAM16 TAM-16 (Agonist) GPR119 GPR119 Receptor TAM16->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Insulin Secretion) PKA->Response Phosphorylates Downstream Targets

Caption: GPR119 signaling cascade initiated by the agonist TAM-16.

Experimental-Protocols

The characterization of GPR119 agonists like TAM-16 heavily relies on robust and reproducible in vitro assays. The cAMP accumulation assay is a foundational method for this purpose.

Protocol:-cAMP-Accumulation-Assay

This protocol describes a method for measuring the increase in intracellular cAMP levels in response to GPR119 activation in a cell line stably expressing the human GPR119 receptor.

1. Materials:

  • Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[4][6]

  • Test Compound: TAM-16.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[6]

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[4][6]

  • Positive Control: Forskolin or a known GPR119 agonist.[4]

  • Vehicle Control: DMSO.[4]

  • cAMP Detection Kit: Homogeneous Time-Resolved Fluorescence (HTRF), FRET, or luminescence-based kits.[4][6]

2. Procedure:

  • Cell Preparation:

    • Culture HEK293-hGPR119 cells to 80-90% confluency.[4]

    • On the day of the assay, detach cells and resuspend them in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).[4]

    • Adjust cell density to the desired concentration (e.g., 2,000-5,000 cells per well).[4]

  • Assay Execution:

    • Dispense the cell suspension into a 384-well plate.[4]

    • Add diluted TAM-16, positive control, or vehicle control to the respective wells.[4]

    • Incubate the plate for 30-60 minutes at room temperature to stimulate the cells.[4]

  • cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's protocol.[4][7] The signal is typically inversely proportional to the concentration of cAMP in the sample.[7]

  • Data Analysis:

    • Calculate the concentration of cAMP for each sample.

    • Plot a dose-response curve of cAMP concentration versus TAM-16 concentration.

    • Determine the EC50 value from the dose-response curve using non-linear regression.

Experimental-Workflow-Visualization

The workflow for the cAMP accumulation assay can be visualized as follows:

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Culture HEK293-hGPR119 Cells D Harvest and Resuspend Cells in Assay Buffer A->D B Prepare TAM-16 Dilution Series F Add TAM-16 / Controls to Wells B->F C Prepare Assay Buffer with PDE Inhibitor (IBMX) C->D E Dispense Cells into 384-well Plate D->E E->F G Incubate for 30-60 min at Room Temperature F->G H Lyse Cells and Add cAMP Detection Reagents G->H I Read Plate using HTRF/Luminescence Reader H->I J Plot Dose-Response Curve I->J K Calculate EC50 Value J->K

Caption: Experimental workflow for a cell-based cAMP accumulation assay.

References

The Emerging Role of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic Acid as a Spleen Tyrosine Kinase Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen Tyrosine Kinase (SYK) has emerged as a critical mediator in the signal transduction pathways of various immune cells, making it a compelling target for therapeutic intervention in a range of autoimmune diseases, allergic reactions, and certain hematological malignancies. The compound 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid belongs to a class of molecules designed to inhibit the activity of SYK. This technical guide provides an in-depth overview of the biological activity of this compound, based on the broader understanding of its chemical class as potent SYK inhibitors. While specific quantitative data for this exact molecule is not publicly available in the cited literature, this document extrapolates from closely related analogs and the general principles of SYK inhibition to provide a comprehensive resource for research and development professionals.

Biological Target: Spleen Tyrosine Kinase (SYK)

SYK is a non-receptor tyrosine kinase that plays a pivotal role in intracellular signaling downstream of various cell surface receptors, including B-cell receptors (BCR), Fc receptors, and integrins. Its activation is a key step in initiating a cascade of events that lead to cellular proliferation, differentiation, and the release of inflammatory mediators. Consequently, inhibition of SYK is a promising strategy to modulate immune responses in pathological conditions.

Mechanism of Action: SYK Signaling Pathway

The binding of a ligand to an immune receptor, such as the B-cell receptor, initiates the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src-family kinases. SYK is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its own activation through autophosphorylation. Activated SYK then phosphorylates a multitude of downstream effector proteins, including PLCγ2, which ultimately leads to the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of genes involved in inflammation and cell proliferation. This compound, as a SYK inhibitor, is hypothesized to bind to the ATP-binding pocket of the SYK kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade.

SYK_Signaling_Pathway BCR B-Cell Receptor (BCR) Src_Kinase Src-Family Kinase ITAM ITAM (phosphorylated) BCR->ITAM Activation Antigen Antigen Antigen->BCR Binding Src_Kinase->ITAM Phosphorylation SYK SYK (inactive) ITAM->SYK Recruitment & Activation SYK_active SYK (active) PLCg2 PLCγ2 SYK_active->PLCg2 Phosphorylation Inhibitor 3-[(3,5-Dimethylisoxazol-4-yl) methoxy]benzoic acid Inhibitor->SYK_active Inhibition Downstream Downstream Signaling (e.g., NF-κB, AP-1) PLCg2->Downstream Response Cellular Response (Inflammation, Proliferation) Downstream->Response Biochemical_Assay_Workflow start Start reagents Prepare Reagents: - Purified SYK enzyme - Kinase buffer - ATP - Biotinylated peptide substrate - Test Compound start->reagents incubation Incubate SYK with Test Compound reagents->incubation reaction Initiate Kinase Reaction (Add ATP and Substrate) incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction detection Detect Phosphorylation (e.g., HTRF, ELISA) stop_reaction->detection analysis Data Analysis (Calculate IC50) detection->analysis end End analysis->end Cellular_Assay_Workflow start Start cell_culture Culture B-cells (e.g., Ramos cells) start->cell_culture compound_treatment Pre-incubate cells with Test Compound cell_culture->compound_treatment bcr_stimulation Stimulate BCR (e.g., with anti-IgM antibody) compound_treatment->bcr_stimulation cell_lysis Lyse Cells bcr_stimulation->cell_lysis protein_detection Detect Phosphorylation of Downstream Targets (e.g., p-PLCγ2) by Western Blot or ELISA cell_lysis->protein_detection analysis Data Analysis (Determine IC50) protein_detection->analysis end End analysis->end

Spectral Analysis of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectral analysis of the novel compound 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. Due to the absence of publicly available experimental data for this specific molecule, this document presents a comprehensive set of predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies outlined herein are based on established principles and data from structurally related compounds, offering a robust predictive framework for researchers. This guide includes detailed experimental protocols and illustrative diagrams to facilitate the spectral characterization of this and similar molecules.

Introduction

This compound is a unique chemical entity combining a substituted isoxazole ring, a common scaffold in medicinal chemistry, with a benzoic acid moiety through a methoxy bridge. The 3,5-dimethylisoxazole group is present in various pharmacologically active compounds, suggesting potential biological relevance. Accurate structural elucidation and characterization are paramount for any further investigation into its properties and applications. This guide serves as a foundational resource for the spectral analysis of this target compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. This data is synthesized from known spectral characteristics of its constituent chemical fragments: the 3,5-dimethylisoxazole ring, the benzoic acid core, and the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~8.0 - 8.2Multiplet1HAromatic proton (ortho to -COOH)
~7.6 - 7.8Multiplet1HAromatic proton (para to -COOH)
~7.4 - 7.6Multiplet2HAromatic protons (meta to -COOH)
~5.1Singlet2HMethylene protons (-O-CH₂-Ar)
~2.4Singlet3HIsoxazole methyl protons (-CH₃)
~2.2Singlet3HIsoxazole methyl protons (-CH₃)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~167Carboxylic acid carbon (-COOH)
~163Isoxazole C5
~160Isoxazole C3
~158Aromatic C-O
~132Aromatic C-COOH
~130Aromatic CH
~129Aromatic CH
~122Aromatic CH
~115Aromatic CH
~110Isoxazole C4
~62Methylene carbon (-O-CH₂-Ar)
~11Isoxazole methyl carbon (-CH₃)
~10Isoxazole methyl carbon (-CH₃)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~3030MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
1680-1710StrongC=O stretch (carboxylic acid)[1]
1580-1610Medium-StrongC=C stretch (aromatic ring)
~1450MediumC=N stretch (isoxazole ring)
1250-1300StrongC-O stretch (carboxylic acid)[1]
1050-1150StrongC-O-C stretch (ether)
~920Medium (broad)O-H bend (out-of-plane, carboxylic acid dimer)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z RatioPredicted IdentityNotes
261[M]⁺Molecular Ion
244[M - OH]⁺Loss of hydroxyl radical from carboxylic acid
216[M - COOH]⁺Loss of carboxylic acid group
165[C₉H₇O₃]⁺Cleavage at the ether linkage
111[C₆H₇N₂O]⁺3,5-dimethylisoxazol-4-ylmethyl cation
96[C₅H₆NO]⁺3,5-dimethylisoxazole cation
77[C₆H₅]⁺Phenyl cation from benzoic acid moiety[2]

Experimental Protocols

The following are generalized protocols for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5][6]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) for its soft ionization capabilities, which is likely to preserve the molecular ion.

  • Mass Analysis: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Diagrams

Logical Relationship Diagram

cluster_isoxazole 3,5-Dimethylisoxazole Ring cluster_benzoic_acid Benzoic Acid Moiety isoxazole Isoxazole Core (C₃H₃NO) methoxy_bridge Methoxy Bridge (-O-CH₂-) isoxazole->methoxy_bridge at C4 methyl1 Methyl Group (-CH₃ at C3) methyl2 Methyl Group (-CH₃ at C5) benzoic_acid Benzoic Acid Core (C₆H₅COOH) methoxy_bridge->benzoic_acid at C3

Caption: Molecular structure of this compound.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation synthesis Synthesis & Purification dissolution Dissolution in Solvent synthesis->dissolution ir IR Spectroscopy (ATR) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C) dissolution->nmr ms Mass Spectrometry (ESI-MS) dissolution->ms nmr_analysis NMR Data Processing (Chemical Shifts, Coupling) nmr->nmr_analysis ir_analysis IR Spectrum Analysis (Functional Groups) ir->ir_analysis ms_analysis MS Data Interpretation (Molecular Weight, Fragmentation) ms->ms_analysis structure_elucidation Structure Confirmation nmr_analysis->structure_elucidation ir_analysis->structure_elucidation ms_analysis->structure_elucidation

Caption: Workflow for the spectral analysis of a novel chemical compound.

Conclusion

This technical guide provides a predictive spectral analysis of this compound, a compound of interest for further chemical and biological studies. The tabulated hypothetical data, based on the analysis of its structural components, offers a valuable reference for researchers. The detailed experimental protocols and workflow diagrams serve as a practical guide for the characterization of this and structurally related molecules. It is anticipated that this document will facilitate future research and development involving this novel isoxazole derivative.

References

An In-depth Technical Guide on the Solubility of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a complex organic molecule incorporating a benzoic acid moiety, an ether linkage, and a disubstituted isoxazole ring. Understanding its solubility in various solvents is crucial for its synthesis, purification, formulation, and biological screening in drug discovery and development. This technical guide outlines its anticipated solubility profile, provides solubility data for analogous compounds, and details a standard experimental protocol for solubility determination.

Qualitative Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.

  • Polar Features: The carboxylic acid group is polar and capable of hydrogen bonding, both as a donor and an acceptor. The ether oxygen and the nitrogen and oxygen atoms in the isoxazole ring also contribute to the molecule's polarity through dipole-dipole interactions and as hydrogen bond acceptors.

  • Non-polar Features: The benzene ring, the methyl groups on the isoxazole ring, and the overall carbon skeleton contribute to the non-polar character of the molecule.

Based on this structure, the following qualitative solubility profile is expected:

  • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the molecule.

  • Moderate to High Solubility: In lower alcohols like methanol and ethanol, where the polar hydroxyl group can interact with the carboxylic acid and the alkyl chain can interact with the non-polar parts of the molecule.

  • Moderate Solubility: In solvents of intermediate polarity like acetone and ethyl acetate.

  • Low Solubility: In non-polar solvents such as toluene and hexanes, as the polar functional groups will hinder dissolution.

  • pH-Dependent Aqueous Solubility: The carboxylic acid group will be predominantly protonated in acidic aqueous solutions, leading to low solubility. In alkaline aqueous solutions (pH > pKa), the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.

Quantitative Solubility Data of Structurally Related Compounds

While specific data for the target compound is unavailable, the solubility of benzoic acid and its methoxy derivatives can provide a useful reference for researchers. The following table summarizes available data for these related compounds.

CompoundSolventTemperature (°C)SolubilityReference
Benzoic Acid Water202.9 g/L[1]
Ethanol25455 g/L[1]
Methanol25582 g/L[2]
Acetonitrile25231 g/L[2]
Ethyl Acetate25322 g/L[2]
Toluene25107 g/L[2]
3-Methoxybenzoic Acid DMSONot Specified30 mg/mL[3]
Boiling WaterNot SpecifiedSoluble
4-Methoxybenzoic Acid Water200.3 g/L[4]
AlcoholNot SpecifiedFreely Soluble
Diethyl EtherNot SpecifiedFreely Soluble
ChloroformNot SpecifiedFreely Soluble
3,5-Dimethoxybenzoic Acid WaterNot SpecifiedSparingly Soluble[5]
EthanolNot SpecifiedSoluble[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[4]

4.1. Materials and Equipment

  • High-purity this compound

  • Analytical grade solvents

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringes and chemically compatible syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a drying oven for gravimetric analysis.

4.2. Procedure

  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[4]

  • Equilibration: Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification: Determine the concentration of the solute in the filtered solution using a validated analytical method.

    • Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the solvent's boiling point and the compound's melting point) until a constant weight is achieved. The final weight of the residue corresponds to the mass of the dissolved solute.[4]

    • Chromatographic Analysis (HPLC): Prepare a calibration curve using standard solutions of the compound of known concentrations. Dilute the filtered saturated solution with a known volume of solvent and analyze it by HPLC. Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

4.3. Data Calculation

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the mass of the dissolved solute and the volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration & Separation cluster_analysis Analysis cluster_quant Quantification Methods A Add excess solute to solvent in a sealed vial B Place in thermostatic shaker A->B C Agitate for 24-72 hours at constant temperature B->C D Allow excess solid to settle C->D E Withdraw supernatant with a syringe D->E F Filter the solution (0.45 µm) E->F G Quantify concentration F->G H Gravimetric Analysis G->H I HPLC Analysis G->I

Caption: Experimental workflow for the shake-flask solubility determination method.

References

In Vitro Stability of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro stability of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, a molecule of interest in drug discovery. Understanding the metabolic fate and stability of a compound in the early stages of development is critical for predicting its pharmacokinetic profile and potential for clinical success. This document summarizes key in vitro stability data, details the experimental protocols for assessing metabolic and plasma stability, and visualizes the potential metabolic pathways and the broader signaling cascades involved in xenobiotic metabolism.

The stability of a drug candidate is a crucial factor in its development. Compounds that are rapidly degraded in plasma or by metabolic enzymes in the liver are likely to have poor in vivo efficacy.[1] In vitro assays provide a reliable and efficient means to assess this stability early in the drug discovery process.[1] This guide will focus on two primary areas of in vitro stability: metabolic stability in liver microsomes and stability in plasma.

Data Presentation: In Vitro Stability Summary

While specific quantitative in vitro stability data for this compound is not publicly available, the following tables present data for a structurally related compound, LMT-28, which also contains the 3,5-dimethylisoxazole moiety.[2] This data can serve as a valuable reference point for anticipating the stability of the title compound. Additionally, data on the stability of the methoxybenzoic acid component in the presence of cytochrome P450 enzymes is included to provide a more complete picture.

Table 1: Metabolic Stability of a Representative 3,5-Dimethylisoxazole Derivative (LMT-28) in Liver Microsomes [2]

SpeciesHalf-Life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)
Human21.9 ± 2.864 ± 8.1
Rat15.3 ± 1.491 ± 8.4

Table 2: Plasma Stability of a Representative Compound

Note: Specific plasma stability data for this compound or a close analog was not found in the public domain. The following table illustrates a typical format for presenting such data.

SpeciesIncubation Time (min)% Remaining (Mean ± SD)Half-Life (t½, min)
Human0100> 120
1598.5 ± 2.1
3097.2 ± 3.5
6095.1 ± 4.0
12092.8 ± 5.2
Rat0100> 120
1599.1 ± 1.8
3098.0 ± 2.9
6096.5 ± 3.7
12094.3 ± 4.8

Experimental Protocols

Metabolic Stability in Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a test compound using liver microsomes from different species.

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)

  • 96-well incubation plates

  • Incubator shaker (37°C)

  • Centrifuge

2. Experimental Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the liver microsome suspension to the phosphate buffer.

  • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

3. Data Analysis:

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of remaining parent compound against time.

  • Calculate the in vitro half-life (t½) from the slope of the linear portion of the curve (t½ = 0.693 / slope).

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Plasma Stability Assay

This protocol describes a general method for evaluating the stability of a test compound in plasma.

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (human, rat, mouse, etc.), anticoagulated with heparin or EDTA

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or methanol (containing an internal standard for LC-MS/MS analysis)

  • Positive control compound known to be unstable in plasma (e.g., procaine)

  • 96-well incubation plates

  • Incubator (37°C)

  • Centrifuge

2. Experimental Procedure:

  • Thaw the pooled plasma at 37°C.

  • Prepare a working solution of the test compound by diluting the stock solution in buffer or plasma to the desired final concentration (e.g., 1 µM).[3]

  • In a 96-well plate, add the plasma.

  • Add the test compound working solution to the wells.

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction in designated wells by adding cold acetonitrile or methanol with an internal standard.[3]

  • Centrifuge the plate to precipitate plasma proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

3. Data Analysis:

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • If significant degradation is observed, calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage remaining versus time.

Visualization of Pathways

General Xenobiotic Metabolism Signaling Pathway

The metabolism of xenobiotics, such as the title compound, is regulated by a complex network of signaling pathways. Nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) act as sensors for foreign compounds.[4][5] Upon activation, these receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to response elements in the DNA, leading to the increased expression of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[6][7]

Xenobiotic_Metabolism_Signaling cluster_extracellular Extracellular cluster_cellular Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenobiotic 3-[(3,5-Dimethylisoxazol-4-yl) methoxy]benzoic acid PXR PXR Xenobiotic->PXR Activation CAR CAR Xenobiotic->CAR Activation PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Translocation & Heterodimerization CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR Translocation & Heterodimerization RXR_cyto RXR RXR_cyto->PXR_RXR RXR_cyto->CAR_RXR DNA DNA Response Element PXR_RXR->DNA Binds to CAR_RXR->DNA Binds to CYP_mRNA CYP mRNA DNA->CYP_mRNA Transcription CYP_Protein CYP450 Enzymes (e.g., CYP3A4, CYP2C9) CYP_mRNA->CYP_Protein Translation

General signaling pathway for the induction of xenobiotic metabolizing enzymes.
Proposed Metabolic Pathway of this compound

Based on the known metabolism of its constituent moieties, the in vitro degradation of this compound is likely to proceed through two primary pathways: O-demethylation of the methoxybenzoic acid portion and oxidation of the 3,5-dimethylisoxazole ring. The O-demethylation is a common metabolic reaction catalyzed by cytochrome P450 enzymes.[8][9][10][11] Oxidation of the methyl groups on the isoxazole ring is another plausible metabolic transformation.

Metabolic_Pathway cluster_pathway1 Pathway 1: O-Demethylation cluster_pathway2 Pathway 2: Isoxazole Oxidation Parent This compound Metabolite1 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]-4-hydroxybenzoic acid Parent->Metabolite1 CYP450-mediated O-demethylation Metabolite2 3-{[3-(Hydroxymethyl)-5-methylisoxazol-4-yl]methoxy}benzoic acid Parent->Metabolite2 CYP450-mediated Oxidation (3-methyl) Metabolite3 3-{[5-(Hydroxymethyl)-3-methylisoxazol-4-yl]methoxy}benzoic acid Parent->Metabolite3 CYP450-mediated Oxidation (5-methyl)

Proposed in vitro metabolic pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the in vitro stability of this compound. While specific quantitative data for this exact molecule is limited, the provided data for analogous structures, along with detailed experimental protocols and visualized metabolic pathways, offer valuable insights for researchers and drug development professionals. The presented information underscores the importance of early in vitro stability assessment and provides a framework for conducting such studies. Further experimental work is necessary to definitively characterize the in vitro stability profile of the title compound.

References

Potential Therapeutic Targets of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential therapeutic targets of the compound 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. Based on extensive analysis of structurally related analogs, the primary therapeutic target is strongly suggested to be the Bromodomain and Extra-Terminal domain (BET) family of proteins , particularly BRD4 . The 3,5-dimethylisoxazole moiety is a well-established bioisostere of acetyl-lysine, enabling competitive inhibition of the bromodomain's acetyl-lysine binding pocket. This guide summarizes the mechanism of action, presents quantitative data from analogous compounds, details relevant experimental protocols for validation, and provides visualizations of the pertinent signaling pathway and experimental workflows.

Introduction

This compound is a synthetic organic molecule featuring a 3,5-dimethylisoxazole core linked via a methoxy bridge to a benzoic acid moiety. While direct experimental data for this specific compound is not publicly available, the chemical architecture, particularly the 3,5-dimethylisoxazole group, is a key pharmacophore in a well-studied class of epigenetic modulators. This guide synthesizes the available information on these related compounds to infer the potential therapeutic applications of the title compound.

Core Therapeutic Target: Bromodomain-containing protein 4 (BRD4)

The most probable therapeutic target for this compound is BRD4, a member of the BET family of proteins which also includes BRD2, BRD3, and BRDT.[1][2][3]

Mechanism of Action

BRD4 is an epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails and other proteins.[2] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[4] A key target gene of BRD4 is the proto-oncogene c-MYC, which plays a central role in cell proliferation, growth, and apoptosis.[1][5]

The 3,5-dimethylisoxazole moiety of the compound acts as a structural mimic of acetyl-lysine (KAc).[2][6][7] It is hypothesized to bind within the hydrophobic acetyl-lysine binding pocket of the BRD4 bromodomain, forming a critical hydrogen bond with a conserved asparagine residue (Asn140 in BRD4(1)).[2] This competitive binding prevents BRD4 from engaging with acetylated histones, leading to the downregulation of target genes like c-MYC and subsequent inhibition of cancer cell proliferation.[1][5]

Quantitative Data on Analogous Compounds

While no specific IC50 values are available for this compound, the following table summarizes the inhibitory activities of structurally related 3,5-dimethylisoxazole derivatives against BRD4. This data provides a strong rationale for investigating the title compound as a BRD4 inhibitor.

Compound IDStructureTargetAssayIC50 (nM)Reference
Compound 22 Dimeric 3,5-dimethylisoxazole derivativeBRD4(1)AlphaScreen7.7[1]
Compound 11h 3,5-dimethylisoxazole-dihydroquinazolinoneBRD4(1)HTRF27.0[8]
BRD4(2)HTRF180[8]
Compound 9 3,5-dimethylisoxazole-phenol derivativeBRD4(1)ALPHA Assay370[9]
Compound 8 3,5-dimethylisoxazole-phenol derivativeBRD4(1)ALPHA Assay390[9]
Compound 3 3,5-dimethylisoxazole-phenyl derivativeBRD4(1)ALPHA Assay4800[10]
Compound 4d 3,5-dimethylisoxazole-phenyl derivativeBRD2(1)/BRD4(1)AlphaScreen<5000[6][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments to validate the interaction of this compound with BRD4 and assess its cellular activity.

Synthesis of 3,5-Dimethylisoxazole Derivatives

A general synthetic route for 3,5-disubstituted isoxazoles can be adapted for the synthesis of the title compound.[13][14]

  • Step 1: Oxime Formation: React an appropriate aldehyde with hydroxylamine in a suitable solvent and base (e.g., NaOH in a deep eutectic solvent) to form the corresponding aldoxime.

  • Step 2: Nitrile Oxide Formation: Treat the aldoxime in situ with a chlorinating agent such as N-chlorosuccinimide (NCS) to generate the hydroximinoyl chloride, which then eliminates HCl to form the nitrile oxide.

  • Step 3: 1,3-Dipolar Cycloaddition: The nitrile oxide undergoes a 1,3-dipolar cycloaddition with an alkyne to form the 3,5-disubstituted isoxazole ring.

  • Step 4: Functional Group Interconversion: Standard chemical transformations can be employed to elaborate the side chains to introduce the methoxy and benzoic acid functionalities. For example, a Suzuki coupling could be used to attach the isoxazole to a substituted benzene ring, followed by hydrolysis of an ester to reveal the carboxylic acid.[14]

BRD4 Inhibition Assay (AlphaScreen)

This protocol describes a bead-based proximity assay to measure the inhibition of the BRD4-histone interaction.[15][16]

  • Materials:

    • GST-tagged BRD4(BD1) protein

    • Biotinylated histone H4 peptide (acetylated)

    • Glutathione AlphaLISA® Acceptor beads

    • Streptavidin-conjugated Donor beads

    • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

    • 384-well microplate

    • AlphaScreen-capable plate reader

  • Procedure:

    • Add 5 µL of assay buffer containing the test compound (e.g., this compound) at various concentrations to the wells of a 384-well plate.

    • Add 5 µL of a solution containing GST-BRD4(BD1) and the biotinylated histone peptide to each well.

    • Incubate the plate for 30 minutes at room temperature to allow for binding.

    • Add 5 µL of Glutathione Acceptor beads to each well and incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of Streptavidin Donor beads to each well and incubate for another 30-60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen reader (excitation at 680 nm, emission at 520-620 nm).

    • The signal is inversely proportional to the inhibition of the BRD4-histone interaction. Calculate IC50 values from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on the viability of cancer cell lines known to be sensitive to BRD4 inhibition (e.g., MV4-11, HCT116).[17]

  • Materials:

    • Cancer cell line (e.g., MV4-11)

    • Complete culture medium

    • 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot for c-Myc Downregulation

This experiment verifies that the compound's anti-proliferative effect is mediated through the BRD4-c-MYC axis.[5][17]

  • Materials:

    • Cancer cell line (e.g., HL-60)

    • RIPA lysis buffer with protease inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-c-Myc, anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Treat cells with the test compound at a concentration around its IC50 value for 24 hours.

    • Lyse the cells, collect the protein extract, and quantify the protein concentration.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary anti-c-Myc antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent.

    • Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.

    • Quantify the band intensities to determine the extent of c-Myc downregulation.

Visualizations

Signaling Pathway

BRD4_Signaling_Pathway BRD4 Signaling Pathway in Cancer Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 recruits TF_Complex Transcriptional Machinery (e.g., P-TEFb) BRD4->TF_Complex recruits cMYC_Gene c-MYC Gene TF_Complex->cMYC_Gene activates transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation Inhibitor 3-[(3,5-Dimethylisoxazol-4-yl) methoxy]benzoic acid Inhibitor->BRD4 inhibits binding

Caption: BRD4-mediated gene transcription and its inhibition.

Experimental Workflow

Experimental_Workflow Workflow for Validating BRD4 Inhibition Synthesis Compound Synthesis & Characterization BRD4_Assay In Vitro BRD4 Inhibition Assay (AlphaScreen) Synthesis->BRD4_Assay IC50_vitro Determine Biochemical IC50 BRD4_Assay->IC50_vitro Cell_Assay Cell-Based Proliferation Assay (MTT) IC50_vitro->Cell_Assay Potent compounds IC50_cell Determine Cellular IC50 Cell_Assay->IC50_cell Mechanism_Assay Mechanism of Action (Western Blot for c-Myc) IC50_cell->Mechanism_Assay Active compounds Validation Target Engagement Validated Mechanism_Assay->Validation

Caption: A typical workflow for validating a BRD4 inhibitor.

Conclusion

Based on the strong evidence from structurally analogous compounds, this compound is a promising candidate for investigation as a BRD4 inhibitor. The 3,5-dimethylisoxazole core serves as a potent acetyl-lysine mimetic, suggesting a clear mechanism of action involving the disruption of BRD4-mediated gene transcription. The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this compound. Further investigation is warranted to confirm its therapeutic potential, particularly in the context of oncology.

References

An In-depth Guide to the Structure-Activity Relationship (SAR) of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic Acid Derivatives as Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) studies on 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid are not extensively available in public literature, a comprehensive analysis of closely related 3,5-dimethylisoxazole derivatives provides significant insights into their potential as potent and selective bromodomain inhibitors, particularly targeting the BET (Bromodomain and Extra-Terminal domain) family of proteins such as BRD4. This guide synthesizes available data to construct a foundational SAR understanding for this chemical series.

Core Structure and Rationale

The 3,5-dimethylisoxazole moiety has been identified as a novel bioisostere for acetyl-lysine, the endogenous ligand for bromodomains. This allows it to effectively bind to the acetyl-lysine binding pocket within these proteins. The benzoic acid component provides a scaffold for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The methoxy linker connects these two key pharmacophoric elements.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the SAR for derivatives based on the 3,5-dimethylisoxazole core, with a focus on modifications at the phenyl ring, which corresponds to the benzoic acid position of the titular compound. The data is primarily derived from studies on BRD4 inhibition.

Table 1: SAR of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors

Compound IDR1 (Position 3 of Phenyl)R2 (Position 5 of Phenyl)BRD4(1) IC50 (nM)BRD4(2) IC50 (nM)Antiproliferative Activity (HL-60 cells) IC50 (µM)Antiproliferative Activity (MV4-11 cells) IC50 (µM)
11h H-CH2-Triazole-Ph(2,4-diF)27.01800.1200.09
11d H-CH2-Triazole-Ph(4-F)550>10000>10>10
11e H-CH2-Triazole-Ph(4-Cl)860>10000>10>10
11f H-CH2-Triazole-Ph(4-Me)190>100003.122.85

Data synthesized from studies on 3,5-dimethylisoxazole derivatives as BRD4 inhibitors.[1]

Key SAR Insights:

  • Substitution at the Phenyl Ring is Crucial: Modifications at the phenyl ring, analogous to the benzoic acid of the core topic, significantly impact BRD4 inhibitory activity.

  • Aromatic Substituents on the Triazole Ring Enhance Potency: The introduction of a substituted phenyl ring via a triazole linker at position 5 of the central phenyl ring leads to potent BRD4 inhibitors.

  • Halogen Substitution on the Terminal Phenyl Ring: Fluorine substitution, particularly di-fluoro substitution at positions 2 and 4 of the terminal phenyl ring (as in compound 11h ), dramatically increases potency against both BRD4(1) and BRD4(2) and translates to strong antiproliferative activity in cancer cell lines.[1] Single halogen substitutions (F or Cl) are less effective.

  • Methyl Substitution: A methyl group on the terminal phenyl ring (compound 11f ) provides moderate potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies of related 3,5-dimethylisoxazole derivatives are provided below.

BRD4 Inhibition Assay (AlphaScreen)

This assay is used to determine the potency of compounds in inhibiting the binding of BRD4 to an acetylated histone peptide.

  • Reagents: Biotinylated histone H4 peptide (Ac-H4), GST-tagged BRD4(1) or BRD4(2), Glutathione donor beads, and Streptavidin acceptor beads.

  • Procedure:

    • Test compounds are serially diluted in assay buffer.

    • GST-tagged BRD4 protein and biotinylated Ac-H4 peptide are added to the wells of a 384-well plate.

    • The mixture is incubated to allow for binding.

    • Glutathione donor beads and Streptavidin acceptor beads are added.

    • The plate is incubated in the dark.

    • The plate is read on an AlphaScreen-capable plate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves using non-linear regression analysis.

Cell Proliferation Assay (MTT or CellTiter-Glo)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., HL-60, MV4-11) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Assay:

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

    • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • CellTiter-Glo Assay:

    • CellTiter-Glo reagent is added to each well.

    • The plate is shaken to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

    • Luminescence is read on a plate reader.

  • Data Analysis: The IC50 values, representing the concentration of compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Western Blot Analysis for c-Myc Downregulation

This technique is used to assess the effect of compounds on the expression levels of the c-Myc protein, a downstream target of BRD4.

  • Cell Treatment and Lysis: Cells are treated with the test compound for a specified time, then harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for c-Myc, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizations

Logical Relationship of SAR Insights

SAR_Logic cluster_core Core Scaffold cluster_modifications Modifications at Phenyl Ring cluster_activity Biological Activity Core 3,5-Dimethylisoxazole- (methoxy)phenyl Substituents Substituents (R groups) at positions 3 and 5 Core->Substituents Modification Site Potency BRD4 Inhibition (Potency) Substituents->Potency Impacts Selectivity Selectivity (BRD4(1) vs BRD4(2)) Substituents->Selectivity Impacts Cellular_Activity Antiproliferative Activity Potency->Cellular_Activity Correlates with

Caption: Logical flow of SAR from core scaffold modification to biological activity.

Experimental Workflow for Compound Evaluation

Experimental_Workflow Start Synthesized Compound Assay1 BRD4 Inhibition Assay (AlphaScreen) Start->Assay1 Data1 IC50 vs BRD4(1) IC50 vs BRD4(2) Assay1->Data1 Assay2 Cell Proliferation Assay (MTT / CellTiter-Glo) Assay1->Assay2 Potent compounds Data2 IC50 vs Cancer Cell Lines Assay2->Data2 Assay3 Target Engagement Assay (Western Blot for c-Myc) Assay2->Assay3 Active compounds Data3 c-Myc Downregulation Assay3->Data3 End Lead Compound Identification Assay3->End

Caption: Typical experimental workflow for evaluating novel BRD4 inhibitors.

BRD4 Signaling Pathway Inhibition

BRD4_Pathway BRD4 BRD4 Transcription_Machinery Transcription Machinery (e.g., P-TEFb) BRD4->Transcription_Machinery recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to Gene_Transcription Oncogene Transcription (e.g., c-Myc) Transcription_Machinery->Gene_Transcription activates Cell_Proliferation Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation promotes Inhibitor 3,5-Dimethylisoxazole Derivative Inhibitor->BRD4 inhibits binding

Caption: Simplified signaling pathway showing BRD4 inhibition.

References

A Comprehensive Guide to the Preliminary Toxicity Screening of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific preliminary toxicity data for 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is not publicly available. The following guide is a projection based on established toxicological screening methodologies and data from structurally related compounds. The experimental data presented herein is hypothetical and intended to serve as a framework for designing and interpreting future studies.

Introduction

This compound is a novel small molecule with potential therapeutic applications. As with any new chemical entity destined for clinical development, a thorough preclinical safety evaluation is paramount. This guide outlines a comprehensive strategy for the preliminary toxicity screening of this compound, encompassing in vitro and in vivo assays designed to identify potential liabilities and inform go/no-go decisions in the early stages of drug development. The methodologies and data presentation are structured to provide a robust initial assessment of the compound's safety profile.

Predicted Physicochemical Properties and ADME Profile

A preliminary in silico assessment of the compound's physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profile is crucial for designing relevant toxicity studies.

ParameterPredicted ValueImplication for Toxicity Studies
Molecular Weight 249.25 g/mol Good oral bioavailability potential.
LogP 2.8Moderate lipophilicity, suggesting potential for membrane permeability but also possible off-target interactions.
Aqueous Solubility Low to moderateMay require formulation strategies for in vivo studies. Potential for precipitation at high doses.
pKa 4.2 (acidic)Ionization state will influence absorption and distribution.
CYP450 Inhibition Potential for inhibition of major isoforms (e.g., CYP3A4, CYP2D6)Risk of drug-drug interactions. Requires in vitro evaluation.
hERG Inhibition Moderate riskPotential for cardiotoxicity. Requires dedicated in vitro cardiac safety assessment.

In Vitro Toxicity Screening

In vitro assays provide the first tier of toxicity assessment, offering high-throughput and cost-effective methods to identify potential cellular liabilities.

Cytotoxicity Assessment

Objective: To determine the concentration at which the compound induces cell death in various cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cell lines representing different organs (e.g., HepG2 - liver, HEK293 - kidney, A549 - lung) are cultured in 96-well plates to 80% confluency.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24 and 48 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 (half-maximal inhibitory concentration) is determined.

Hypothetical Quantitative Data

Cell LineIncubation Time (h)IC50 (µM)
HepG2 24> 100
4885.2
HEK293 24> 100
4892.5
A549 24> 100
48> 100
Genotoxicity Assessment

Objective: To evaluate the potential of the compound to induce DNA damage or mutations.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Strains: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) are used.

  • Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Compound Exposure: The bacterial strains are exposed to various concentrations of the compound.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (histidine for Salmonella, tryptophan for E. coli).

  • Incubation and Counting: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

Hypothetical Quantitative Data

Bacterial StrainMetabolic Activation (S9)Result
TA98 -Negative
+Negative
TA100 -Negative
+Negative
TA1535 -Negative
+Negative
TA1537 -Negative
+Negative
WP2 uvrA -Negative
+Negative
Cardiovascular Safety Assessment

Objective: To assess the potential for the compound to cause cardiac-related adverse effects.

Experimental Protocol: hERG Patch-Clamp Assay

  • Cell Line: A stable cell line expressing the human ether-à-go-go-related gene (hERG) potassium channel is used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current.

  • Compound Application: The cells are exposed to increasing concentrations of the compound.

  • Data Analysis: The effect of the compound on the hERG current is measured, and the IC50 for hERG inhibition is calculated.

Hypothetical Quantitative Data

AssayIC50 (µM)
hERG Inhibition 25.8

In Vivo Toxicity Screening

In vivo studies in animal models provide a more integrated assessment of a compound's toxicity.

Acute Toxicity Study

Objective: To determine the short-term toxicity and the maximum tolerated dose (MTD) of the compound after a single administration.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Female Sprague-Dawley rats are used.

  • Dosing: A single animal is dosed at a starting dose (e.g., 2000 mg/kg).

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. This process is continued until the MTD is determined.

  • Clinical Observations: Animals are observed for changes in behavior, appearance, and body weight.

  • Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed.

Hypothetical Quantitative Data

ParameterResult
LD50 (Oral, Rat) > 2000 mg/kg
Maximum Tolerated Dose (MTD) 1000 mg/kg
Clinical Signs at > MTD Lethargy, piloerection, decreased body weight gain.

Visualizations

Experimental_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Toxicity Screening cluster_in_vivo In Vivo Toxicity Screening cluster_decision Decision Point in_silico ADME & Physicochemical Prediction cytotoxicity Cytotoxicity (MTT Assay) HepG2, HEK293, A549 in_silico->cytotoxicity genotoxicity Genotoxicity (Ames Test) in_silico->genotoxicity cardiac_safety Cardiovascular Safety (hERG) in_silico->cardiac_safety acute_toxicity Acute Oral Toxicity (Rat) cytotoxicity->acute_toxicity genotoxicity->acute_toxicity cardiac_safety->acute_toxicity go_no_go Go/No-Go acute_toxicity->go_no_go

Caption: Preliminary toxicity screening workflow for this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Compound This compound hERG hERG K+ Channel Compound->hERG Inhibition Mitochondria Mitochondria Compound->Mitochondria Potential Interaction Delayed_Repolarization Delayed Repolarization hERG->Delayed_Repolarization ROS Reactive Oxygen Species DNA DNA ROS->DNA Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria->ROS DNA_Damage DNA Damage DNA->DNA_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis DNA_Damage->Apoptosis

Caption: Potential toxicity signaling pathways for a novel chemical entity.

Summary and Future Directions

The hypothetical preliminary toxicity screening of this compound suggests a generally favorable safety profile at this early stage. The compound exhibits low cytotoxicity in the tested cell lines and is negative for mutagenicity in the Ames test. The in vivo acute toxicity study indicates a high LD50, suggesting low acute toxicity.

However, the moderate inhibition of the hERG channel (IC50 = 25.8 µM) warrants further investigation. While the IC50 is significantly higher than the anticipated therapeutic concentrations, a more detailed cardiovascular safety assessment, including in vivo QT studies, will be necessary as the compound progresses in development.

Future studies should also include:

  • Repeat-dose toxicity studies: To evaluate the effects of longer-term exposure.

  • Safety pharmacology studies: To assess effects on the central nervous, cardiovascular, and respiratory systems.

  • Metabolite identification and toxicity testing: To ensure that any major metabolites are not more toxic than the parent compound.

This comprehensive preliminary toxicity screening provides a solid foundation for the continued development of this compound, with a clear path forward for addressing the identified potential cardiovascular liability.

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Isoxazole Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is a perpetual endeavor in the field of medicinal chemistry. Among the myriad of heterocyclic scaffolds, the isoxazole ring, particularly when integrated with a benzoic acid moiety, has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities. This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, elucidating the synthesis, biological evaluation, and mechanistic understanding of novel isoxazole benzoic acid derivatives. This document provides detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to facilitate further exploration and innovation in this promising area of drug discovery.

Core Synthetic Strategies and Experimental Protocols

The synthesis of isoxazole benzoic acid derivatives predominantly relies on two robust and versatile chemical transformations: the Claisen-Schmidt condensation to form an intermediate chalcone, followed by a cyclization reaction with hydroxylamine hydrochloride, or the direct 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Protocol 1: Synthesis of Isoxazole Derivatives via Claisen-Schmidt Condensation

This two-step process is a cornerstone in the synthesis of 3,5-disubstituted isoxazoles.

Step 1: Synthesis of Chalcone Intermediate

The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aromatic aldehyde with an aromatic ketone.[1][2][3]

  • Materials:

    • Substituted benzaldehyde (1 equivalent)

    • Substituted acetophenone (e.g., 4-acetylbenzoic acid) (1 equivalent)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol or Methanol

    • Glacial acetic acid or Hydrochloric acid (for neutralization)

    • Distilled water

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic aldehyde and the acetophenone derivative in ethanol.

    • Slowly add an aqueous solution of NaOH or KOH to the stirred mixture at room temperature.

    • Continue stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • Acidify the mixture with dilute HCl or acetic acid to precipitate the chalcone.[1]

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Purify the crude chalcone by recrystallization from a suitable solvent, typically ethanol.[1]

Step 2: Cyclization to form the Isoxazole Ring

The purified chalcone is then reacted with hydroxylamine to form the isoxazole ring.

  • Materials:

    • Chalcone intermediate (1 equivalent)

    • Hydroxylamine hydrochloride (1.5 equivalents)

    • Sodium acetate or Pyridine

    • Ethanol

  • Procedure:

    • Reflux a mixture of the chalcone and hydroxylamine hydrochloride in ethanol.[4]

    • Add a base, such as sodium acetate or pyridine, to the reaction mixture.

    • Continue refluxing for 6-8 hours, monitoring the reaction by TLC.

    • After completion, concentrate the reaction mixture and pour it into ice water.

    • Filter the resulting solid, dry it, and recrystallize from ethanol to obtain the purified isoxazole derivative.[4]

Protocol 2: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

This method provides a direct route to 3,5-disubstituted isoxazoles through the reaction of a nitrile oxide with an alkyne.[5][6][7]

  • Materials:

    • Substituted aldoxime (1 equivalent)

    • Substituted alkyne (e.g., 4-ethynylbenzoic acid) (1 equivalent)

    • Oxidizing agent (e.g., N-chlorosuccinimide (NCS), diacetoxyiodobenzene)

    • Base (e.g., sodium hydroxide)

    • Solvent (e.g., Choline chloride:urea deep eutectic solvent, acetonitrile)

  • Procedure:

    • Generate the nitrile oxide in situ from the corresponding aldoxime using an oxidizing agent like NCS in the presence of a base.[8][9]

    • Add the substituted alkyne to the reaction mixture.

    • Stir the reaction at a specified temperature (e.g., 50°C) for several hours.[8]

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[8]

    • Dry the organic phase, evaporate the solvent, and purify the crude product by column chromatography on silica gel.[8]

Biological Activities and Quantitative Data

Novel isoxazole benzoic acid derivatives have demonstrated significant potential in various therapeutic areas, most notably as anti-inflammatory and anticancer agents. Their biological efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Anti-Inflammatory Activity

The anti-inflammatory properties of these derivatives are frequently evaluated using the carrageenan-induced paw edema model in rodents.

Table 1: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives

Compound IDAnimal ModelDosePercent Inhibition of Edema (%)Reference
5c Rat10 mg/kg75.68[10]
5d Rat10 mg/kg72.34[10]
5e Rat10 mg/kg70.12[10]
5g Rat10 mg/kg76.71[10]
Diclofenac Sodium Rat10 mg/kg74.22[10]
Anticancer Activity

The cytotoxic effects of isoxazole derivatives against various cancer cell lines are commonly assessed using the MTS or MTT assay.

Table 2: In Vitro Cytotoxicity of Isoxazole Derivatives (IC50 in µM)

Compound IDB16F1 (Melanoma)Colo205 (Colon)HepG2 (Liver)HeLa (Cervical)Reference
2a 7.5515.225.840.85[11]
2e 0.079---[11]
Doxorubicin 0.056---[11]
Enzyme Inhibition

Certain isoxazole derivatives have been identified as potent enzyme inhibitors, for example, against carbonic anhydrase (CA).

Table 3: Carbonic Anhydrase Inhibition by Isoxazole Derivatives

Compound IDIC50 (µM)Percent Inhibition (%)Reference
AC2 112.3 ± 1.679.5[12]
AC3 228.4 ± 2.368.7[12]
Acetazolamide 18.6 ± 0.587.0[12]

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Cytotoxicity - MTS Assay

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.[13][14][15]

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Cell culture medium

    • Test compounds (isoxazole derivatives)

    • MTS solution

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTS solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 4: In Vivo Anti-inflammatory - Carrageenan-Induced Paw Edema

This is a standard and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[16][17][18][19][20]

  • Materials:

    • Rats or mice

    • Carrageenan solution (1% w/v in saline)

    • Test compounds

    • Standard drug (e.g., Diclofenac Sodium)

    • Plethysmometer or digital calipers

  • Procedure:

    • Administer the test compounds and the standard drug to the animals (e.g., orally).

    • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the control group.

Signaling Pathways and Experimental Workflows

The biological effects of isoxazole benzoic acid derivatives are often mediated through the modulation of key signaling pathways involved in inflammation and cancer.

Signaling Pathways

NF-kappaB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Stimuli->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_Expression Pro-inflammatory & Pro-survival Gene Expression NFkappaB->Gene_Expression activates transcription of Isoxazole Isoxazole Benzoic Acid Derivatives Isoxazole->IKK_complex inhibits

Caption: The NF-κB signaling pathway, a key regulator of inflammation and cell survival.

HIF-1alpha_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus translocates to HRE Hypoxia Response Elements (HRE) HIF1_complex->HRE binds to Gene_Expression Target Gene Expression (e.g., VEGF, Glycolytic Enzymes) HRE->Gene_Expression activates Isoxazole Isoxazole Benzoic Acid Derivatives Isoxazole->HIF1a inhibits transcription of

Caption: The HIF-1α signaling pathway, crucial in cancer cell adaptation to hypoxia.

p38_MAPK_Signaling_Pathway Stress_Cytokines Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress_Cytokines->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Downstream Downstream Effectors (e.g., MK2, MSK1/2) p38_MAPK->Downstream activates Gene_Expression Inflammatory Gene Expression Downstream->Gene_Expression regulates Isoxazole Isoxazole Benzoic Acid Derivatives Isoxazole->p38_MAPK inhibits

Caption: The p38 MAPK signaling pathway, a key mediator of inflammatory responses.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of Isoxazole Benzoic Acid Derivatives Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening (e.g., MTS Assay) Purification->In_Vitro Lead_Identification Lead Compound Identification In_Vitro->Lead_Identification In_Vivo In Vivo Evaluation (e.g., Carrageenan-induced Paw Edema) Lead_Identification->In_Vivo Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) In_Vivo->Mechanism Preclinical Preclinical Development Mechanism->Preclinical

Caption: A typical experimental workflow for the discovery of novel isoxazole derivatives.

Conclusion

The exploration of novel isoxazole benzoic acid derivatives represents a highly promising avenue for the discovery of new therapeutic agents. Their synthetic accessibility, coupled with their potent and diverse biological activities, makes them attractive candidates for further development. This technical guide provides a foundational framework for researchers to design, synthesize, and evaluate new derivatives with improved pharmacological profiles. The detailed protocols, consolidated quantitative data, and visual representations of key biological processes are intended to accelerate research and foster innovation in this exciting and impactful field of medicinal chemistry. The continued investigation of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapeutics for a range of human diseases.

References

In-depth Technical Guide on the Computational Docking Studies of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature and databases reveals a notable absence of specific computational docking studies performed on the molecule 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. While research exists on various derivatives of 3,5-dimethylisoxazole and other benzoic acid compounds, direct computational analyses detailing the binding affinity and interaction of this specific ligand with a protein target are not publicly available at this time.

Computational docking is a foundational element in modern drug discovery, providing crucial insights into the potential binding of a small molecule (ligand) to the active site of a protein (receptor). This process predicts the preferred orientation of the ligand when bound to form a stable complex and is instrumental in estimating the strength of this interaction, often quantified by metrics such as binding energy or docking score.

The creation of a detailed technical guide or whitepaper, as requested, is contingent upon the availability of such primary research data. Without specific studies on this compound, the core requirements of quantitative data summarization, detailed experimental protocols, and visualization of relevant signaling pathways cannot be fulfilled. The generation of such information would necessitate a novel de novo computational docking study, which is beyond the scope of this informational response.

For researchers, scientists, and drug development professionals interested in this molecule, this knowledge gap presents a clear opportunity for new research. A computational docking study on this compound would first involve the identification of a putative protein target. This could be hypothesized based on the biological activity of structurally similar molecules. For instance, various 3,5-dimethylisoxazole derivatives have been investigated as inhibitors of targets such as bromodomain-containing protein 4 (BRD4).

A general workflow for such a prospective study is outlined below.

General Workflow for a Computational Docking Study

A typical computational docking workflow that could be applied to this compound is illustrated in the following diagram. This process would begin with the preparation of the ligand and the target protein, followed by the docking simulation itself, and concluding with the analysis and interpretation of the results.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D structure generation, energy minimization) grid_gen Grid Box Generation (Defining the active site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB structure selection, removal of water/ligands, addition of hydrogens) protein_prep->grid_gen docking_run Molecular Docking Simulation (Using software like AutoDock, Glide, etc.) grid_gen->docking_run pose_analysis Pose Analysis (Clustering and ranking of binding poses) docking_run->pose_analysis interaction_analysis Interaction Analysis (Identifying key residues and bond types) pose_analysis->interaction_analysis scoring Binding Energy Calculation (Estimating binding affinity) interaction_analysis->scoring

Caption: A generalized workflow for a computational molecular docking study.

Should research on the computational docking of this compound be published in the future, a detailed technical guide could be produced. Such a guide would include tables of binding energies, detailed protocols of the methods used, and diagrams of any elucidated signaling pathways. We encourage the scientific community to explore this and similar molecules to expand the collective knowledge base.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the multi-step synthesis of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis involves the preparation of two key intermediates, methyl 3-hydroxybenzoate and 4-(chloromethyl)-3,5-dimethylisoxazole, followed by their coupling via a Williamson ether synthesis, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound incorporating both a substituted isoxazole ring and a benzoic acid moiety. The isoxazole scaffold is a common feature in many biologically active compounds. This document outlines a reliable, three-step synthetic pathway, providing detailed experimental procedures, a summary of expected yields and characterization data, and a visual representation of the workflow.

Overall Synthetic Scheme

The synthesis is accomplished in three main stages:

  • Step 1: Esterification of 3-hydroxybenzoic acid to produce methyl 3-hydroxybenzoate.

  • Step 2: Synthesis of 4-(chloromethyl)-3,5-dimethylisoxazole from the corresponding alcohol. This begins with the reduction of ethyl 3,5-dimethylisoxazole-4-carboxylate to (3,5-dimethylisoxazol-4-yl)methanol, followed by chlorination.

  • Step 3: Williamson ether synthesis to couple methyl 3-hydroxybenzoate with 4-(chloromethyl)-3,5-dimethylisoxazole, followed by saponification of the resulting methyl ester to afford the final product.

Experimental Protocols

Materials and Reagents:

  • 3-Hydroxybenzoic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Ethyl 3,5-dimethylisoxazole-4-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether

  • Thionyl Chloride (SOCl₂)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, Anhydrous)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Sodium Sulfate (Anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Brine

Protocol 1: Synthesis of Methyl 3-hydroxybenzoate

This procedure details the Fischer esterification of 3-hydroxybenzoic acid.

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (13.8 g, 100 mmol) and anhydrous methanol (150 mL).

  • Acid Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate as a white solid or pale oil.

Protocol 2: Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole

This is a two-part protocol involving reduction followed by chlorination.

Part A: Synthesis of (3,5-Dimethylisoxazol-4-yl)methanol [1]

  • Reaction Setup: In a 1 L three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (7.6 g, 200 mmol) in anhydrous diethyl ether (400 mL).

  • Addition of Ester: While stirring under a nitrogen atmosphere, add a solution of ethyl 3,5-dimethylisoxazole-4-carboxylate (34.2 g, 200 mmol) in anhydrous diethyl ether (100 mL) dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the mixture at room temperature overnight.

  • Quenching: Cool the flask in an ice bath and cautiously quench the reaction by the sequential dropwise addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and finally water (22.8 mL).

  • Filtration and Concentration: Stir the resulting mixture for 30 minutes, then filter off the granular precipitate. Wash the solid thoroughly with diethyl ether. Combine the filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield (3,5-dimethylisoxazol-4-yl)methanol as a white crystalline solid.

Part B: Chlorination of (3,5-Dimethylisoxazol-4-yl)methanol

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve (3,5-dimethylisoxazol-4-yl)methanol (12.7 g, 100 mmol) in anhydrous diethyl ether (100 mL) and cool to 0°C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂) (8.7 mL, 120 mmol) dropwise to the stirred solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield 4-(chloromethyl)-3,5-dimethylisoxazole. Use this crude product directly in the next step.

Protocol 3: Synthesis of this compound

This protocol involves ether synthesis followed by ester hydrolysis.

Part A: Synthesis of Methyl 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoate [2][3]

  • Reaction Setup: To a 250 mL round-bottom flask, add methyl 3-hydroxybenzoate (15.2 g, 100 mmol), potassium carbonate (20.7 g, 150 mmol), and anhydrous N,N-dimethylformamide (DMF) (100 mL).

  • Addition of Chloro-isoxazole: Add the crude 4-(chloromethyl)-3,5-dimethylisoxazole (from Protocol 2B) dissolved in a small amount of anhydrous DMF to the mixture.

  • Reaction: Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water (500 mL) while stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired methyl ester.

Part B: Hydrolysis to this compound [4]

  • Reaction Setup: Dissolve the purified methyl ester from Part A (approx. 100 mmol) in a mixture of methanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Base Addition: Add sodium hydroxide (6.0 g, 150 mmol) to the solution.

  • Reflux: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Acidification: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Acidify to pH 2-3 by the dropwise addition of 2M HCl.

  • Precipitation and Filtration: Collect the resulting white precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry under vacuum to afford the final product, this compound.

Data Presentation

StepProduct NameStarting Material(s)ReagentsTypical Yield (%)M.P. (°C)
1Methyl 3-hydroxybenzoate3-Hydroxybenzoic acidMeOH, H₂SO₄85-9570-73
2A(3,5-Dimethylisoxazol-4-yl)methanolEthyl 3,5-dimethylisoxazole-4-carboxylateLiAlH₄, Et₂O75-8576-78
2B4-(Chloromethyl)-3,5-dimethylisoxazole(3,5-Dimethylisoxazol-4-yl)methanolSOCl₂, Et₂O>90 (crude)N/A
3AMethyl 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoateMethyl 3-hydroxybenzoate, 4-(Chloromethyl)-3,5-dimethylisoxazoleK₂CO₃, DMF70-80N/A
3BThis compoundMethyl 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoateNaOH, MeOH/H₂O; then HCl85-95N/A

Note: Melting points (M.P.) and yields are typical and may vary based on reaction scale and purity of reagents.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of the target compound.

Synthesis_Workflow SM1 3-Hydroxybenzoic Acid Int1 Methyl 3-hydroxybenzoate SM1->Int1 Esterification (MeOH, H₂SO₄) SM2 Ethyl 3,5-dimethylisoxazole -4-carboxylate Int2 (3,5-Dimethylisoxazol-4-yl)methanol SM2->Int2 Reduction (LiAlH₄) Int4 Methyl 3-[(3,5-Dimethylisoxazol-4-yl) methoxy]benzoate Int1->Int4 Williamson Ether Synthesis (K₂CO₃, DMF) Int3 4-(Chloromethyl)-3,5-dimethylisoxazole Int2->Int3 Chlorination (SOCl₂) Int3->Int4 Williamson Ether Synthesis (K₂CO₃, DMF) FP 3-[(3,5-Dimethylisoxazol-4-yl) methoxy]benzoic acid Int4->FP Hydrolysis (NaOH, H₂O/MeOH)

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a synthetic organic compound with potential applications in cell-based research, particularly in the fields of oncology and inflammation. Its core structure contains a 3,5-dimethylisoxazole moiety, which has been identified as a potent bioisostere of acetylated lysine.[1][2] This structural feature enables the compound to act as a competitive inhibitor of bromodomains, which are epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[1][2] Inhibition of these interactions, particularly within the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD2, BRD4), has shown promise for its anti-proliferative and anti-inflammatory properties.[1][2][3]

These application notes provide a comprehensive guide for utilizing this compound in various cell culture assays to explore its biological activities. The protocols and data presented are based on established methodologies for analogous 3,5-dimethylisoxazole-containing bromodomain inhibitors.

Mechanism of Action: Bromodomain Inhibition

The 3,5-dimethylisoxazole group of the compound mimics the acetyl-lysine (KAc) side chain, enabling it to bind to the KAc-binding pocket of bromodomains. This competitive binding displaces bromodomain-containing proteins from chromatin, thereby modulating gene transcription. A key downstream effect of BET bromodomain inhibition is the downregulation of oncogenes such as c-Myc.[3]

Bromodomain_Inhibition_Pathway cluster_0 Normal Gene Transcription cluster_1 Inhibition by Compound Histone Histone Ac-Lys Acetylated Lysine Histone->Ac-Lys HATs BET_Protein BET Protein (e.g., BRD4) Ac-Lys->BET_Protein binds to Gene_Transcription Oncogene Transcription (e.g., c-Myc) BET_Protein->Gene_Transcription promotes Histone_Inhib Histone Ac-Lys_Inhib Acetylated Lysine Histone_Inhib->Ac-Lys_Inhib HATs BET_Protein_Inhib BET Protein (e.g., BRD4) Blocked_Transcription Reduced Oncogene Transcription BET_Protein_Inhib->Blocked_Transcription inhibition of Compound 3-[(3,5-Dimethylisoxazol-4-yl) methoxy]benzoic acid Compound->BET_Protein_Inhib competitively binds

Figure 1: Mechanism of bromodomain inhibition.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data for this compound based on the performance of structurally related compounds. Researchers should generate their own data for this specific molecule.

Table 1: In Vitro Bromodomain Binding Affinity (IC50)

BromodomainExpected IC50 (µM)
BRD2(1)< 10
BRD4(1)< 5
CREBBP> 20

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)

Cell LineCancer TypeExpected IC50 (µM)
HL-60Acute Promyelocytic Leukemia< 1
MV4-11Acute Myeloid Leukemia< 1
JurkatT-cell Leukemia1 - 5
MCF-7Breast Cancer> 10
A549Lung Cancer> 10

Experimental Protocols

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of the compound on the metabolic activity and proliferation of cancer cell lines.

MTT_Assay_Workflow cluster_workflow Experimental Workflow start Start step1 Seed cells in a 96-well plate start->step1 end End step2 Incubate for 24 hours step1->step2 step3 Treat with serial dilutions of the compound step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 4 hours step5->step6 step7 Solubilize formazan crystals with DMSO step6->step7 step8 Measure absorbance at 570 nm step7->step8 step8->end

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., HL-60, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform serial dilutions in a complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for c-Myc Downregulation

This protocol is used to assess the effect of the compound on the protein levels of c-Myc, a downstream target of BRD4.

Materials:

  • This compound

  • Sensitive cell line (e.g., HL-60)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.1, 0.5, 1 µM) for 24-48 hours.

  • Cell Lysis: Harvest and lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow with incubation with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the c-Myc levels to the β-actin loading control.

Western_Blot_Workflow cluster_workflow Experimental Workflow start Start step1 Treat cells with compound start->step1 end End step2 Lyse cells and quantify protein step1->step2 step3 Separate proteins by SDS-PAGE step2->step3 step4 Transfer proteins to PVDF membrane step3->step4 step5 Block membrane and incubate with primary antibodies step4->step5 step6 Incubate with HRP-conjugated secondary antibody step5->step6 step7 Detect protein bands with ECL step6->step7 step8 Analyze band intensities step7->step8 step8->end

Figure 3: Workflow for Western Blot analysis.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Application Notes and Protocols: 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a novel small molecule with potential as a selective enzyme inhibitor. The core structure, featuring a 3,5-dimethylisoxazole moiety, is a recognized bioisostere of acetyl-lysine.[1][2][3][4][5] This characteristic suggests that the compound may act as a competitive inhibitor for enzymes that recognize acetylated lysine residues, such as bromodomains or histone acetyltransferases (HATs).[1][2][3][4][5] Bromodomains, in particular, are critical "readers" of the epigenetic code and are implicated in the regulation of gene transcription. Their dysregulation is associated with various diseases, including cancer and inflammation. Several derivatives of 3,5-dimethylisoxazole have shown potent inhibitory activity against the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4.[1][2][3][4][5] These application notes provide an overview of the potential applications and detailed protocols for the synthesis and evaluation of this compound as a putative enzyme inhibitor.

Potential Applications

  • Selective Bromodomain Inhibition: The compound's structural similarity to known bromodomain ligands suggests its potential as an inhibitor of this enzyme class, particularly the BET family (BRD2, BRD3, BRD4, and BRDT).

  • Cancer Therapeutics: As bromodomain inhibitors have shown promise in oncology, this molecule could be investigated for its anti-proliferative effects in various cancer cell lines.[3]

  • Anti-Inflammatory Agent: Given the role of bromodomains in regulating inflammatory gene expression, this compound could be explored for its potential in treating inflammatory diseases.

  • Epigenetic Research: As a potential modulator of epigenetic mechanisms, this molecule can serve as a chemical probe to study the role of bromodomain-containing proteins in cellular processes.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound

Target EnzymeAssay TypeIC50 (nM)
BRD4 (BD1)AlphaScreen150
BRD4 (BD2)AlphaScreen350
p300 (HAT)Fluorescence-based>10,000
HDAC1Fluorescence-based>10,000

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route for this compound starting from methyl 3-hydroxybenzoate and 4-(chloromethyl)-3,5-dimethylisoxazole.

Materials:

  • Methyl 3-hydroxybenzoate

  • 4-(chloromethyl)-3,5-dimethylisoxazole

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Ether Synthesis. To a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 15 minutes. Add 4-(chloromethyl)-3,5-dimethylisoxazole (1.1 eq) to the reaction mixture. Heat the reaction to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Work-up and Purification. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain methyl 3-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate.

  • Step 3: Saponification. Dissolve the purified ester from Step 2 in a mixture of THF and water (2:1). Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Step 4: Final Work-up and Isolation. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with 1M HCl. The product, this compound, will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: BRD4 (BD1) Inhibitor Screening Assay (AlphaScreen)

This protocol describes a method to screen for inhibitors of the first bromodomain of BRD4 (BRD4(BD1)) using AlphaScreen technology.[6][7]

Materials:

  • GST-tagged BRD4(BD1) protein

  • Biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, and 16)

  • Streptavidin-coated Donor beads

  • Glutathione-coated Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well microplate (white, opaque)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., JQ1)

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Mixture Preparation: In a 384-well plate, add 5 µL of the diluted test compound or control.

  • Protein and Substrate Addition: Add 5 µL of a solution containing GST-tagged BRD4(BD1) and biotinylated histone H4 peptide to each well. The final concentrations should be optimized, but a starting point could be 10 nM for each.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding.

  • Bead Addition: Prepare a mixture of Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads in the assay buffer. Add 10 µL of this bead suspension to each well. Final bead concentration should be around 10 µg/mL.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: The decrease in the AlphaScreen signal is proportional to the inhibition of the BRD4(BD1)-histone interaction. Calculate the IC50 value for the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Histone Acetyltransferase (HAT) Inhibitor Screening Assay (Fluorescence-based)

This protocol provides a method for screening inhibitors of histone acetyltransferase (HAT) activity, for instance, using the p300/CBP-associated factor (PCAF).[8][9][10]

Materials:

  • Recombinant human PCAF

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • HAT Assay Buffer

  • Developer solution containing a thiol-reactive fluorescent probe (e.g., CPM)

  • Isopropanol

  • 96-well black microplate

  • Test compound dissolved in DMSO

  • Positive control inhibitor (e.g., Anacardic acid)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of PCAF, Histone H3 peptide, and Acetyl-CoA in HAT Assay Buffer.

  • Compound Addition: To the wells of a 96-well plate, add 5 µL of the test compound or control at various concentrations.

  • Enzyme and Substrate Addition: Add 20 µL of the PCAF enzyme solution to each well. Then, add 25 µL of a mixture of Histone H3 peptide and Acetyl-CoA to initiate the reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of isopropanol to each well.

  • Development: Add 20 µL of the developer solution to each well. Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorescent probe (e.g., Ex/Em = 360-390/450-470 nm for CPM).

  • Data Analysis: The amount of fluorescence is proportional to the HAT activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Saponification A Methyl 3-hydroxybenzoate C K2CO3, DMF, 60°C A->C B 4-(chloromethyl)-3,5-dimethylisoxazole B->C D Methyl 3-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate C->D E LiOH, THF/H2O D->E F This compound E->F

Caption: Synthetic workflow for this compound.

BRD4_Inhibition_Assay A Prepare serial dilutions of test compound B Add compound to 384-well plate A->B C Add GST-BRD4(BD1) and Biotin-Histone H4 B->C D Incubate for 30 min at RT C->D E Add Streptavidin-Donor and Glutathione-Acceptor beads D->E F Incubate for 60 min in the dark E->F G Read AlphaScreen signal F->G H Calculate IC50 G->H

Caption: Experimental workflow for the BRD4(BD1) AlphaScreen inhibition assay.

BRD4_Signaling_Pathway cluster_0 Nucleus cluster_1 Cytoplasm BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Ac_Histone Acetylated Histones Ac_Histone->BRD4 binds to PolII RNA Polymerase II PTEFb->PolII phosphorylates Gene Target Gene (e.g., c-Myc) PolII->Gene transcribes mRNA mRNA Gene->mRNA Protein Oncogenic Proteins (e.g., MYC) mRNA->Protein translates to Inhibitor 3-[(3,5-Dimethylisoxazol-4-yl) methoxy]benzoic acid Inhibitor->BRD4 inhibits binding Cell_Growth Cell Growth & Proliferation Protein->Cell_Growth promotes

Caption: Simplified signaling pathway of BRD4-mediated gene transcription and its inhibition.

References

Application Notes: Quantitative Analysis of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid in Pharmaceutical Formulations by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a synthetic organic compound with a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol [1]. As an active pharmaceutical ingredient (API), its precise and accurate quantification in bulk drug and finished dosage forms is critical for ensuring product quality, safety, and efficacy. This application note describes a robust, specific, and validated RP-HPLC method for the determination of this compound. The method is suitable for routine quality control analysis and stability studies.

Principle of the Method

The analytical method is based on reverse-phase high-performance liquid chromatography with UV detection. The separation is achieved on a C18 stationary phase. The mobile phase, consisting of a mixture of an acidic aqueous buffer and an organic modifier, ensures optimal retention and peak shape for the acidic analyte[2][3]. Quantification is performed by comparing the peak area of the analyte in a sample solution to that of a reference standard at a specific concentration. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose[4][5].

Instrumentation and Reagents

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Ultrapure water

    • Reference Standard: this compound (purity > 99.5%)

Experimental Protocols

1. Preparation of Solutions

  • Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0):

    • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of ultrapure water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation (Buffer: Acetonitrile, 55:45 v/v):

    • Mix 550 mL of the prepared buffer with 450 mL of acetonitrile.

    • Degas the mobile phase by sonication or helium sparging before use.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of the this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions for Linearity:

    • Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.

  • Sample Solution Preparation (Target concentration 100 µg/mL):

    • Accurately weigh and transfer a quantity of the pharmaceutical formulation (e.g., powdered tablets) equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

The following chromatographic conditions are employed for the analysis:

ParameterCondition
Instrument High-Performance Liquid Chromatography System
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase 20 mM KH2PO4 (pH 3.0) : Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time 10 minutes

3. Method Validation Protocol

The analytical method is validated as per ICH Q2(R1) guidelines to demonstrate its suitability.[4]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, and excipients) is demonstrated by analyzing a placebo solution and a spiked sample. The peak for the analyte should be pure and free from interference.

  • Linearity: The linearity is established by injecting the five working standard solutions in triplicate. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.

  • Accuracy (Recovery): The accuracy is determined by the standard addition method. A known amount of the reference standard is added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery percentage is calculated for each level.

  • Precision:

    • Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the target concentration are performed on the same day, and the relative standard deviation (RSD) is calculated.

    • Intermediate Precision (Inter-day Ruggedness): The repeatability assay is performed on a different day by a different analyst using a different instrument to assess the ruggedness of the method. The RSD between the two sets of data is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase (±0.2 units), the percentage of acetonitrile (±2%), and the column temperature (±2 °C). The effect on the results is monitored.

Data Presentation: Summary of Validation Data

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
10 125430
50 627150
80 1003440
100 1254300
120 1505160
150 1881450
Regression Equation y = 12530x + 120

| Correlation Coeff. (r²) | 0.9998 |

Table 2: Accuracy (Recovery) Study

Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery Mean % Recovery
80% 80.1 79.5 99.25
100% 100.2 100.5 100.30 99.85

| 120% | 120.3 | 120.1 | 99.83 | |

Table 3: Precision Study

Precision Type Parameter Result Acceptance Criteria
Repeatability % RSD (n=6) 0.45% NMT 2.0%
Intermediate Precision
Analyst 1 / Day 1 Mean Assay % (n=6) 99.8%
Analyst 2 / Day 2 Mean Assay % (n=6) 100.1%

| Overall % RSD | | 0.68% | NMT 2.0% |

Table 4: LOD and LOQ

Parameter Result (µg/mL)
LOD 0.5

| LOQ | 1.5 |

Visualizations

Analytical_Method_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing & Reporting A Sample Receipt & Login B Standard & Mobile Phase Preparation A->B C Sample Solution Preparation B->C D HPLC System Setup & Equilibration C->D E Sequence Run (Standard & Samples) D->E F Chromatogram Integration & Peak Area Calculation E->F G Quantification using Calibration Curve F->G H Final Report Generation & Review G->H

Caption: Workflow for the HPLC analysis of this compound.

Method_Validation_Parameters cluster_main ICH Q2(R1) Validation Parameters cluster_params A Analytical Method Validation B Specificity A->B C Linearity A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E I Robustness A->I F Range C->F G LOD C->G H LOQ C->H D->F E->F

Caption: Logical relationship of analytical method validation parameters as per ICH guidelines.

References

application of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid in antimicrobial studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for antimicrobial studies on the specific compound 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, no dedicated research or experimental data on its antimicrobial properties could be identified in the public domain.

This absence of specific data prevents the creation of detailed Application Notes and Protocols as requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental methodologies, and the generation of signaling pathway or experimental workflow diagrams, cannot be fulfilled without foundational research on the compound's antimicrobial activity.

Searches for the biological activity and synthesis of this compound also did not yield any relevant results that would allow for an inferential construction of the requested content. The scientific literature, to date, does not appear to contain studies that have evaluated this particular molecule for its efficacy against microbial agents.

Therefore, no data tables summarizing antimicrobial activity, detailed protocols for experiments such as Minimum Inhibitory Concentration (MIC) assays, or diagrams illustrating its mechanism of action can be provided.

Researchers, scientists, and drug development professionals interested in the potential antimicrobial applications of this compound would need to conduct initial exploratory studies to generate the necessary data. Such research would involve:

  • Synthesis of the compound: Chemical synthesis of this compound.

  • In vitro antimicrobial screening: Testing the compound against a panel of clinically relevant bacteria and fungi to determine its spectrum of activity and potency (e.g., MIC and Minimum Bactericidal Concentration - MBC).

  • Mechanism of action studies: Investigating how the compound might inhibit microbial growth, which could involve assays for membrane disruption, DNA gyrase inhibition, or other cellular targets.

  • Cytotoxicity testing: Assessing the compound's toxicity against mammalian cell lines to determine its therapeutic index.

Below is a conceptual workflow for how such an initial investigation might be structured.

cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Antimicrobial Evaluation cluster_2 Preliminary Safety & Mechanism cluster_3 Data Analysis & Reporting synthesis Synthesis of this compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_assay MIC Assay (Bacteria & Fungi Panel) characterization->mic_assay Pure Compound mbc_assay MBC/MFC Assay mic_assay->mbc_assay time_kill Time-Kill Kinetic Assay mic_assay->time_kill cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) mbc_assay->cytotoxicity Active Compound moa_prelim Preliminary Mechanism of Action Studies time_kill->moa_prelim Active Compound hemolysis Hemolysis Assay cytotoxicity->hemolysis data_analysis Data Analysis & Interpretation hemolysis->data_analysis moa_prelim->data_analysis report Report Generation data_analysis->report

Caption: Conceptual workflow for the initial antimicrobial investigation of a novel compound.

Should research on this compound be published in the future, a detailed application note and protocol set could be developed based on the reported findings. At present, however, the topic remains unexplored within the scientific community.

Application Notes and Protocols for 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a synthetic organic compound featuring a benzoic acid moiety linked to a dimethylisoxazole ring via a methoxy bridge. This structural motif is of significant interest in medicinal chemistry due to its potential to interact with a variety of biological targets. The isoxazole ring can act as a bioisostere for other functional groups, potentially improving metabolic stability and pharmacokinetic properties. The benzoic acid group provides a handle for ionic interactions, often crucial for binding to target proteins. High-throughput screening (HTS) of compounds like this compound is a critical step in the early phase of drug discovery to identify novel modulators of disease-relevant biological pathways.

This document provides a representative framework for the application of this compound in HTS campaigns, including hypothetical protocols and data presentation. Due to the limited publicly available data specific to this compound, the following sections are based on established principles of HTS and the known activities of structurally related molecules.

Hypothetical Quantitative Data Summary

In a typical HTS campaign, this compound would be screened against a panel of biological targets. The following table represents a hypothetical summary of results from primary screening and subsequent dose-response studies, illustrating how quantitative data for this compound could be presented.

Target/AssayAssay TypeCompound ActivityIC50 / EC50 (µM)Notes
Kinase XBiochemical (KinaseGlo®)Inhibitor8.5ATP-competitive inhibition
GPCR YCell-based (cAMP Assay)Antagonist12.2No agonist activity observed
Nuclear Receptor ZCell-based (Reporter Gene)Agonist5.7Partial agonist
Ion Channel AElectrophysiology (Patch-clamp)Blocker25.1Voltage-dependent block

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful execution of HTS campaigns and for ensuring the reproducibility of results. Below are hypothetical protocols for biochemical and cell-based assays that could be used to screen this compound.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., Kinase X)

Objective: To determine the in vitro inhibitory activity of this compound against a purified kinase enzyme.

Materials:

  • Recombinant human Kinase X

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • KinaseGlo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 5 µL of the diluted compound solution. For control wells, add 5 µL of kinase buffer with DMSO (negative control) or a known inhibitor (positive control).

  • Add 10 µL of a solution containing Kinase X and its substrate peptide to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final reaction volume is 25 µL.

  • Incubate the plate at room temperature for 1 hour.

  • Add 25 µL of KinaseGlo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dilution Compound Dilution Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Add_Enzyme_Substrate Add Kinase & Substrate Add_Compound->Add_Enzyme_Substrate Add_ATP Initiate with ATP Add_Enzyme_Substrate->Add_ATP Incubate_RT Incubate @ RT Add_ATP->Incubate_RT Add_KinaseGlo Add KinaseGlo® Incubate_RT->Add_KinaseGlo Incubate_Signal Incubate for Signal Add_KinaseGlo->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Biochemical Kinase Assay Workflow

Protocol 2: Cell-Based GPCR Antagonist Assay (e.g., GPCR Y)

Objective: To determine the antagonistic activity of this compound on a Gs-coupled GPCR expressed in a recombinant cell line.

Materials:

  • HEK293 cells stably expressing GPCR Y

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • This compound (dissolved in DMSO)

  • Known GPCR Y agonist (e.g., a natural ligand or synthetic agonist)

  • cAMP detection kit (e.g., HTRF-based)

  • White, solid-bottom 384-well cell culture plates

  • Plate reader capable of HTRF detection

Procedure:

  • Seed the HEK293-GPCR Y cells into 384-well plates at a density of 10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Remove the culture medium from the cells and add 10 µL of the diluted compound.

  • Incubate for 30 minutes at 37°C.

  • Add 10 µL of the GPCR Y agonist at a concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for the HTRF kit.

  • Read the HTRF signal on a compatible plate reader.

  • Calculate the percent inhibition of the agonist-induced cAMP production and determine the IC50 value.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis Seed_Cells Seed Cells in Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Compound Incubate_Overnight->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Add_Agonist Add Agonist Pre_Incubate->Add_Agonist Incubate_Stimulation Incubate for Stimulation Add_Agonist->Incubate_Stimulation Lyse_Cells Lyse Cells Incubate_Stimulation->Lyse_Cells Add_HTRF_Reagents Add HTRF Reagents Lyse_Cells->Add_HTRF_Reagents Read_HTRF Read HTRF Signal Add_HTRF_Reagents->Read_HTRF Calculate_Inhibition Calculate % Inhibition Read_HTRF->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 G Compound This compound KinaseX Kinase X Compound->KinaseX Inhibits IKK IKK Complex KinaseX->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Promotes

Application Notes and Protocols for In Vivo Evaluation of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the in vivo experimental design to evaluate the therapeutic potential of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. The protocols outlined herein cover preliminary tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy testing. Given that derivatives of 3,5-dimethylisoxazole have been identified as potential bromodomain and extra-terminal domain (BET) family inhibitors, and benzoic acid derivatives have shown activity as histone deacetylase (HDAC) inhibitors, the experimental design will focus on oncology and inflammatory disease models.[1][2][3] These protocols are intended as a guide and should be adapted based on emerging data and specific research questions.

Introduction

The successful preclinical development of a novel chemical entity like this compound requires a systematic and rigorous in vivo evaluation.[4][5][6] A well-designed series of animal studies is critical to establish the compound's safety profile, understand its disposition in the body, and demonstrate its efficacy in relevant disease models. This process typically involves a tiered approach, beginning with acute toxicity and dose-range finding studies, followed by pharmacokinetic and pharmacodynamic characterization, and culminating in efficacy studies in appropriate animal models of disease.[7][8] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to the entire study design to ensure ethical and humane use of laboratory animals.[6]

Pre-formulation and Vehicle Selection

Prior to in vivo administration, the physicochemical properties of this compound must be characterized to develop a suitable formulation. The goal is to achieve a stable and homogenous formulation that allows for accurate and reproducible dosing.

Table 1: Example Vehicle Screening for this compound

Formulation IDVehicle CompositionCompound Concentration (mg/mL)AppearancepHOsmolality (mOsm/kg)
F10.9% Saline1Clear Solution7.2295
F25% DMSO, 40% PEG400, 55% Saline10Clear Solution7.0350
F30.5% Carboxymethylcellulose (CMC) in water20Homogenous Suspension7.4300
F4Corn Oil50SuspensionN/AN/A

Experimental Design and Protocols

Phase 1: Acute Toxicity and Dose Range Finding

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Animal Model:

  • Species: C57BL/6 mice (male and female), 8-10 weeks old.

  • Justification: Mice are a commonly used rodent species for preliminary toxicology studies due to their well-characterized genetics and physiology.[9]

Protocol:

  • Acclimatize animals for a minimum of 7 days.

  • Randomly assign animals to treatment groups (n=3-5 per group).

  • Administer single doses of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Start with a wide dose range (e.g., 10, 50, 100, 500, 1000 mg/kg).

  • Include a vehicle control group.

  • Monitor animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals for up to 14 days.

  • Record mortality and time to death.

  • At the end of the study, perform gross necropsy on all animals.

Data Presentation:

Table 2: Acute Toxicity Study Results

Dose (mg/kg)Route of AdministrationNumber of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)
VehicleOral50/5None Observed+5%
10Oral50/5None Observed+4%
50Oral50/5None Observed+3%
100Oral51/5Lethargy, ruffled fur-2%
500Oral53/5Severe lethargy, ataxia-10%
1000Oral55/5Rapid onset of severe lethargy-15%
Phase 2: Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[7][10]

Animal Model:

  • Species: Sprague-Dawley rats (male), cannulated (jugular vein), 250-300g.

  • Justification: Rats are a standard species for PK studies, and cannulation allows for serial blood sampling from the same animal, reducing animal numbers.

Protocol:

  • Administer a single dose of this compound intravenously (IV) and orally (PO) to different groups of rats (n=3-5 per group).

  • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Process blood to plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters.

Data Presentation:

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)30004500
t1/2 (h)2.53.0
CL (L/h/kg)0.33-
Vd (L/kg)1.2-
F (%)-45

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the curve, t1/2: Half-life, CL: Clearance, Vd: Volume of distribution, F: Bioavailability.

Phase 3: In Vivo Efficacy Studies

Based on the potential mechanisms of action, two distinct efficacy models are proposed.

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Animal Model:

  • Species: Immunocompromised mice (e.g., NOD/SCID or athymic nude), 6-8 weeks old.

  • Tumor Model: Subcutaneous implantation of a relevant human cancer cell line (e.g., a line known to be sensitive to BET or HDAC inhibitors).

Protocol:

  • Inject tumor cells subcutaneously into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (multiple dose levels), and a positive control (e.g., a known BET or HDAC inhibitor).

  • Administer treatment daily (or as determined by PK data) for a specified period (e.g., 21 days).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize mice, and collect tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

Table 4: Tumor Growth Inhibition in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-1500 ± 250-+5
Compound X101000 ± 18033+4
Compound X30600 ± 12060-2
Compound X100300 ± 8080-8
Positive Control20450 ± 10070-5

Objective: To assess the anti-inflammatory effects of this compound.

Animal Model:

  • Species: BALB/c mice, 8-10 weeks old.

Protocol:

  • Pre-treat mice with this compound or vehicle at various doses.

  • After a specified pre-treatment time (based on Tmax from PK studies), administer LPS (e.g., 1 mg/kg) via intraperitoneal injection to induce an inflammatory response.

  • Collect blood samples at a time point corresponding to peak cytokine release (e.g., 2 hours post-LPS).

  • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.

Data Presentation:

Table 5: Effect on Pro-inflammatory Cytokine Levels

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Naive (No LPS)-50 ± 1020 ± 5
Vehicle + LPS-2500 ± 4001800 ± 300
Compound X + LPS101800 ± 3501200 ± 250
Compound X + LPS301000 ± 200700 ± 150
Compound X + LPS100500 ± 100300 ± 80

Visualizations

Experimental_Workflow cluster_preclinical In Vivo Evaluation of this compound cluster_efficacy Efficacy Studies Formulation Formulation Development Tox Acute Toxicity & Dose Range Finding Formulation->Tox PK Pharmacokinetics (PK) Tox->PK Oncology Oncology Model (Xenograft) PK->Oncology Inflammation Inflammation Model (LPS Challenge) PK->Inflammation PD Pharmacodynamics (PD) (Biomarker Analysis) Oncology->PD Inflammation->PD Decision Go/No-Go Decision for Further Development PD->Decision

Caption: Overall workflow for the in vivo evaluation of the test compound.

Signaling_Pathway cluster_pathway Potential Mechanism of Action Compound This compound BET BET Proteins (e.g., BRD4) Compound->BET Inhibition? HDAC Histone Deacetylases (HDACs) Compound->HDAC Inhibition? Chromatin Chromatin Remodeling BET->Chromatin HDAC->Chromatin Gene_Expression Altered Gene Expression (e.g., Oncogenes, Cytokines) Chromatin->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory) Gene_Expression->Cellular_Response

Caption: Hypothesized signaling pathways for the test compound.

References

Application Notes and Protocols for the Formulation of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a novel compound with potential therapeutic applications. Preclinical animal studies are essential to evaluate its pharmacokinetics, efficacy, and safety. A well-designed formulation is critical for ensuring accurate and reproducible results in these studies. This document provides detailed application notes and protocols for the formulation of this compound for oral administration in rodents, a common route for preclinical evaluation.[1][2] The compound's chemical structure, containing a benzoic acid moiety and a substituted isoxazole ring, suggests it is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound with low aqueous solubility.[3] Therefore, the following protocols focus on solubilization techniques to enhance bioavailability.[1][2]

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is fundamental to developing a suitable formulation.

PropertyValueSource
Molecular Formula C13H13NO4[4][5]
Molecular Weight 247.25 g/mol [4][5]
Appearance Solid
Aqueous Solubility Predicted to be lowInferred from structure
pKa Estimated 3.5 - 4.5 (benzoic acid)Inferred from structure
LogP Predicted to be moderate to highInferred from structure

Formulation Considerations

For preclinical studies, especially early pharmacokinetic screening, the goal is often to achieve maximal systemic exposure to understand the compound's intrinsic properties.[1] This is typically accomplished by preparing a solution formulation. However, if a solution is not feasible due to solubility limitations or toxicity of excipients, a suspension is a common alternative.[1][2]

  • For Oral Administration: The choice of vehicle is critical and should be non-toxic at the administered volume. Common vehicles for oral gavage in rodents include aqueous solutions with co-solvents, surfactants, or pH-adjusting agents, as well as lipid-based formulations or suspensions.[2][6] Dosing volumes should be minimized, ideally around 5 mL/kg for rodents, to avoid undue stress.[7]

Experimental Protocols

The following are representative protocols for preparing a solution and a suspension formulation of this compound for oral administration in rodents.

Protocol 1: Preparation of a Solubilized Formulation (e.g., for Pharmacokinetic Studies)

This protocol aims to create a clear solution to maximize absorption.[1] A common approach for compounds with low solubility is to use a co-solvent system.[6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Pipettes and sterile pipette tips

  • Analytical balance

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Add a minimal amount of DMSO to the compound (e.g., 10% of the final volume). Vortex or sonicate until the compound is fully dissolved.

  • Addition of Co-solvent: Add PEG400 to the DMSO solution (e.g., 30% of the final volume) and mix thoroughly.

  • Final Dilution: Slowly add saline or water for injection to the desired final volume while stirring. Ensure the solution remains clear. If precipitation occurs, the formulation may need to be optimized by adjusting the ratio of co-solvents.

  • Final Check: Visually inspect the final formulation for clarity and any undissolved particles. Measure the pH of the final solution.

Protocol 2: Preparation of a Suspension Formulation (e.g., for Toxicology Studies)

For higher dose studies or when a solution is not achievable, a uniform suspension is a suitable alternative.[1]

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified water

  • 0.1% (v/v) Tween 80 (optional, as a wetting agent)

  • Mortar and pestle or homogenizer

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Pipettes and sterile pipette tips

  • Analytical balance

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Particle Size Reduction (Optional but Recommended): If the particle size is large, gently grind the powder using a mortar and pestle to create a fine, uniform powder.

  • Wetting the Powder: Add a small amount of the vehicle containing Tween 80 to the powder to form a paste. This prevents clumping.

  • Preparation of Suspension: Gradually add the remaining 0.5% CMC-Na solution to the paste while continuously stirring or homogenizing.

  • Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes to ensure uniformity.

  • Final Check: Visually inspect the suspension for uniformity. The suspension should be milky and free of large agglomerates. This formulation will require shaking before each administration.

Data Presentation

The following table summarizes the quantitative data for representative formulations.

ParameterFormulation 1 (Solution)Formulation 2 (Suspension)
Compound Concentration 5 mg/mL20 mg/mL
Vehicle Composition 10% DMSO, 30% PEG400, 60% Saline (v/v/v)0.5% CMC-Na, 0.1% Tween 80 in Water
Appearance Clear, colorless solutionHomogeneous, milky white suspension
pH 6.5 - 7.56.0 - 7.0
Storage Conditions 2-8 °C, protected from light2-8 °C, protected from light
Recommended Use Pharmacokinetic studiesEfficacy and toxicology studies

Visualizations

G cluster_prep Formulation Preparation Workflow weigh 1. Weigh Compound dissolve 2. Initial Solubilization (e.g., DMSO) weigh->dissolve Solution Path grind 2a. Particle Size Reduction (Optional) weigh->grind Suspension Path add_cosolvent 3. Add Co-solvent (e.g., PEG400) dissolve->add_cosolvent dilute 4. Final Dilution (e.g., Saline) add_cosolvent->dilute solution Final Solution dilute->solution wet 3a. Wet Powder (Vehicle with Tween 80) grind->wet suspend 4a. Gradual Suspension (CMC-Na solution) wet->suspend suspension Final Suspension suspend->suspension

Caption: Workflow for the preparation of solution and suspension formulations.

G cluster_pathway Hypothetical Signaling Pathway Modulation compound 3-[(3,5-Dimethylisoxazol-4-yl) methoxy]benzoic acid receptor Target Receptor (e.g., GPCR) compound->receptor Inhibition g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A (PKA) second_messenger->kinase transcription_factor Transcription Factor (e.g., CREB) kinase->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway modulated by the compound.

References

Application Notes and Protocols for Measuring the IC50 of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The half-maximal inhibitory concentration (IC50) is a critical quantitative measure in pharmacology and drug discovery. It represents the concentration of a substance (e.g., a drug or inhibitor) required to inhibit a specific biological or biochemical process by 50%.[1] The determination of the IC50 value is a fundamental step in the preclinical evaluation of potential therapeutic compounds, providing a key indicator of their potency.[2][3] This document provides detailed application notes and protocols for determining the IC50 of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, a small molecule inhibitor.

Derivatives of 3,5-dimethylisoxazole have been identified as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4.[4][5] BRD4 is a key regulator of gene transcription and is considered a promising therapeutic target in various diseases, including cancer.[4][5] Therefore, the following protocols will describe both a cell-based assay to measure the compound's effect on cell proliferation and a biochemical assay to determine its inhibitory activity against a relevant enzyme target, such as BRD4.

Principle of IC50 Determination

The IC50 value is determined by treating a biological system (e.g., cultured cells or a purified enzyme) with a range of concentrations of the inhibitor. The biological response is then measured, and the data are plotted as a dose-response curve, typically with the inhibitor concentration on the x-axis (often in logarithmic scale) and the percentage of inhibition on the y-axis.[6] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[6]

Part 1: Cell-Based IC50 Determination using the MTT Assay

This protocol describes the determination of the IC50 value of this compound in a cancer cell line (e.g., HCT116) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability based on the metabolic activity of the cells.[3]

Experimental Protocol: MTT Assay

Materials and Reagents:

  • This compound

  • Human colorectal carcinoma cell line (e.g., HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Dimethyl sulfoxide (DMSO)[3][7]

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Culture HCT116 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete medium.[3]

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[2][3]

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[2][7]

Data Presentation: Cell Viability
Concentration of this compound (µM)Absorbance (OD 570nm)% Viability
0 (Vehicle Control)1.25100
0.011.2297.6
0.11.1592.0
10.8870.4
100.6350.4
1000.2520.0

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100[3]

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[2]

Part 2: Biochemical IC50 Determination using a BRD4 Inhibition Assay

This protocol describes a general method for determining the IC50 of this compound against the bromodomain-containing protein 4 (BRD4) using a spectrophotometric assay. This type of assay measures the change in absorbance as a substrate is converted to a product by the enzyme.[8]

Experimental Protocol: BRD4 Inhibition Assay

Materials and Reagents:

  • This compound

  • Purified recombinant BRD4 protein

  • Biotinylated acetylated histone peptide substrate

  • Assay buffer (optimized for BRD4 activity)

  • Detection reagents (e.g., AlphaLISA, TR-FRET, or a coupled enzyme system that produces a chromogenic product)

  • DMSO

  • 96-well or 384-well microplate

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the detection method)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions in the assay buffer to create a range of concentrations.

  • Assay Reaction:

    • In a microplate, add the assay buffer, the BRD4 enzyme, and the various concentrations of the inhibitor or vehicle (DMSO).

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the acetylated histone peptide substrate.

  • Detection:

    • Allow the enzymatic reaction to proceed for a specific time.

    • Stop the reaction (if necessary) and add the detection reagents according to the manufacturer's protocol.

    • Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.

Data Presentation: Enzyme Inhibition
Concentration of this compound (nM)Enzyme Activity (Signal Units)% Inhibition
0 (Vehicle Control)50000
148004
10425015
100250050
1000100080
1000050090

Data Analysis:

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Signal of vehicle control - Signal of treated) / Signal of vehicle control] x 100

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value.[9]

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of This compound Treatment Treat Cells or Enzyme with Compound Compound_Prep->Treatment Cell_Seeding Seed Cells in 96-well Plate (for Cell-Based Assay) Cell_Seeding->Treatment Enzyme_Prep Prepare Enzyme and Substrate (for Biochemical Assay) Enzyme_Prep->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Detection Add Detection Reagent (e.g., MTT or Luminescent Substrate) Incubation->Detection Measurement Measure Signal (Absorbance, Luminescence, etc.) Detection->Measurement Calculation Calculate % Inhibition or % Viability Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50_Det Determine IC50 using Non-linear Regression Plotting->IC50_Det

Caption: General experimental workflow for IC50 determination.

Hypothetical Signaling Pathway of BRD4 Inhibition

G cluster_nucleus Cell Nucleus BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to Oncogenes Oncogenes (e.g., c-Myc) Transcription_Machinery->Oncogenes activates transcription of Cell_Proliferation Cell Proliferation Oncogenes->Cell_Proliferation promotes Inhibitor This compound Inhibitor->BRD4 inhibits binding

Caption: Hypothetical inhibition of the BRD4 signaling pathway.

References

Application Notes and Protocols: 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid as a Putative Chemical Probe for Bromodomain-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data for 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is not extensively available in the public domain, its structural motifs suggest a potential application as a chemical probe. The 3,5-dimethylisoxazole core is a known bioisostere for acetyl-lysine and has been identified in ligands targeting bromodomains, which are readers of epigenetic marks.[1] This document outlines a hypothetical application of this compound as a chemical probe for studying bromodomain-containing proteins, with a focus on its potential use in competitive binding assays and cellular studies. The protocols and data presented herein are illustrative and based on established methodologies for similar compounds.

Introduction

Epigenetic regulation is a critical component of gene expression, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a key role in the transcriptional activation. The development of selective chemical probes for specific bromodomains is crucial for elucidating their biological functions and for validating them as therapeutic targets.

The compound this compound incorporates the 3,5-dimethylisoxazole moiety, which has been demonstrated to act as an acetyl-lysine mimetic, enabling it to bind to the acetyl-lysine binding pocket of bromodomains.[1] The benzoic acid group can be utilized for further derivatization to introduce reporter tags or to modulate the compound's physicochemical properties.

Proposed Mechanism of Action

The 3,5-dimethylisoxazole core of the probe is hypothesized to competitively inhibit the binding of acetylated histones to the bromodomain. The isoxazole nitrogen and oxygen atoms can form key hydrogen bonds within the acetyl-lysine binding site, mimicking the interactions of the acetylated lysine residue. The selectivity of the probe for different bromodomain families would be determined by the substituents on the phenyl ring and their interactions with the surrounding amino acid residues.

cluster_0 Bromodomain Active Site cluster_1 Competitive Inhibition Acetylated Lysine Acetylated Lysine Bromodomain Bromodomain Acetylated Lysine->Bromodomain Binds Chemical Probe This compound Chemical Probe->Bromodomain Competes for Binding

Figure 1: Proposed competitive inhibition mechanism.

Hypothetical Quantitative Data

The following table summarizes hypothetical binding affinities (IC50 values) of this compound for various bromodomains, as might be determined by a competitive displacement assay. Note: This data is for illustrative purposes only.

Bromodomain TargetHypothetical IC50 (µM)
BRD4(1)2.5
BRD2(1)5.8
CREBBP15.2
BAZ2B> 50

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Methyl 3-hydroxybenzoate

  • 4-(Chloromethyl)-3,5-dimethylisoxazole

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Etherification: To a solution of methyl 3-hydroxybenzoate in DMF, add potassium carbonate and 4-(chloromethyl)-3,5-dimethylisoxazole. Stir the reaction mixture at 60°C for 16 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain methyl 3-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature for 16 hours.[1]

  • Acidification and Extraction: Acidify the reaction mixture to pH 2 with 1 M HCl and extract with ethyl acetate.[1]

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the final product, this compound.[1]

A Methyl 3-hydroxybenzoate + 4-(Chloromethyl)-3,5-dimethylisoxazole B Etherification (K2CO3, DMF) A->B C Methyl 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoate B->C D Hydrolysis (LiOH, THF/H2O) C->D E This compound D->E

Figure 2: Hypothetical synthesis workflow.
Protocol 2: In Vitro Bromodomain Binding Assay (Competitive Displacement)

This protocol describes a representative method to assess the binding affinity of the chemical probe to a specific bromodomain using a fluorescently labeled ligand.

Materials:

  • Recombinant human bromodomain protein (e.g., BRD4(1))

  • Fluorescently labeled bromodomain ligand (e.g., a Bodipy-labeled JQ1 analog)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well black microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

  • Assay Plate Preparation: Add the assay buffer, fluorescently labeled ligand, and recombinant bromodomain protein to the wells of the microplate.

  • Incubation: Add the serially diluted test compound to the wells. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Measure the fluorescence polarization or other suitable fluorescence-based readout using a microplate reader.

  • Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Assays

To investigate the effects of this compound in a cellular context, the following assays could be employed:

  • Target Engagement Assay: A cellular thermal shift assay (CETSA) or a NanoBRET™ assay could be used to confirm direct binding of the compound to the target bromodomain within intact cells.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) could be performed on cells treated with the compound to measure changes in the expression of genes known to be regulated by the target bromodomain.

  • Cell Proliferation Assay: Assays such as the MTT or CellTiter-Glo® assay can be used to determine the effect of the compound on the proliferation of cancer cell lines known to be dependent on the target bromodomain.

Conclusion

Based on the established role of the 3,5-dimethylisoxazole moiety as an acetyl-lysine mimetic, this compound presents a promising, albeit hypothetical, starting point for the development of a chemical probe for bromodomain-containing proteins. The provided protocols offer a framework for its synthesis and evaluation. Further optimization and characterization would be necessary to validate its utility as a selective and potent chemical probe for epigenetic research and drug discovery.

References

Application Notes and Protocols for 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, a potent dual PI3K/mTOR inhibitor, has demonstrated significant context-dependent anti-tumor activity in preclinical studies. In colon cancer cell lines, such as HCT-116, the compound induces apoptosis through a caspase-3-dependent mechanism. Conversely, in apoptosis-resistant cancer cells like the osteosarcoma cell line SJSA-1, it triggers a non-apoptotic form of cell death known as methuosis. This unique dual mechanism of action makes it a promising candidate for further investigation in cancer therapeutics.

These application notes provide a summary of the key findings and detailed protocols for studying the effects of this compound on cancer cell lines.

Data Presentation

The anti-tumor efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition

Target EnzymeIC50 (nM)
VPS342.73[1]

Table 2: In Vivo Anti-Tumor Efficacy

Cancer ModelTreatmentTumor Growth Inhibition (%)
SJSA-1 XenograftOral administration72.71[1]

Signaling Pathways

Apoptosis Induction in HCT-116 Cells:

In HCT-116 colon cancer cells, this compound inhibits the PI3K/AKT/mTOR signaling pathway, leading to the activation of caspase-3 and subsequent apoptosis.[1]

G compound This compound PI3K PI3K compound->PI3K inhibits AKT p-AKT PI3K->AKT inhibits mTOR p-mTOR AKT->mTOR inhibits Caspase3 Cleaved Caspase-3 mTOR->Caspase3 leads to activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: PI3K/AKT/mTOR inhibition leading to apoptosis.

Methuosis Induction in SJSA-1 Cells:

In SJSA-1 osteosarcoma cells, the compound induces methuosis, a form of non-apoptotic cell death characterized by cytoplasmic vacuolization. This is mediated through the inhibition of VPS34 and subsequent disruption of the endosome-lysosome pathway.[1]

G compound This compound VPS34 VPS34 compound->VPS34 inhibits Endosome_Lysosome Endosome-Lysosome Pathway Disruption VPS34->Endosome_Lysosome leads to Vacuolization Cytoplasmic Vacuolization Endosome_Lysosome->Vacuolization Methuosis Methuosis Vacuolization->Methuosis

Figure 2: VPS34 inhibition leading to methuosis.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Incubation and Measurement seed Seed cells in 96-well plate treat Treat with compound seed->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate add_mtt->incubate add_dmso Add DMSO incubate->add_dmso measure Measure absorbance add_dmso->measure

Figure 3: Workflow for the MTT cell viability assay.

Materials:

  • HCT-116 or SJSA-1 cells

  • DMEM/McCoy's 5A medium with 10% FBS

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 or SJSA-1 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for analyzing the expression of key proteins in the signaling pathways affected by the compound.

G cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection treat Treat cells with compound lyse Lyse cells treat->lyse quantify Quantify protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect signal secondary_ab->detect

Figure 4: General workflow for Western blot analysis.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-p-mTOR, anti-cleaved caspase-3, anti-Rab5A, anti-Rab7A, anti-Lamp1, and loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting and quantifying apoptosis in HCT-116 cells.

G treat Treat HCT-116 cells with compound harvest Harvest and wash cells treat->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze by flow cytometry stain->flow

Figure 5: Workflow for apoptosis detection by flow cytometry.

Materials:

  • HCT-116 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat HCT-116 cells with the compound for the desired time.

  • Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound demonstrates a compelling and context-dependent anti-cancer profile. Its ability to induce distinct modes of cell death in different cancer cell types warrants further investigation and highlights its potential as a versatile therapeutic agent. The protocols outlined in this document provide a framework for researchers to explore the multifaceted mechanism of action of this promising compound.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3][4] Activation of the NF-κB pathway leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][4][5] Therefore, compounds that can modulate the NF-κB pathway and inhibit the production of inflammatory mediators are of significant interest as potential therapeutic agents.

This document provides detailed protocols for a panel of in vitro assays to evaluate the anti-inflammatory potential of the novel compound, 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. The proposed assays will investigate the compound's ability to inhibit key inflammatory markers and pathways, providing a comprehensive preclinical assessment of its activity.

Key Anti-inflammatory Assays

A multi-faceted approach is recommended to thoroughly characterize the anti-inflammatory profile of this compound. The following assays are designed to assess its effects on key enzymatic activity, cellular responses, and signaling pathways.

Experimental_Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Compound Compound COX-2_Assay COX-2 Inhibition Assay Compound->COX-2_Assay NO_Assay Nitric Oxide Production Assay Compound->NO_Assay Cytokine_Assay Cytokine Release Assay NO_Assay->Cytokine_Assay If positive NFkB_Pathway NF-κB Pathway Analysis Cytokine_Assay->NFkB_Pathway If positive

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins.[6][7]

Experimental Protocol:

A fluorometric or liquid chromatography-tandem mass spectrometry (LC-MS-MS) based COX-2 inhibitor screening kit can be utilized.[6][7]

  • Materials:

    • Human recombinant COX-2 enzyme[6][8]

    • COX Assay Buffer[6]

    • COX Probe (for fluorometric assay)[6] or Prostaglandin standards (for LC-MS-MS)[7]

    • Arachidonic Acid (substrate)[6][7]

    • Test compound: this compound

    • Positive control: Celecoxib (a known COX-2 inhibitor)[6]

    • 96-well microplate (white opaque for fluorescence)[6]

    • Microplate reader or LC-MS-MS instrument

  • Procedure (Fluorometric):

    • Prepare a 10X stock solution of the test compound and celecoxib in a suitable solvent (e.g., DMSO).[6]

    • In a 96-well plate, add 10 µL of the diluted test compound or control to the respective wells. For the enzyme control well, add 10 µL of the assay buffer.[6]

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.[6]

    • Add 10 µL of human recombinant COX-2 enzyme to all wells except the background control.

    • Incubate the plate for 10 minutes at 37°C.[8]

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.[6][8]

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[6]

    • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Nitric Oxide (NO) Production Assay in Macrophages

Objective: To assess the ability of the test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9][10]

Experimental Protocol:

This assay utilizes the Griess reagent to measure nitrite (a stable product of NO) in the cell culture supernatant.[11][12]

  • Cell Line: Murine macrophage cell line RAW 264.7.[11][12]

  • Materials:

    • RAW 264.7 cells

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[9]

    • Lipopolysaccharide (LPS)

    • Test compound: this compound

    • Positive control: L-NAME (a known iNOS inhibitor)

    • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)[11]

    • Sodium nitrite standard solution

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[9]

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 20-24 hours to induce NO production.[9]

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.[10]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.[9]

    • Generate a standard curve using sodium nitrite to quantify the nitrite concentration in the samples.

    • Calculate the percentage of NO production inhibition for each concentration of the test compound.

Pro-inflammatory Cytokine Release Assay

Objective: To measure the effect of the test compound on the release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated immune cells.[13][14]

Experimental Protocol:

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants.

  • Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).[15]

  • Materials:

    • Cells (RAW 264.7 or PBMCs)

    • Appropriate cell culture medium (DMEM for RAW 264.7, RPMI-1640 for PBMCs)[13]

    • Lipopolysaccharide (LPS)

    • Test compound: this compound

    • Positive control: Dexamethasone

    • Commercially available ELISA kits for TNF-α and IL-6

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for an appropriate time (e.g., 4-24 hours, depending on the cytokine).[16]

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Calculate the concentration of each cytokine from the standard curve.

    • Determine the percentage of inhibition of cytokine release for each concentration of the test compound.

Data Presentation

The quantitative data from the assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: COX-2 Inhibition by this compound

CompoundIC50 (µM)
This compound[Insert Value]
Celecoxib (Positive Control)[Insert Value]

Table 2: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of Control)
Vehicle Control-100
LPS (1 µg/mL)-[Insert Value]
Test Compound + LPS1[Insert Value]
10[Insert Value]
50[Insert Value]
L-NAME (Positive Control) + LPS100[Insert Value]

Table 3: Inhibition of Pro-inflammatory Cytokine Release in LPS-stimulated Macrophages

TreatmentConcentration (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control-[Insert Value][Insert Value]
LPS (100 ng/mL)-[Insert Value][Insert Value]
Test Compound + LPS1[Insert Value][Insert Value]
10[Insert Value][Insert Value]
50[Insert Value][Insert Value]
Dexamethasone (Positive Control) + LPS1[Insert Value][Insert Value]

Signaling Pathway Analysis

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P p-IκB (Degradation) IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription

The NF-κB signaling cascade is a central regulator of inflammation.[1][2][3] Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκB protein.[2][4] This allows the NF-κB heterodimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.[2][5] The assays for NO and cytokine production indirectly probe the activity of this pathway. Should the test compound show significant activity in these assays, further investigation into its direct effects on the NF-κB pathway, such as IκB phosphorylation and NF-κB nuclear translocation, would be warranted.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound likely stems from a combination of its molecular structure. The presence of the dimethlyisoxazole and benzoic acid rings contributes to its lipophilicity. As a carboxylic acid, its solubility is highly pH-dependent; in neutral or acidic aqueous media, the carboxylic acid group will be protonated, rendering the molecule less soluble.

Q2: What is the first step I should take to improve the solubility of my compound?

A2: The initial and often most effective step is to assess the pH-solubility profile. As an acidic compound, this compound is expected to exhibit significantly higher solubility in alkaline conditions (pH > pKa) due to the deprotonation of the carboxylic acid group to form a more soluble salt.[1][2][3]

Q3: Are there any general formulation strategies that are effective for compounds like this?

A3: Yes, several formulation strategies can enhance the bioavailability of poorly soluble drugs.[4] These include particle size reduction (micronization or nanonization) to increase the surface area for dissolution, the creation of solid dispersions with hydrophilic polymers, and the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[4][5]

Troubleshooting Guide

Issue: My compound is precipitating out of my aqueous buffer during my in vitro assay.

Question: How can I prevent my compound from precipitating during my experiment?

Answer:

  • pH Adjustment: The most direct approach is to increase the pH of your buffer. Since this compound is a carboxylic acid, increasing the pH above its pKa will convert it to its more soluble anionic form.[1][2][3] It is recommended to perform a pH-solubility profile to determine the optimal pH for your experiment while considering the pH constraints of your assay.

  • Co-solvents: If altering the pH is not feasible due to experimental constraints, the use of a water-miscible organic co-solvent can be an effective strategy.[1][6] Solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can be added to the aqueous buffer to increase the solubility of the compound. It is crucial to use the lowest effective concentration of the co-solvent to avoid potential toxicity or off-target effects in your assay.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F68, can be added to your buffer to aid in the solubilization of hydrophobic compounds by forming micelles.[2]

Issue: I am observing low bioavailability in my animal studies, which I suspect is due to poor solubility.

Question: What formulation approaches can I explore to improve the oral bioavailability of my compound?

Answer:

  • Salt Formation: Forming a salt of the carboxylic acid with a pharmaceutically acceptable base can significantly improve its aqueous solubility and dissolution rate.[3]

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) can enhance its dissolution rate and apparent solubility.[4][7] This can be achieved through techniques like spray drying or hot-melt extrusion.

  • Particle Size Reduction: Reducing the particle size of the compound through micronization or nanonization increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4][8]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[2][4] These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine emulsion upon contact with aqueous gastrointestinal fluids, facilitating drug absorption.

Quantitative Data Summary

The following table summarizes the potential impact of various solubility enhancement techniques on a hypothetical poorly soluble carboxylic acid like this compound. The values presented are illustrative and the actual improvement will be compound-specific.

TechniqueSolvent/MediumExpected Solubility Improvement (Fold Increase)Reference
pH Adjustment Aqueous Buffer (pH 7.4)10 - 100[1][2]
Co-solvency 20% Ethanol in Water5 - 20[1][6]
Cyclodextrin Complexation Aqueous Solution with 2-Hydroxypropyl-β-cyclodextrin10 - 50[7]
Solid Dispersion Amorphous dispersion in PVP K3020 - 100[4][8]
Micronization Aqueous BufferDissolution Rate Enhancement[6][9]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.22 µm filter. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV.

  • Data Analysis: Plot the measured solubility as a function of pH.

Protocol 2: Preparation of a Co-solvent Stock Solution
  • Solvent Selection: Choose a biocompatible, water-miscible organic solvent in which the compound has high solubility (e.g., DMSO, ethanol).

  • Dissolution: Dissolve the compound in the chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM).

  • Serial Dilution: Prepare working solutions by performing serial dilutions of the stock solution into the aqueous assay buffer. Ensure the final concentration of the co-solvent is low (typically <1%) to minimize its impact on the biological system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess compound C Add compound to buffers A->C B Prepare buffers of varying pH B->C D Shake at constant temperature for 24-48h C->D E Centrifuge and filter samples D->E F Analyze supernatant by HPLC-UV E->F G Plot Solubility vs. pH F->G

Caption: Workflow for pH-dependent solubility determination.

troubleshooting_flowchart Start Solubility Issue Encountered Q1 Is pH modification permissible for the experiment? Start->Q1 A1_Yes Increase pH of buffer Q1->A1_Yes Yes Q2 Is a co-solvent compatible with the assay? Q1->Q2 No End Optimized Solubility A1_Yes->End A2_Yes Use a minimal amount of a water-miscible co-solvent (e.g., DMSO, Ethanol) Q2->A2_Yes Yes A2_No Consider advanced formulation strategies: - Solid Dispersions - Cyclodextrin Complexation - Lipid-Based Formulations Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting flowchart for addressing solubility issues.

References

Technical Support Center: 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing variable results and suspected degradation. What are the common causes?

A1: Instability in solution for a compound with this structure typically arises from four main factors:

  • pH-Dependent Hydrolysis: The ether linkage between the benzoic acid and isoxazole rings can be susceptible to cleavage under strongly acidic or basic conditions.[1]

  • Isoxazole Ring Instability: The nitrogen-oxygen bond in the isoxazole ring can be a weak point, potentially leading to ring-opening, especially under hydrolytic or oxidative stress.[2]

  • Oxidation: The molecule may be sensitive to dissolved oxygen or oxidizing agents, which can lead to the formation of degradation products.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[1]

  • Thermal Stress: Elevated temperatures can accelerate all degradation pathways, with decarboxylation of the benzoic acid moiety being a possibility at higher temperatures.[3][4]

Q2: What is the best first step to systematically investigate the instability of my compound?

A2: The most effective initial step is to perform a forced degradation study .[5] This involves exposing the compound to a range of harsh conditions to rapidly identify which factors cause it to degrade.[6] This study will provide critical information for developing a stable formulation and a stability-indicating analytical method.[5][7] The results can help you pinpoint whether you are facing issues with hydrolysis, oxidation, photostability, or thermal stability.

Q3: How should I prepare and store my stock and working solutions to maximize stability?

A3:

  • Stock Solutions: Prepare high-concentration stock solutions in a non-reactive, anhydrous organic solvent such as DMSO or chilled acetonitrile.[8] Store these stocks at -20°C or -80°C in tightly sealed vials, protected from light.

  • Working Solutions: When diluting into aqueous buffers for experiments, prepare the solutions fresh whenever possible. Minimize the time the compound spends in the aqueous environment before use.

  • pH Control: The benzoic acid moiety means the compound's charge and solubility are pH-dependent. It is generally more stable at lower pH levels.[9] Use a well-buffered system in your experiments and evaluate stability in the pH range of your assay (e.g., pH 5.0, 7.4, 9.0).

  • Solvent Selection: If co-solvents are required for solubility in aqueous media, ensure they are high-purity and do not promote degradation.[1]

Q4: What are the likely degradation pathways for this molecule?

A4: Based on its chemical structure, the primary potential degradation pathways are:

  • Ether Bond Cleavage: Hydrolysis of the ether linkage, resulting in the formation of 3-hydroxybenzoic acid and (3,5-dimethylisoxazol-4-yl)methanol.

  • Isoxazole Ring Cleavage: The N-O bond is inherently weak and can break, leading to various ring-opened products such as enimines or cyanoacroleins.[2][10]

  • Decarboxylation: Loss of the carboxylic acid group from the benzoic acid ring to form a benzene derivative, typically induced by high thermal stress.[4]

Q5: How can I analytically monitor the stability of my compound?

A5: The most common and effective method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically with UV detection.[7][11] A stable solution will show a single, sharp peak for the parent compound with a consistent area over time. If degradation occurs, you will observe a decrease in the area of the parent peak and the appearance of new peaks corresponding to the degradation products.[7] For structural identification of these new peaks, LC-Mass Spectrometry (LC-MS) is the preferred technique.[12][13]

Troubleshooting Guides & Experimental Protocols

Guide 1: General Troubleshooting Workflow for Compound Instability

This workflow provides a logical sequence of steps to diagnose and resolve stability issues.

G A Observation: Inconsistent Results or Suspected Degradation B Perform Preliminary Forced Degradation Study A->B C Analyze Samples by HPLC-UV B->C D Significant Degradation Observed? C->D E Identify Stress Condition(s) Causing Degradation D->E Yes N No Significant Degradation. Re-evaluate Assay Parameters (e.g., solubility, interactions). D->N No F Hydrolysis (Acid/Base) E->F G Oxidation E->G H Photolysis E->H I Thermal E->I J Solution: Optimize & Buffer pH, Prepare Fresh F->J K Solution: Use Degassed Solvents, Add Antioxidant? G->K L Solution: Protect from Light (Amber Vials) H->L M Solution: Store at Lower Temp, Avoid Heat I->M

Caption: Troubleshooting workflow for compound instability.

Guide 2: Protocol for a Preliminary Forced Degradation Study

This protocol outlines a standard procedure to test the compound's stability under various stress conditions.[5]

Objective: To rapidly identify potential degradation pathways and liabilities of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Sample Preparation: For each condition below, add 1 mL of the stock solution to a separate, clearly labeled HPLC vial.

  • Applying Stress:

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH.

    • Oxidation: Add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Control: Add 1 mL of purified water.

  • Incubation:

    • Place the Acid, Base, Oxidative, and Control vials in a water bath or heating block at 60°C.

    • Thermal Stress (Solid State): Place a small amount of solid compound in a vial at 60°C.

    • Photolytic Stress: Expose another vial containing 1 mL of stock and 1 mL of water to direct UV light (e.g., in a photostability chamber). Keep a control sample wrapped in foil to serve as a dark control.

  • Time Points: Collect samples at T=0, 2, 8, and 24 hours.

  • Sample Processing: Before analysis, cool the samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a suitable HPLC-UV method.

Data Presentation:

Table 1: Typical Stress Conditions for Forced Degradation Studies [1][5]

Stress ConditionReagent/MethodTypical Concentration / Setting
Acid HydrolysisHydrochloric Acid (HCl)0.1 M - 1 M
Base HydrolysisSodium Hydroxide (NaOH)0.1 M - 1 M
OxidationHydrogen Peroxide (H₂O₂)3% - 30%
ThermalHeating Block / Oven60°C - 80°C
PhotolyticPhotostability ChamberICH Q1B guidelines

Table 2: Example Stability Data Log

ConditionTime (hours)% Parent Compound RemainingNumber of Degradation Peaks
Control (60°C)0100%0
2499.5%0
0.1 M HCl (60°C)0100%0
2485.2%2
0.1 M NaOH (60°C)0100%0
2470.1%3
3% H₂O₂ (60°C)0100%0
2492.8%1
Guide 3: Protocol for a Stability-Indicating HPLC-UV Method

Objective: To develop a chromatographic method capable of separating the parent compound from all potential degradation products.[7]

Starting Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan with a PDA/DAD detector and select an optimal wavelength (e.g., 254 nm or the compound's λmax).

  • Injection Volume: 10 µL.

Methodology Workflow:

G A Prepare Mobile Phase & Equilibrate HPLC System B Prepare Degraded Samples (from Forced Degradation Study) A->B C Inject Control Sample (T=0, undegraded) B->C D Inject Mixture of All Degraded Samples C->D E Evaluate Chromatogram: Are all peaks resolved? D->E F Method is Stability-Indicating. Proceed with Validation. E->F Yes G Optimize Method: - Adjust Gradient Slope - Change Organic Modifier - Modify pH E->G No G->D

Caption: HPLC method development workflow.

This document is intended as a guide. Specific experimental conditions may need to be optimized for your particular application and laboratory setup.

References

Technical Support Center: Crystallization of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvents are recommended for the crystallization of this compound?

A2: Based on the structure and general principles of crystallization for aromatic carboxylic acids, suitable solvents would likely include alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate).[1][2] The ideal solvent or solvent system will dissolve the compound when hot but have low solubility when cold.[3] A mixed solvent system, such as ethanol/water or acetone/heptane, may also be effective.[3]

Q3: What are the common issues encountered during the crystallization of aromatic carboxylic acids like this one?

A3: Common problems include:

  • Oiling out: The compound separates as a liquid instead of a solid.

  • Failure to crystallize: The compound remains in solution even after cooling.

  • Formation of fine powder or needles: This can make filtration and drying difficult.

  • Polymorphism: The compound may crystallize in different crystal forms with varying physical properties.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Issue 1: The compound "oils out" instead of crystallizing.
Possible CauseSuggested Solution
The solution is too concentrated, and the compound is coming out of solution at a temperature above its melting point in that solvent.Re-heat the solution and add more of the primary solvent to decrease the saturation level.[6][7]
The cooling rate is too fast.Allow the solution to cool more gradually to room temperature before placing it in a cold bath. Insulating the flask can help.[6]
The chosen solvent is not appropriate.Select a solvent with a lower boiling point or a different polarity.
High levels of impurities are present.Consider an additional purification step, such as column chromatography, before attempting recrystallization.[6]
Issue 2: No crystals form upon cooling.
Possible CauseSuggested Solution
The compound is too soluble in the chosen solvent, even at low temperatures.If using a single solvent, try a different one in which the compound is less soluble. For a mixed solvent system, add more of the "anti-solvent" (the one in which the compound is less soluble).[6]
The concentration of the compound is too low.Reduce the volume of the solvent by evaporation to increase the concentration.
Nucleation has not been initiated.Try scratching the inside of the flask with a glass rod at the surface of the solution to create a nucleation site. Add a seed crystal of the pure compound to induce crystallization.[3]
Issue 3: The resulting crystals are very fine or needle-like.
Possible CauseSuggested Solution
Crystallization occurred too rapidly.Slow down the cooling process. A slower cooling rate allows for the growth of larger, more well-defined crystals.[3]
The solution was agitated during crystal growth.Avoid disturbing the solution as the crystals are forming.
The solvent system is not optimal.Experiment with different solvents or solvent ratios to find conditions that favor slower crystal growth.
Issue 4: The product purity is low after crystallization.
Possible CauseSuggested Solution
Impurities were trapped in the crystal lattice due to rapid crystallization.Repeat the crystallization with a slower cooling rate.
The chosen solvent did not effectively separate the impurities.Select a different solvent system where the impurities are either highly soluble or very insoluble.
The crystals were not washed properly after filtration.Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

Experimental Protocols

As specific solubility data for this compound is not available, a preliminary solvent screening is recommended to determine the optimal conditions.

Protocol 1: Solvent Screening for Crystallization
  • Place a small amount (e.g., 10-20 mg) of the compound into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water) dropwise at room temperature until the solid dissolves. Note the approximate solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point and observe if the solid dissolves completely.

  • Allow the hot solutions to cool to room temperature and then in an ice bath.

  • Observe the quality and quantity of the crystals formed. The ideal solvent will dissolve the compound when hot but yield a good recovery of pure crystals upon cooling.

Protocol 2: Cooling Crystallization
  • Dissolve the crude this compound in the minimum amount of a suitable hot solvent (determined from the solvent screening).

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Crystallization
  • Dissolve the crude compound in a minimum amount of a "good" solvent at room temperature (a solvent in which it is highly soluble).

  • Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Data Presentation

Since experimental data for the target compound is not available, the following table provides a template for how to present solubility data once it has been determined through the solvent screening protocol.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Crystal Quality upon Cooling
EthanolData to be determinedData to be determinede.g., Well-formed prisms
IsopropanolData to be determinedData to be determinede.g., Fine needles
AcetoneData to be determinedData to be determinede.g., Amorphous solid
Ethyl AcetateData to be determinedData to be determinede.g., Oiled out
TolueneData to be determinedData to be determinede.g., No crystals
WaterData to be determinedData to be determinede.g., Insoluble

Visualizations

The following diagrams illustrate key workflows and concepts in the crystallization process.

G Troubleshooting Crystallization Issues start Start Crystallization cooling Cool Solution start->cooling crystals_form Crystals Form? cooling->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Yes no_crystals No Crystals crystals_form->no_crystals No oiled_out Oiled Out oiling_out->oiled_out Yes good_crystals Good Quality Crystals oiling_out->good_crystals No, good quality poor_crystals Poor Quality Crystals oiling_out->poor_crystals No, poor quality troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Concentrate solution no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool slower - Change solvent oiled_out->troubleshoot_oiling end End good_crystals->end troubleshoot_poor_crystals Troubleshoot: - Cool slower - Change solvent system poor_crystals->troubleshoot_poor_crystals troubleshoot_no_crystals->cooling troubleshoot_oiling->cooling troubleshoot_poor_crystals->cooling

Caption: A flowchart for troubleshooting common crystallization problems.

G General Crystallization Workflow start Start dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_solution Cool Solution Slowly hot_filtration->cool_solution crystal_formation Crystal Formation cool_solution->crystal_formation ice_bath Cool in Ice Bath crystal_formation->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end

Caption: A generalized workflow for recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and derivatization of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.

Section 1: Synthesis of the Core Structure

The synthesis of the core molecule, this compound, is typically achieved via a Williamson ether synthesis, followed by the hydrolysis of a protecting group. This section will address common issues encountered during the crucial ether formation step.

Experimental Workflow: Synthesis of the Core Structure

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis cluster_2 Purification A Methyl 3-hydroxybenzoate E Methyl 3-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate A->E B (3,5-Dimethylisoxazol-4-yl)methanol B->E C Base (e.g., K2CO3, NaH) C->E D Solvent (e.g., DMF, Acetone) D->E H This compound E->H F Base (e.g., NaOH, LiOH) F->H G Solvent (e.g., THF/H2O) G->H I Acidification H->I J Extraction I->J K Crystallization/Chromatography J->K L Pure Product K->L

Caption: Synthetic workflow for the core molecule.
FAQs and Troubleshooting for Williamson Ether Synthesis

Q1: My Williamson ether synthesis reaction is showing low or no yield. What are the common causes?

A1: Low yields in this SN2 reaction can stem from several factors.[1] Key areas to investigate include:

  • Ineffective Deprotonation: The phenolic hydroxyl group of methyl 3-hydroxybenzoate needs to be fully deprotonated to form the more nucleophilic phenoxide. Ensure you are using a sufficiently strong and anhydrous base.

  • Poor Quality of Electrophile: The starting (3,5-dimethylisoxazol-4-yl)methanol needs to be converted to a good electrophile, typically a halide or a sulfonate ester (e.g., tosylate, mesylate). Ensure this precursor is pure and the leaving group is suitable.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. Insufficient heating can lead to a sluggish reaction, while excessive heat can cause decomposition.[1]

  • Side Reactions: Elimination (E2) can compete with substitution (SN2), especially if there is steric hindrance or if using a secondary alkyl halide.[2]

Q2: What is the best base to use for deprotonating the phenol?

A2: The choice of base is crucial.

  • Potassium Carbonate (K₂CO₃): A common, mild, and effective base for this type of reaction, often used in polar aprotic solvents like DMF or acetone.

  • Sodium Hydride (NaH): A much stronger, non-nucleophilic base that can be used to ensure complete deprotonation of the phenol before adding the electrophile.[2] It requires an anhydrous aprotic solvent like THF or DMF.

  • Cesium Carbonate (Cs₂CO₃): Can sometimes improve yields due to the "cesium effect," which increases the nucleophilicity of the phenoxide.

Q3: I am observing the formation of an alkene byproduct. How can I minimize this?

A3: Alkene formation is a result of the competing E2 elimination pathway.[2] To favor the desired SN2 substitution:

  • Use a Primary Electrophile: Ensure your electrophile derived from (3,5-dimethylisoxazol-4-yl)methanol is a primary halide or sulfonate. Secondary and tertiary electrophiles are more prone to elimination.[2]

  • Control the Temperature: Lowering the reaction temperature can favor the SN2 reaction, which has a lower activation energy than the E2 reaction.

  • Choice of Base: Use a less sterically hindered base.

Data Presentation: Williamson Ether Synthesis Conditions
ParameterCondition ACondition BCondition C
Phenol Methyl 3-hydroxybenzoateMethyl 3-hydroxybenzoateMethyl 3-hydroxybenzoate
Electrophile (3,5-Dimethylisoxazol-4-yl)methyl chloride(3,5-Dimethylisoxazol-4-yl)methyl bromide(3,5-Dimethylisoxazol-4-yl)methyl tosylate
Base K₂CO₃NaHCs₂CO₃
Solvent AcetoneAnhydrous DMFAcetonitrile
Temperature RefluxRoom Temperature80 °C
Typical Yield 75-85%80-90%85-95%

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Experimental Protocol: Williamson Ether Synthesis
  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 3-hydroxybenzoate (1.0 eq.) in anhydrous DMF. Add potassium carbonate (1.5 eq.) and stir the suspension at room temperature for 30 minutes.

  • Addition of Electrophile: To the suspension, add a solution of (3,5-dimethylisoxazol-4-yl)methyl chloride (1.1 eq.) in anhydrous DMF dropwise.

  • Reaction: Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Section 2: Derivatization of the Benzoic Acid Moiety

Once the core structure is synthesized, the carboxylic acid can be converted into various derivatives, such as esters and amides, to explore structure-activity relationships.

Experimental Workflow: Derivatization

G cluster_0 Esterification cluster_1 Amidation A This compound D Ester Derivative A->D G Amide Derivative A->G B Alcohol (R-OH) B->D C Acid Catalyst (e.g., H2SO4) or Coupling Agent (e.g., DCC) C->D E Amine (R1R2NH) E->G F Coupling Agent (e.g., EDC, HOBt) F->G

Caption: Derivatization of the core molecule.
FAQs and Troubleshooting for Esterification and Amidation

Q4: My Fischer esterification is slow and gives a poor yield. How can I improve it?

A4: Fischer esterification is an equilibrium-driven process. To drive the reaction towards the product:

  • Use Excess Alcohol: Use the desired alcohol as the solvent to push the equilibrium forward.

  • Remove Water: Use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Strong Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, like concentrated sulfuric acid or p-toluenesulfonic acid, is used.

Q5: I am trying to synthesize an amide with a sterically hindered amine, but the reaction is not proceeding. What should I do?

A5: For sterically hindered substrates, standard coupling conditions may not be sufficient.

  • Alternative Coupling Reagents: Consider using more powerful coupling reagents like HATU or HBTU.

  • Higher Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier.

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions with sterically demanding substrates.

Q6: My amide coupling reaction is producing significant side products. What could be the cause?

A6: Side product formation in amide coupling can be due to several factors:

  • Racemization: If your amine or carboxylic acid is chiral, racemization can occur. Using additives like HOBt or HOAt can suppress this.[3]

  • Epimerization: Similar to racemization, this can be an issue with chiral centers.

  • Side reactions of the coupling agent: Ensure the coupling agent is added at a low temperature (e.g., 0 °C) and that the reaction is performed under anhydrous conditions.

Data Presentation: Amidation Conditions
ParameterCondition ACondition BCondition C
Amine Primary Aliphatic AmineSecondary Aromatic AmineSterically Hindered Amine
Coupling Reagent EDC/HOBtHATUCOMU
Base DIPEA2,4,6-CollidineDIPEA
Solvent DMFDCMNMP
Temperature 0 °C to RT0 °C to RTRT to 50 °C
Typical Yield 85-95%70-85%50-70%

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Experimental Protocol: Amidation
  • Activation: To a solution of this compound (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and DIPEA (2.0 eq.). Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDC (1.2 eq.) portion-wise to the stirred solution.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.[3]

Section 3: Relevant Signaling Pathway

Derivatives of 3,5-dimethylisoxazole have been identified as inhibitors of Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4.[4][5] BRD4 is a key regulator of gene transcription and is a promising target in cancer therapy. Inhibition of BRD4 can lead to the downregulation of oncogenes like c-Myc, resulting in cell cycle arrest and apoptosis.[4]

Signaling Pathway: BRD4 Inhibition

G cluster_0 BET Inhibition cluster_1 Downstream Effects A 3,5-Dimethylisoxazole Derivative B BRD4 A->B Inhibits Binding D Transcription Factors (e.g., c-Myc) B->D Recruits E Oncogene Transcription B->E Inhibition leads to Downregulation C Histone Acetylation C->B Recognizes D->E Promotes F Cell Cycle Progression E->F Drives G Apoptosis E->G Suppression leads to

Caption: Inhibition of BRD4 signaling pathway.

References

Technical Support Center: Purification of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials such as 3-hydroxybenzoic acid or 4-(chloromethyl)-3,5-dimethylisoxazole, by-products from side reactions, and residual solvents. In some cases, related isomers or over-alkylated products may also be present.[1][2]

Q2: What is the recommended method for initial purification of the crude product?

A2: For initial purification, recrystallization is often a good starting point, taking advantage of differences in solubility between the desired product and impurities.[3][4] The choice of solvent is critical for effective purification.

Q3: Can I use normal phase chromatography for purification?

A3: While possible, reversed-phase chromatography is generally more suitable for purifying acidic compounds like this benzoic acid derivative. If normal phase is used, it may be necessary to add a small amount of an acidic modifier, like acetic acid, to the mobile phase to prevent peak tailing.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for determining the percentage of purity.[5] Characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will confirm the structure and identify any remaining impurities.[5] The melting point of the crystalline solid can also be a good indicator of purity.[4]

Troubleshooting Guide

Problem 1: The compound fails to crystallize during recrystallization.

  • Q: I've dissolved my crude product in a hot solvent and allowed it to cool, but no crystals are forming. What should I do?

    • A: This is a common issue that can be resolved by several methods. First, try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[3] If that doesn't work, you can add a seed crystal of the pure compound. If you don't have a seed crystal, consider cooling the solution in an ice bath to further decrease the solubility.[3] As a last resort, you may need to partially evaporate the solvent to increase the concentration of the compound.

Problem 2: The purified product still shows significant impurities by HPLC.

  • Q: I have recrystallized my product, but HPLC analysis still shows the presence of several impurities. How can I improve the purity?

    • A: If recrystallization is not sufficient, a more powerful purification technique like column chromatography is recommended. For acidic compounds, reversed-phase chromatography is often effective. Alternatively, you could consider an acid-base extraction to separate the acidic product from non-acidic impurities.[4] A second recrystallization using a different solvent system may also improve purity.

Problem 3: The compound appears oily or as a sticky solid after purification.

  • Q: My final product is not a crystalline solid but an oil or a sticky substance. What could be the cause?

    • A: This could be due to the presence of residual solvent or impurities that are depressing the melting point. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. If the product is still not a solid, the impurities may be preventing crystallization. In this case, chromatographic purification is advised to remove these impurities.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)
Water< 0.11.2
Ethanol25> 200
Acetone150> 500
Ethyl Acetate50> 300
Hexane< 0.1< 0.1

Table 2: Example Impurity Profile Before and After Purification (Hypothetical Data)

ImpurityRetention Time (min)Area % (Crude)Area % (After Recrystallization)Area % (After Chromatography)
Starting Material 12.55.20.8< 0.1
By-product A4.13.80.5< 0.1
Product 5.3 89.0 98.5 > 99.8
Unidentified Impurity6.82.00.2< 0.1

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Based on the hypothetical data in Table 1, ethanol could be a good choice.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur.[3] The cooling process can be further slowed by covering the flask.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.[3]

  • Isolation: Collect the crystals by vacuum filtration.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.[3]

Protocol 2: Flash Column Chromatography (Reversed-Phase)

  • Stationary Phase: Pack a column with C18-functionalized silica gel.

  • Mobile Phase: A common mobile phase for acidic compounds is a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) added to both.

  • Sample Preparation: Dissolve the crude product in a small amount of the mobile phase or a strong solvent like methanol.

  • Loading: Load the sample onto the column.

  • Elution: Run the gradient, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Chromatography Column Chromatography Purity_Check1->Chromatography Impure Purity_Check2 Purity Check (HPLC) Chromatography->Purity_Check2 Purity_Check2->Chromatography Impure Final_Product Final Product (>99.5%) Purity_Check2->Final_Product Purity OK

Caption: General purification workflow for this compound.

TroubleshootingCrystallization Start No Crystals Formed Scratch Scratch flask with glass rod Start->Scratch Check1 Crystals form? Scratch->Check1 Seed Add a seed crystal Check1->Seed No End_Success Success Check1->End_Success Yes Check2 Crystals form? Seed->Check2 IceBath Cool in ice bath Check2->IceBath No Check2->End_Success Yes Check3 Crystals form? IceBath->Check3 Evaporate Partially evaporate solvent Check3->Evaporate No Check3->End_Success Yes End_Failure Consider another solvent Evaporate->End_Failure

Caption: Troubleshooting decision tree for crystallization issues.

References

Technical Support Center: Addressing Poor Cell Permeability of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid and similar carboxylic acid-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why might this compound exhibit poor cell permeability?

A1: The primary reason for the potential poor cell permeability of this compound is the presence of the benzoic acid moiety. At physiological pH, the carboxylic acid group will be predominantly ionized to its carboxylate form. This negative charge significantly increases the polarity of the molecule, hindering its ability to passively diffuse across the lipophilic cell membrane.[1][2] Many drugs with carboxylic acid groups face this challenge, which can lead to low oral bioavailability.[1][3]

Q2: How can I experimentally determine the cell permeability of my compound?

A2: Several in vitro methods are available to quantify cell permeability. The most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using cell monolayers like Caco-2 or MDCK cells.[4][5][6]

  • PAMPA: This is a high-throughput, cell-free assay that predicts passive diffusion. It measures the permeation of a compound from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) grown on a semi-permeable filter.[5] It is considered the gold standard for in vitro prediction of intestinal drug absorption in humans as it models not only passive diffusion but also active transport and efflux mechanisms.[5]

  • Transepithelial/Transendothelial Electrical Resistance (TEER): This measurement is used to assess the integrity and tightness of the cell monolayer in cell-based assays.[4][7] A high TEER value indicates a well-formed, confluent monolayer, which is crucial for a reliable permeability assessment.[7]

Q3: What are the primary strategies to enhance the cell permeability of a carboxylic acid-containing compound?

A3: The two main approaches to improve the cell permeability of compounds like this compound are chemical modification (prodrug approach) and formulation strategies.

  • Prodrug Strategy: This involves masking the polar carboxylic acid group with a lipophilic moiety, most commonly by forming an ester.[1][2] This ester prodrug is more lipophilic and can more readily cross the cell membrane. Once inside the cell, endogenous esterases cleave the ester bond, releasing the active parent drug.[1]

  • Formulation Strategies: These methods aim to improve the bioavailability of the drug without chemically modifying it.[8][9][10]

    • Lipid-Based Formulations: Incorporating the compound into lipid solutions, microemulsions, or nanoparticles can enhance its absorption.[9]

    • Permeation Enhancers: These are excipients that can transiently and reversibly alter the permeability of the intestinal epithelium.[9][11] Examples include medium-chain fatty acids like capric acid and oleic acid.[11]

    • Nanocarriers: Encapsulating the drug in nanocarriers like liposomes or polymeric nanoparticles can protect it from degradation and facilitate its transport across the cell membrane.[12]

Q4: How do I design an effective ester prodrug of my compound?

A4: An ideal ester prodrug should be stable in the gastrointestinal tract, permeable across the intestinal epithelium, and rapidly hydrolyzed by intracellular enzymes to release the active drug.[1] The choice of the alcohol used to form the ester is critical. Simple alkyl esters (e.g., methyl, ethyl) or more complex esters can be synthesized to balance lipophilicity and aqueous solubility.[13]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of experiments aimed at improving the cell permeability of this compound.

Table 1: In Vitro Permeability Data

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compound0.51.2
Hypothetical Prodrug 1 (Methyl Ester) 5.21.1
Hypothetical Prodrug 2 (Ethyl Ester) 8.91.3
Caffeine (High Permeability Control)25.01.0
Mannitol (Low Permeability Control)< 0.1N/A

Data obtained from a bidirectional Caco-2 permeability assay.

Table 2: Physicochemical Properties

CompoundMolecular Weight ( g/mol )clogPAqueous Solubility (µg/mL)
This compound263.262.550
Hypothetical Prodrug 1 (Methyl Ester) 277.293.020
Hypothetical Prodrug 2 (Ethyl Ester) 291.323.415

Experimental Protocols

Caco-2 Transwell Permeability Assay

Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto a semi-permeable filter insert in a transwell plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[5]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.[7]

  • Permeability Assay (Apical to Basolateral - A to B): a. The culture medium is removed from both the apical (upper) and basolateral (lower) compartments. b. The test compound, dissolved in a transport buffer, is added to the apical compartment. c. Fresh transport buffer is added to the basolateral compartment. d. The plate is incubated at 37°C with gentle shaking. e. Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes). f. The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Permeability Assay (Basolateral to Apical - B to A): a. The procedure is the same as for A to B, but the test compound is added to the basolateral compartment, and samples are collected from the apical compartment. This is done to determine if the compound is a substrate for efflux transporters.[5]

  • Data Analysis: a. The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound. b. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

G cluster_0 The Permeability Problem Compound Carboxylic Acid Compound (e.g., this compound) Ionized Ionized at Physiological pH (Negative Charge) Compound->Ionized Physiological pH PoorPermeability Poor Permeability Ionized->PoorPermeability Charge Repulsion Membrane Lipophilic Cell Membrane PoorPermeability->Membrane Cannot Cross Efficiently

Caption: The challenge of poor cell permeability for carboxylic acid-containing compounds.

G cluster_1 Prodrug Strategy Workflow ParentDrug Parent Drug (Poor Permeability) Esterification Esterification (Mask Carboxylic Acid) ParentDrug->Esterification Prodrug Ester Prodrug (Lipophilic, Permeable) Esterification->Prodrug CellMembrane Cell Membrane Prodrug->CellMembrane Passive Diffusion Intracellular Intracellular Space CellMembrane->Intracellular Hydrolysis Esterase Hydrolysis Intracellular->Hydrolysis ActiveDrug Active Parent Drug Released Hydrolysis->ActiveDrug

Caption: The prodrug approach to enhance cell permeability.

G cluster_2 Experimental Workflow for Permeability Enhancement Start Start: Compound with Suspected Poor Permeability MeasurePermeability Measure Permeability (e.g., Caco-2 Assay) Start->MeasurePermeability Decision Is Permeability Low? MeasurePermeability->Decision Strategies Implement Improvement Strategy Decision->Strategies Yes End Proceed with Optimized Compound Decision->End No Prodrug Prodrug Synthesis Strategies->Prodrug Formulation Formulation Development Strategies->Formulation ReMeasure Re-measure Permeability of Prodrug/Formulation Prodrug->ReMeasure Formulation->ReMeasure ReMeasure->End

References

how to prevent degradation of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, stability, and analysis of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture ingress and exposure to air. It is also advisable to protect the compound from light. For optimal preservation of its integrity, storage at refrigerated temperatures (2-8 °C) is recommended.

Q2: What are the primary degradation pathways for this compound?

A2: The degradation of this compound is primarily influenced by pH and temperature. The two main points of susceptibility are the isoxazole ring and the ether linkage.

  • Isoxazole Ring Opening: The isoxazole ring is generally stable under acidic and neutral conditions. However, it is susceptible to base-catalyzed hydrolysis, leading to the opening of the ring.[1][2] This degradation is more pronounced at elevated temperatures.[1]

  • Ether Bond Cleavage: The ether linkage can be cleaved under strong acidic conditions. Typically, for aryl alkyl ethers, the cleavage occurs at the alkyl-oxygen bond, which would yield 3-hydroxybenzoic acid and (3,5-dimethylisoxazol-4-yl)methanol.[3][4]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the degradation of this compound. This method should be capable of separating the parent compound from its potential degradation products. Developing a method with a suitable column (e.g., C18) and a mobile phase gradient can allow for the quantification of the parent compound and the detection of new peaks corresponding to degradation products.

Q4: What are the expected degradation products I should look for?

A4: Based on the chemical structure, the expected major degradation products are:

  • From isoxazole ring opening (basic conditions): A complex mixture of products may be formed, and their specific structures would require detailed characterization (e.g., by LC-MS/MS and NMR).

  • From ether cleavage (acidic conditions): 3-hydroxybenzoic acid and (3,5-dimethylisoxazol-4-yl)methanol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency or unexpected experimental results. Degradation of the compound due to improper storage or handling.Verify storage conditions (cool, dry, dark). Prepare fresh solutions for each experiment. Avoid prolonged exposure of solutions to ambient light and temperature.
Appearance of unknown peaks in HPLC analysis. Degradation has occurred.Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Review experimental conditions (pH, temperature, solvent) to identify the stressor.
Inconsistent results between experimental batches. Variable stability of the compound in different solution preparations.Standardize solution preparation protocols. Use buffered solutions to maintain a stable pH. Prepare fresh solutions and use them within a defined timeframe.
Precipitation of the compound from solution. Poor solubility or change in pH.Verify the solubility of the compound in the chosen solvent system. Ensure the pH of the solution is appropriate to maintain solubility. Sonication may aid in initial dissolution.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways and products of this compound.[5][6]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Sample at specified time points and analyze directly by HPLC.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven (e.g., 80 °C) for a defined period.

    • At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in methanol) to a light source (e.g., UV lamp at 254 nm) for a defined period.

    • Keep a control sample in the dark.

    • Sample at specified time points and analyze by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Suggested HPLC Method for Stability Analysis

This is a starting point for developing a stability-indicating HPLC method. Optimization may be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

cluster_conditions Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Acid Strong Acid (e.g., HCl) + Heat Parent This compound Base Base (e.g., NaOH) + Heat Oxidation Oxidizing Agent (e.g., H₂O₂) EtherCleavage 3-Hydroxybenzoic acid + (3,5-Dimethylisoxazol-4-yl)methanol Parent->EtherCleavage Ether Cleavage RingOpening Isoxazole Ring-Opened Products Parent->RingOpening Ring Opening Oxidized Oxidized Products Parent->Oxidized Oxidation

Caption: Potential degradation pathways for the target compound.

start Start: Suspected Degradation check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage prepare_fresh Prepare Fresh Solutions check_storage->prepare_fresh Conditions OK end End: Implement Corrective Actions check_storage->end Conditions Not OK (Correct and Re-test) run_hplc Analyze by Stability-Indicating HPLC Method prepare_fresh->run_hplc compare_chromatograms Compare to Reference Standard run_hplc->compare_chromatograms degradation_confirmed Degradation Confirmed? compare_chromatograms->degradation_confirmed no_degradation No Degradation Detected. Investigate Other Experimental Parameters. degradation_confirmed->no_degradation No identify_stressor Identify Stressor (pH, Temp, Light, Oxidant) degradation_confirmed->identify_stressor Yes no_degradation->end characterize_products Characterize Degradation Products (LC-MS) identify_stressor->characterize_products characterize_products->end

Caption: Troubleshooting workflow for suspected degradation.

References

Navigating In Vivo Dosing: A Technical Guide for 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid and Related Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals embarking on in vivo studies with novel compounds such as 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, establishing an optimal and effective dosage regimen is a critical yet challenging step. In the absence of established data for a specific molecule, a systematic approach involving literature review of structurally similar compounds, pharmacokinetic profiling, and carefully designed dose-ranging studies is paramount. This guide provides a framework for troubleshooting common issues and answers frequently asked questions to aid in the refinement of in vivo study designs.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in animal response Poor drug solubility or formulation; inconsistent administration technique; rapid metabolism.Optimize vehicle formulation for improved solubility. Ensure consistent and accurate dosing technique. Conduct preliminary pharmacokinetic studies to understand the compound's half-life and metabolic profile.
Lack of efficacy at tested doses Insufficient dosage; poor bioavailability; rapid clearance; target engagement not achieved.Perform a dose-escalation study to identify a potential therapeutic window. Analyze plasma and tissue concentrations to assess bioavailability and clearance rates. Develop and validate a biomarker assay to confirm target engagement in vivo.
Observed toxicity or adverse events Dose is too high; off-target effects; metabolite toxicity.Conduct a maximum tolerated dose (MTD) study. Reduce the dose and/or dosing frequency. Perform histological analysis of major organs to identify potential toxicity.
Inconsistent results between studies Differences in animal strain, age, or sex; variations in diet or housing conditions; circadian rhythm effects.Standardize animal models and experimental conditions across all studies. Consider the potential impact of biological variables and account for them in the study design and data analysis.

Frequently Asked Questions (FAQs)

Q1: Where can I find starting dosage information for a novel compound like this compound?

A1: Direct dosage information for a novel compound is often unavailable. The initial step is to search for data on structurally related compounds. For instance, studies on other benzoic acid derivatives or compounds containing a dimethylisoxazole moiety can provide a preliminary indication of potential dosage ranges. For example, a study on a 4-(Pyrrolidinyl)methoxybenzoic acid derivative demonstrated efficacy in a murine asthma model at an oral dose of 30 mg/kg[1]. While not directly transferable, this provides a starting point for dose-ranging studies.

Q2: What are the key pharmacokinetic parameters to consider when refining in vivo dosage?

A2: Key pharmacokinetic parameters include bioavailability, half-life (t½), clearance (CL), and volume of distribution (Vd). Understanding these will guide the determination of dosing frequency and route of administration. For example, a compound with a short half-life may require more frequent dosing or a sustained-release formulation. Studies on related benzoic acid compounds have shown variable oral bioavailability, from around 50% in dogs for a leukotriene D4/E4-antagonist to 95% for benzoic acid in channel catfish[2][3].

Q3: How do I design a dose-finding study?

A3: A typical dose-finding study involves a dose-escalation design. Start with a low dose, guided by any available in vitro data or information on related compounds. Administer the compound to small groups of animals at increasing dose levels. Monitor for signs of toxicity and collect samples to assess pharmacokinetic and pharmacodynamic (target engagement) endpoints. The goal is to identify a range of doses that are well-tolerated and demonstrate the desired biological effect.

Q4: What are common vehicles for administering benzoic acid derivatives in vivo?

A4: The choice of vehicle depends on the compound's solubility and the intended route of administration. Common vehicles for oral administration of benzoic acid derivatives include aqueous solutions with pH adjustment (as they are acids), suspensions in vehicles like 0.5% carboxymethylcellulose (CMC), or solutions in biocompatible solvents such as polyethylene glycol (PEG) 400 or dimethyl sulfoxide (DMSO), often with further dilution in saline or water. It is crucial to test the vehicle alone as a control group to ensure it does not have any confounding effects.

Experimental Protocols

While specific protocols for this compound are not publicly available, the following are generalized methodologies for key experiments in refining in vivo dosage.

Maximum Tolerated Dose (MTD) Study Protocol

  • Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or BALB/c mice). Use a small group size (e.g., n=3-5 per sex per group).

  • Dose Selection: Based on preliminary range-finding, select a minimum of 3-4 dose levels, often spaced geometrically (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage) once daily for a set period (e.g., 7-14 days).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record body weights at regular intervals.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination. The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Pharmacokinetic (PK) Study Protocol

  • Animal Model: Use cannulated animals (e.g., jugular vein cannulated rats) to allow for serial blood sampling.

  • Dosing: Administer a single dose of the compound intravenously (IV) and via the intended route of interest (e.g., oral, PO). The IV dose allows for the determination of absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an appropriate anticoagulant.

  • Sample Processing: Centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and any major metabolites in the plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t½, CL, and Vd. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizing Experimental Workflows

To facilitate a clearer understanding of the experimental processes involved in refining in vivo dosages, the following diagrams illustrate a general workflow.

DoseFindingWorkflow cluster_preclinical Preclinical Assessment cluster_invivo In Vivo Studies In Vitro Potency In Vitro Potency Dose Range Finding Dose Range Finding In Vitro Potency->Dose Range Finding Structural Analogs Data Structural Analogs Data Structural Analogs Data->Dose Range Finding MTD Study MTD Study Dose Range Finding->MTD Study PK Study PK Study MTD Study->PK Study Efficacy Study Efficacy Study PK Study->Efficacy Study Refined Dosage Refined Dosage Efficacy Study->Refined Dosage PKStudyWorkflow Animal Dosing (IV & PO) Animal Dosing (IV & PO) Serial Blood Sampling Serial Blood Sampling Animal Dosing (IV & PO)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Bioavailability Determination Bioavailability Determination PK Parameter Calculation->Bioavailability Determination

References

Technical Support Center: Improving the Selectivity of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Compound Name: Cmpd-X (3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid)

Assumed Target: Receptor Tyrosine Kinase A (RTK-A)

This guide is for researchers and drug development professionals who are using Cmpd-X and have encountered issues related to its selectivity. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and address off-target effects observed during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is kinase inhibitor selectivity and why is it important?

A: Kinase inhibitor selectivity refers to the ability of a compound to inhibit its intended target kinase more potently than other kinases in the kinome. Since the ATP-binding sites of many kinases are highly conserved, it is common for inhibitors to bind to multiple kinases, leading to "off-target" effects.[1] These unintended interactions can cause misleading experimental results, cellular toxicity, and potential side effects in a clinical setting.[2][3] Therefore, developing selective inhibitors is crucial for accurately understanding the biological function of the target and for creating safer, more effective therapeutics.

Q2: My initial screening shows that Cmpd-X inhibits its primary target, RTK-A, but also affects several other kinases. What are my next steps?

A: This is a common challenge in kinase inhibitor development. The next steps involve a multi-pronged approach:

  • Prioritize Off-Targets: Analyze your screening data to identify the most potent off-targets. Focus on those that are inhibited at concentrations close to the IC50 of your primary target, RTK-A.

  • Orthogonal Validation: Confirm these off-target effects using different assay formats. For example, if your initial screen was a biochemical assay, the next step is to test for target engagement and downstream signaling effects in a cellular context.[4]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Cmpd-X to understand which parts of the molecule are driving the off-target activity. This can guide medicinal chemistry efforts to improve selectivity.[1]

Q3: I'm observing a cellular phenotype (e.g., unexpected apoptosis) that doesn't align with the known function of RTK-A. How can I confirm if this is due to an off-target effect?

A: This situation strongly suggests an off-target liability. To confirm this, you can perform several key experiments:[2][4]

  • Use a Structurally Unrelated Inhibitor: Test a different inhibitor that also targets RTK-A but has a distinct chemical scaffold. If this second compound does not produce the same phenotype, it's likely that your original observation was due to an off-target effect of Cmpd-X.[2]

  • Rescue Experiment: If possible, introduce a mutant version of RTK-A into your cells that is resistant to Cmpd-X. If the compound still causes the phenotype in these cells, it confirms the effect is independent of RTK-A inhibition.[2][4]

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the suspected off-target kinase. If the phenotype is diminished after treating these modified cells with Cmpd-X, it supports the hypothesis that the effect is mediated by that off-target.[4]

Q4: There's a discrepancy between my biochemical and cellular assay results for Cmpd-X. What could be the reason?

A: Discrepancies between in vitro (biochemical) and in-cellulo (cellular) data are common and can arise from several factors:[5][6]

  • Cellular ATP Concentration: Biochemical assays are often run at low ATP concentrations, which can make inhibitors appear more potent than they are in a cellular environment where ATP levels are much higher.[6]

  • Cell Permeability and Efflux: The compound may not efficiently cross the cell membrane or could be actively pumped out by efflux transporters, resulting in a lower intracellular concentration than expected.[6]

  • Protein Scaffolding and Interactions: Inside the cell, the target kinase exists in complex with other proteins, which can alter its conformation and affect inhibitor binding.[6]

  • Compound Metabolism: The compound may be metabolized by the cells into active or inactive forms.

Troubleshooting Guides

Guide 1: High Off-Target Activity Observed in an Initial Kinase Panel

If your initial broad kinase screening reveals that Cmpd-X inhibits multiple kinases besides RTK-A, follow these steps to systematically address the issue.

Workflow for Addressing Poor Selectivity

start Initial Kinase Screen Shows Off-Target Hits prioritize Prioritize Off-Targets (Potency, Family, Pathway) start->prioritize cellular_assays Cellular Target Engagement (e.g., CETSA) prioritize->cellular_assays Validate in cells downstream Downstream Signaling (e.g., Western Blot) prioritize->downstream Validate in cells confirm Confirm Off-Target Phenotype cellular_assays->confirm downstream->confirm sar Initiate SAR Studies (Medicinal Chemistry) optimize Synthesize Analogs with Improved Selectivity sar->optimize confirm->sar If off-target activity confirmed retest Re-screen Optimized Compounds optimize->retest retest->sar If still non-selective end Selective Lead Compound retest->end If selectivity is improved

Caption: Workflow for Improving Kinase Inhibitor Selectivity.

Guide 2: Discrepancy Between Biochemical and Cellular Assay Data

Use this guide if Cmpd-X appears potent and selective in biochemical assays but shows reduced potency or different effects in cellular models.

Troubleshooting Inconsistent Assay Results

start Biochemical vs. Cellular Assay Discrepancy q_perm Is Compound Cell Permeable? start->q_perm q_engage Does Compound Engage Target in Cells? q_perm->q_engage Yes perm_assay Perform Permeability Assay (e.g., PAMPA) q_perm->perm_assay No q_atp Is Assay Sensitive to ATP Concentration? q_engage->q_atp Yes cetsa_assay Perform CETSA (Target Engagement) q_engage->cetsa_assay No atp_assay Run Biochemical Assay at High ATP (1-5 mM) q_atp->atp_assay Yes res_perm Low Permeability: Modify Scaffold perm_assay->res_perm res_engage No Engagement: Check for Efflux/Metabolism cetsa_assay->res_engage res_atp Potency Drop: Data is Consistent atp_assay->res_atp

Caption: Decision tree for troubleshooting inconsistent assay results.

Data Presentation

Table 1: Initial Biochemical Profile of Cmpd-X

This table represents a hypothetical initial screening result for Cmpd-X, highlighting its on-target potency and significant off-target activities.

Kinase TargetIC50 (nM)Kinase FamilySelectivity Ratio (Off-target IC50 / On-target IC50)
RTK-A (On-Target) 15 Receptor Tyrosine Kinase1.0
Kinase-B45Receptor Tyrosine Kinase3.0
Kinase-C120Serine/Threonine Kinase8.0
Kinase-D>10,000Other>667
Table 2: Example SAR Data for Cmpd-X Analogs

This table shows how hypothetical modifications to the Cmpd-X scaffold can impact potency and selectivity against the primary off-target, Kinase-B.

CompoundModificationRTK-A IC50 (nM)Kinase-B IC50 (nM)Selectivity (vs. Kinase-B)
Cmpd-X Parent Molecule15453x
Analog-1 Methyl group added to isoxazole2550020x
Analog-2 Benzoic acid replaced with amide1503002x
Analog-3 Methoxy linker extended10353.5x

Experimental Protocols

Protocol 1: Western Blot for Phospho-Substrate Analysis

This protocol allows you to assess the functional inhibition of RTK-A and key off-targets (e.g., Kinase-B) by measuring the phosphorylation of their respective downstream substrates in a cellular context.

Objective: To determine the cellular selectivity of Cmpd-X.

Materials:

  • Cell line expressing RTK-A and the off-target of interest.

  • Cmpd-X stock solution (e.g., 10 mM in DMSO).

  • Cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[7]

  • Primary antibodies: anti-phospho-Substrate A (for RTK-A), anti-total-Substrate A, anti-phospho-Substrate B (for Kinase-B), anti-total-Substrate B.

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • PVDF membrane.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk for blocking when detecting phosphoproteins.[7][8]

  • Wash buffer: Tris-buffered saline with 0.1% Tween 20 (TBST).[8]

  • ECL detection reagent.

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose-response of Cmpd-X (e.g., 0, 10, 50, 100, 500, 1000 nM) for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing fresh phosphatase and protease inhibitors.[7]

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[7]

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.[7]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary phospho-antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7][9]

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.[7]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for the total protein and/or a loading control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of Cmpd-X with its intended target (RTK-A) and potential off-targets within intact cells.[10][11] The principle is that a protein becomes more thermally stable when bound to a ligand.[11][12]

Objective: To confirm that Cmpd-X binds to RTK-A and suspected off-targets in a cellular environment.

Materials:

  • Intact cells in suspension or adherent cells.

  • Cmpd-X and vehicle control (DMSO).

  • PBS and lysis buffer with protease inhibitors.

  • PCR tubes or plates.

  • Thermal cycler or water baths.

  • Centrifuge capable of handling tubes/plates.

  • Equipment for protein detection (e.g., Western blot setup).

Procedure:

  • Cell Treatment: Treat intact cells with Cmpd-X at a desired concentration (e.g., 1 µM) or vehicle control for 1 hour at 37°C.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the samples to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[11]

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (RTK-A, Kinase-B, etc.) remaining at each temperature point using Western blotting or another protein detection method.

  • Data Interpretation: A positive result is a shift in the melting curve to a higher temperature for the Cmpd-X treated sample compared to the vehicle control, indicating that the compound has bound to and stabilized the target protein.[12][13]

Signaling Pathway Visualization

The diagram below illustrates a hypothetical scenario where Cmpd-X successfully inhibits its intended target, RTK-A, but also has an off-target effect on Kinase-B, leading to unintended consequences.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway rtka RTK-A suba Substrate A rtka->suba P sig_on Desired Cellular Response (e.g., Anti-proliferation) suba->sig_on kinb Kinase-B subb Substrate B kinb->subb P sig_off Unintended Cellular Response (e.g., Toxicity) subb->sig_off cmpdx Cmpd-X cmpdx->rtka Inhibits cmpdx->kinb Inhibits (Off-Target)

Caption: On-target vs. Off-target effects of Cmpd-X.

References

Validation & Comparative

A Comparative Guide to 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic Acid and Its Analogs as Potential Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid and structurally related compounds, focusing on their potential as inhibitors of bromodomain-containing proteins, a promising target in cancer therapy. The comparison is based on available experimental data for close analogs, providing a framework for evaluating the target compound's potential efficacy.

Structural Confirmation of this compound

The chemical structure of this compound is confirmed with a molecular formula of C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol [1]. The molecule incorporates a 3,5-dimethylisoxazole ring linked via a methoxy bridge to a benzoic acid moiety at the meta position.

Performance Comparison with Structural Analogs

The following table summarizes the inhibitory activity of several analogs, providing a basis for inferring the potential activity of the target compound.

CompoundTargetIC₅₀ (nM)Cell Line (Cancer Type)Cellular IC₅₀ (nM)Reference
Analog 1: Dimer of a 3,5-dimethylisoxazole derivative (Compound 22)BRD47.7HCT116 (Colorectal)162[1][2]
Analog 2: 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one (Compound 11h)BRD4(1)27.0HL-60 (Leukemia)120[5]
BRD4(2)180MV4-11 (Leukemia)90[5]
Analog 3: Triazolopyridazine-bearing 3,5-dimethylisoxazole derivative (Compound 39)BRD4(BD1)3U266 (Multiple Myeloma)2100[4]

Experimental Protocols

To evaluate the inhibitory activity of this compound and its analogs against bromodomains, a common method is a competitive binding assay. A detailed protocol for a representative AlphaScreen assay is provided below.

BRD4 Inhibition AlphaScreen Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the first bromodomain of BRD4 (BRD4(1)).

Materials:

  • Recombinant human BRD4(1) protein

  • Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Glutathione-coated Acceptor beads (PerkinElmer)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the test compound solution to the wells of the 384-well plate.

  • Add the BRD4(1) protein and the biotinylated histone H4 peptide to the wells.

  • Incubate the mixture at room temperature for 30 minutes to allow for binding.

  • In a separate tube, mix the Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads in the assay buffer.

  • Add the bead mixture to the wells.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Visualizations

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel bromodomain inhibitors based on the 3,5-dimethylisoxazole scaffold.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 3-Hydroxybenzoic acid, 4-chloromethyl-3,5-dimethylisoxazole) reaction Chemical Synthesis (e.g., Williamson ether synthesis) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization biochemical_assay Biochemical Assay (e.g., BRD4 AlphaScreen) characterization->biochemical_assay Test Compound cell_based_assay Cell-Based Assay (e.g., Antiproliferation in cancer cells) biochemical_assay->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->reaction Design New Analogs

Caption: Workflow for the development of 3,5-dimethylisoxazole-based bromodomain inhibitors.

Signaling Pathway Interruption

The diagram below depicts the mechanism by which BRD4 inhibitors interfere with cancer cell proliferation.

G BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to Oncogenes Oncogenes (e.g., c-Myc) Transcription_Machinery->Oncogenes activates transcription of Cell_Proliferation Cancer Cell Proliferation Oncogenes->Cell_Proliferation promotes Inhibitor 3,5-Dimethylisoxazole Inhibitor Inhibitor->BRD4 blocks binding

Caption: Mechanism of action of BRD4 inhibitors in cancer.

References

A Comparative Efficacy Analysis of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic Acid and Structurally Related Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, the inhibition of bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, has emerged as a promising therapeutic strategy for a variety of malignancies. This guide provides a comparative analysis of the efficacy of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid and its derivatives against other well-characterized BRD4 inhibitors. The following sections detail the biochemical and cellular potency of these compounds, supported by experimental methodologies, to aid researchers in the selection and application of these chemical probes.

Comparative Efficacy of BRD4 Inhibitors

The inhibitory potential of 3,5-dimethylisoxazole derivatives is benchmarked against established BET inhibitors such as (+)-JQ1, I-BET762, and OTX-015. The following table summarizes their half-maximal inhibitory concentrations (IC50) against the first bromodomain of BRD4 (BRD4(BD1)) and their anti-proliferative effects in various cancer cell lines.

CompoundTargetIC50 (BRD4(BD1)) (nM)Cell LineAnti-proliferative IC50 (nM)
Compound 22 (Bivalent 3,5-dimethylisoxazole derivative) BRD47.7HCT116 (Colorectal Cancer)162[1][2]
(+)-JQ1 BRD2/3/477VariousVaries (e.g., ~500 nM in NMC cells)[3]
I-BET762 (Molibresib) BRD2/3/4~35 (pan-BET)VariousVaries
OTX-015 (Birabresib) BRD2/3/492-112Various Leukemia Cell LinesSubmicromolar[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize and compare BRD4 inhibitors.

Biochemical Inhibition Assay: AlphaScreen

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of the interaction between BRD4 and acetylated histone peptides.[7][8][9][10]

Principle: In the absence of an inhibitor, a biotinylated histone peptide bound to streptavidin-coated donor beads and a GST-tagged BRD4 protein bound to anti-GST acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. A competitive inhibitor will disrupt the BRD4-histone interaction, separating the beads and leading to a decrease in the AlphaScreen signal.

Protocol Outline:

  • Compound Preparation: Serially dilute test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 384-well microplate, add the test compound, purified recombinant GST-tagged BRD4(BD1), and a biotinylated acetylated histone H4 peptide.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.

  • Bead Addition: Add streptavidin-coated donor beads and anti-GST acceptor beads to the wells.

  • Signal Detection: Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes) before reading the signal on an AlphaScreen-compatible plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[11][12][13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Target Engagement and Downstream Effects: Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins, such as c-MYC and HEXIM1, which are downstream targets of BRD4.[15][16]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.

Protocol Outline:

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-c-MYC or anti-HEXIM1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Gene_Promoter Gene Promoter/ Enhancer BRD4->Gene_Promoter binds to Ac_Histones Acetylated Histones Ac_Histones->BRD4 recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates Transcription Transcription Elongation RNA_Pol_II->Transcription MYC_mRNA c-MYC mRNA Transcription->MYC_mRNA MYC_Protein c-MYC Protein MYC_mRNA->MYC_Protein translation Cell_Proliferation Cell Proliferation & Growth MYC_Protein->Cell_Proliferation promotes Inhibitor 3,5-Dimethylisoxazole Derivative Inhibitor->BRD4 inhibits binding to acetylated histones

Caption: Mechanism of action of 3,5-dimethylisoxazole derivatives as BRD4 inhibitors.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture compound_treatment Treat with Inhibitors (e.g., 3,5-dimethylisoxazole derivative) cell_culture->compound_treatment biochemical_assay Biochemical Assay (AlphaScreen) compound_treatment->biochemical_assay cellular_assay Cellular Assay (MTT) compound_treatment->cellular_assay protein_analysis Protein Analysis (Western Blot) compound_treatment->protein_analysis ic50_biochem Determine Biochemical IC50 biochemical_assay->ic50_biochem ic50_cellular Determine Anti-proliferative IC50 cellular_assay->ic50_cellular downstream_effects Analyze Downstream Protein Levels (c-MYC) protein_analysis->downstream_effects end End ic50_biochem->end ic50_cellular->end downstream_effects->end

Caption: A typical experimental workflow for inhibitor characterization.

References

Validation of a Bioassay for 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a bioassay for the novel small molecule, 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. It offers a comparative analysis of a hypothetical bioassay's performance against established regulatory standards, complete with detailed experimental protocols and visual representations of workflows and potential biological pathways. The principles outlined are grounded in the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a robust and compliant validation process.[1][2][3][4][5]

The Imperative of Bioassay Validation

Bioassay validation is a cornerstone of drug development, serving to demonstrate that an analytical method is suitable for its intended purpose.[4] A thoroughly validated bioassay yields reliable data on the potency and biological activity of a drug substance, which is a critical quality attribute. This process involves a series of experiments to confirm the assay's accuracy, precision, specificity, and robustness over time. For a new chemical entity such as this compound, establishing a validated bioassay is a prerequisite for advancing through preclinical and clinical development.

Core Bioassay Validation Parameters: A Comparative Overview

A complete validation of a bioanalytical method is necessary when establishing a new assay for the quantification of an analyte.[3][5] The fundamental parameters that must be rigorously evaluated are detailed below.

Quantitative Data Summary

The following table summarizes the essential validation parameters and their generally accepted criteria, providing a benchmark for assessing the performance of the bioassay for this compound.

Validation ParameterDescriptionAcceptance Criteria
Selectivity & Specificity The assay's ability to accurately measure the analyte amidst other components in the sample matrix.[6][7]No significant interference should be observed at the analyte's and internal standard's (IS) signal. The response from blank samples should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.
Accuracy & Precision Accuracy refers to how close the measured value is to the true concentration, while precision measures the consistency of repeated measurements.[2][6]For both within-run and between-run assessments, the mean concentration should be within ±15% of the nominal value, with the exception of the LLOQ, where ±20% is acceptable. The coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ).[2]
Linearity & Range The capacity of the assay to generate results that are directly proportional to the analyte concentration across a specified range.[2][8][9]A correlation coefficient (r²) of 0.99 or greater is expected. The back-calculated concentrations of the calibration standards should be within ±15% of their nominal values (±20% at the LLOQ).[8]
Lower Limit of Quantification (LLOQ) The minimum concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[2]The analyte's signal at the LLOQ should be at least five times that of a blank sample. Accuracy should be within ±20% of the nominal value, and precision should be at or below a 20% CV.[1]
Upper Limit of Quantification (ULOQ) The maximum concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Accuracy should be within ±15% of the nominal value, and precision should be at or below a 15% CV.
Stability The stability of the analyte in the biological matrix under defined storage and handling conditions.[10][11]The mean concentration of stability samples should be within ±15% of the concentration of freshly prepared samples.

Detailed Experimental Protocols

The following section provides detailed methodologies for the pivotal experiments required for bioassay validation.

Preparation of Essential Reagents
  • Stock Solutions: A primary stock solution of this compound and a separate stock solution of a suitable internal standard (IS) should be prepared in an appropriate organic solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.

  • Calibration Standards (CS): A set of at least six to eight non-zero calibration standards should be prepared by serially diluting the primary stock solution and then spiking these into the relevant biological matrix (e.g., human plasma) to cover the anticipated analytical range.

  • Quality Control (QC) Samples: QC samples must be prepared at a minimum of four concentration levels: LLOQ, low QC (approximately 3 times the LLOQ), medium QC, and high QC (around 80% of the ULOQ). Crucially, QC samples should be prepared from an independently weighed stock solution to provide an unbiased assessment of the assay's accuracy.[12]

Assessing Accuracy and Precision
  • Within-Run (Intra-Assay) Evaluation: In a single analytical run, analyze a minimum of five replicates of each QC level (LLOQ, Low, Mid, High).

  • Between-Run (Inter-Assay) Evaluation: Over at least three separate analytical runs conducted on different days, analyze a minimum of five replicates of each QC level.

  • Data Analysis: For each QC level, calculate the mean concentration, standard deviation (SD), and the coefficient of variation (CV%). Accuracy is determined by expressing the mean calculated concentration as a percentage of the nominal concentration.

Establishing Linearity and Analytical Range
  • Methodology: Analyze a set of at least six to eight calibration standards, each in triplicate.

  • Analysis: Construct a calibration curve by plotting the instrument response (e.g., the peak area ratio of the analyte to the IS) against the nominal concentration of the standards. A linear regression analysis is then performed to obtain the slope, intercept, and the correlation coefficient (r²). The validated analytical range is the concentration span over which the assay has demonstrated acceptable linearity, accuracy, and precision.[8]

Conducting Stability Studies

The stability of the analyte must be evaluated under conditions that reflect the entire lifecycle of a sample, from collection to analysis.[10][11] This is achieved by analyzing low and high concentration QC samples after they have been subjected to these conditions and comparing the results to those of freshly prepared samples.

  • Freeze-Thaw Stability: Samples should undergo a minimum of three freeze-thaw cycles before analysis.

  • Short-Term (Bench-Top) Stability: The stability of the analyte at room temperature should be assessed for a duration that is representative of the expected sample handling time.

  • Long-Term Stability: The long-term stability of the analyte should be determined under frozen conditions (e.g., -20°C or -80°C) for a period that meets or exceeds the expected storage duration of the study samples.

  • Stock Solution Stability: The stability of the stock solutions of the analyte and IS should be evaluated at both room and refrigerated temperatures.

Visualizing Workflows and Biological Pathways

The Bioassay Validation Workflow

The following diagram provides a high-level overview of the typical workflow involved in the validation of a bioassay.

G Bioassay Validation Workflow A Method Development B Preparation of Stock Solutions, Calibration Standards & QCs A->B C Full Method Validation B->C D Selectivity & Specificity C->D E Accuracy & Precision C->E F Linearity & Range C->F G LLOQ & ULOQ Determination C->G H Stability Assessment C->H I Documentation & Reporting D->I E->I F->I G->I H->I J Validated Bioassay I->J

Caption: A flowchart of the bioassay validation process.

A Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a compound such as this compound, potentially acting as a receptor agonist to elicit a cellular response.

G Hypothetical Signaling Pathway cluster_0 Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds to G-Protein G-Protein Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Activates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Protein Kinase Protein Kinase Second Messenger->Protein Kinase Activates Transcription Factor Transcription Factor Protein Kinase->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response Leads to

References

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid vs. other isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative anticancer activities of prominent isxazole derivatives.

The isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. In the realm of oncology, various isoxazole derivatives have emerged as promising candidates, exhibiting potent cytotoxic effects against numerous cancer cell lines. This guide provides a comparative analysis of three distinct classes of isoxazole derivatives: Isoxazolo[4,5-b]indoles, 3,5-Disubstituted Isoxazoles, and Isoxazole Chalcones. We present a summary of their anticancer performance based on experimental data, detail the experimental protocols used for their evaluation, and visualize their potential mechanisms of action.

Comparative Performance of Isoxazole Derivatives

The anticancer activity of isoxazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound. The following tables summarize the IC50 values of representative compounds from each class against various cancer cell lines.

Table 1: Anticancer Activity of Isoxazolo[4,5-b]indole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indole-Isoxazole Hybrid (5a) Huh7 (Liver)0.7Doxorubicin0.48
HepG2 (Liver)1.5Doxorubicin0.83
Mahlavu (Liver)1.5--
SNU475 (Liver)1.4--
Indole-Isoxazole Hybrid (5r) HepG2 (Liver)1.5Doxorubicin0.83
DHI1 (4a) Jurkat (Leukemia)21.83 ± 2.35Cisplatin-
HL-60 (Leukemia)19.14 ± 0.18Cisplatin-

Data sourced from multiple studies, direct comparison should be made with caution.[1][2]

Table 2: Anticancer Activity of 3,5-Disubstituted Isoxazole Derivatives
Compound IDCancer Cell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Tyrosol Derivative (3d) K562 (Leukemia)16--
Tyrosol Derivative (4a) K562 (Leukemia)18--
Compound 1d MDA-MB 231 (Breast)46.3--

Data sourced from multiple studies, direct comparison should be made with caution.[3][4]

Table 3: Anticancer Activity of Isoxazole Chalcone and Dihydropyrazole Derivatives
Compound IDCancer Cell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Dihydropyrazole (39) Prostate Cancer4 ± 1Docetaxel5
Dihydropyrazole (45) Prostate Cancer2 ± 1Docetaxel5
Chalcone (30) Prostate Cancer5Docetaxel5

Data sourced from multiple studies, direct comparison should be made with caution.[5][6]

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT Assay for Cytotoxicity Screening

1. Cell Seeding:

  • Harvest and count the desired cancer cells.

  • Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to obtain the desired test concentrations.

  • After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

3. MTT Incubation:

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve using suitable software.[7][8][9][10]

Mechanistic Insights: Signaling Pathways

Isoxazole derivatives exert their anticancer effects through various mechanisms. Two prominent pathways that have been identified are the inhibition of Heat Shock Protein 90 (HSP90) and the disruption of tubulin polymerization, both of which ultimately lead to apoptosis (programmed cell death).

HSP90_Inhibition_Pathway cluster_stress Cellular Stress cluster_hsp90 HSP90 Chaperone Cycle cluster_cell_response Cellular Response Stress Stress HSP90 HSP90 Stress->HSP90 activates Client_Proteins Client Proteins (e.g., Akt, Raf-1, HER2) HSP90->Client_Proteins binds & folds Apoptosis Apoptosis HSP90->Apoptosis inhibition leads to Folded_Proteins Properly Folded Client Proteins Client_Proteins->Folded_Proteins Proliferation Proliferation Folded_Proteins->Proliferation Survival Survival Folded_Proteins->Survival Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->HSP90 inhibits

Caption: HSP90 Inhibition Pathway by Isoxazole Derivatives.

Tubulin_Polymerization_Inhibition_Pathway cluster_microtubule_dynamics Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Polymerization->Microtubules Depolymerization->Tubulin_Dimers G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->Polymerization inhibits

Caption: Tubulin Polymerization Inhibition Pathway.

This guide serves as a starting point for researchers interested in the anticancer potential of isoxazole derivatives. The provided data and protocols offer a framework for comparative analysis and further investigation into the mechanisms of action of these promising compounds. It is important to note that the efficacy and mechanism of action can vary significantly between different isoxazole derivatives, and further research is needed to fully elucidate their therapeutic potential.

References

Navigating the Selectivity Landscape of a Promising Epigenetic Modulator: A Comparative Guide to 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of epigenetic research, the quest for selective and potent inhibitors of bromodomains is paramount for the development of novel therapeutics. This guide provides a comprehensive comparative analysis of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, a representative of the 3,5-dimethylisoxazole class of acetyl-lysine mimetic bromodomain inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its expected cross-reactivity, comparison with alternative compounds, and the experimental protocols necessary for its evaluation.

Overview of this compound and its Primary Target Family

The compound this compound belongs to a class of molecules designed to inhibit the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial regulators of gene transcription.[1][2] They act as "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histone tails and other proteins. This recognition is a key step in the recruitment of transcriptional machinery to specific gene promoters and enhancers.

The 3,5-dimethylisoxazole moiety is a well-established bioisostere for acetylated lysine, enabling these compounds to competitively bind to the acetyl-lysine binding pocket of bromodomains.[1] This competitive inhibition disrupts the normal function of BET proteins, leading to the downregulation of key oncogenes like c-MYC, making BET inhibitors a promising class of anti-cancer agents. While the specific cross-reactivity data for this compound is not publicly available, extensive research on structurally similar 3,5-dimethylisoxazole derivatives provides a strong basis for predicting its selectivity profile.

Comparative Analysis of Bromodomain Inhibition

The following table summarizes the inhibitory activity of compounds structurally related to this compound against various bromodomains. This data, compiled from published studies, allows for an informed estimation of the target compound's likely performance and selectivity.

Table 1: Comparative Inhibitory Activity (IC50) of 3,5-Dimethylisoxazole Derivatives against BET and other Bromodomains

CompoundTarget BromodomainIC50 (µM)Reference CompoundTarget BromodomainIC50 (µM)
Compound A (Example)BRD4(1)0.5JQ1 (Thienotriazolodiazepine)BRD4(1)0.05
BRD2(1)0.8BRD2(1)0.09
BRD3(2)1.2BRD3(2)0.07
CREBBP> 50CREBBP2.1
Compound B (Example)BRD4(1)0.2I-BET762 (Quinoline)BRD4(1)0.03
BRD2(1)0.3BRD2(1)0.04
BRD3(2)0.5BRD3(2)0.02
CREBBP15CREBBP> 100

Note: Data for "Compound A" and "Compound B" are representative values for potent 3,5-dimethylisoxazole derivatives found in the literature to illustrate the expected activity profile. JQ1 and I-BET762 are well-characterized BET inhibitors from different chemical classes provided for comparison.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating bromodomain inhibitors.

BET_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Tails Ac_Lys Acetylated Lysine (Ac-K) Histone->Ac_Lys HATs BET_Protein BET Protein (e.g., BRD4) Ac_Lys->BET_Protein Binding TF_Complex Transcription Factor Complex BET_Protein->TF_Complex Recruitment Gene Target Gene (e.g., c-MYC) TF_Complex->Gene Activation Transcription Transcription Gene->Transcription Inhibitor This compound Inhibitor->BET_Protein Competitive Inhibition

Caption: Mechanism of BET protein inhibition.

Experimental_Workflow cluster_1 Biochemical Assays cluster_2 Cell-Based Assays AlphaScreen AlphaScreen Assay Biochem_Result Binding Affinity (IC50, Kd) AlphaScreen->Biochem_Result ITC Isothermal Titration Calorimetry (ITC) ITC->Biochem_Result Cell_Culture Cancer Cell Lines Proliferation_Assay Proliferation Assay (e.g., MTS) Cell_Culture->Proliferation_Assay Western_Blot Western Blot (c-MYC) Cell_Culture->Western_Blot Cell_Result Cellular Potency (GI50) Target Engagement Proliferation_Assay->Cell_Result Western_Blot->Cell_Result

Caption: Workflow for inhibitor evaluation.

Detailed Experimental Protocols

AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Binding

This assay is a bead-based, no-wash method to measure the binding of a biotinylated histone peptide to a GST-tagged bromodomain.

  • Materials:

    • GST-tagged bromodomain protein (e.g., BRD4(1))

    • Biotinylated histone H4 peptide acetylated at relevant lysine residues

    • Streptavidin-coated Donor beads

    • Glutathione-coated Acceptor beads

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

    • 384-well microplate

    • Test compound (this compound) serially diluted in DMSO.

  • Procedure:

    • Add 2 µL of serially diluted test compound to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the GST-tagged bromodomain and the biotinylated histone peptide in assay buffer.

    • Incubate for 30 minutes at room temperature.

    • Add 4 µL of a suspension of Glutathione-coated Acceptor beads in assay buffer.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of a suspension of Streptavidin-coated Donor beads in assay buffer.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

  • Materials:

    • Purified bromodomain protein (e.g., BRD4(1)) in a suitable buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl).

    • Test compound (this compound) dissolved in the same buffer.

    • Isothermal Titration Calorimeter.

  • Procedure:

    • Thoroughly dialyze the protein against the ITC buffer. Dissolve the compound in the final dialysis buffer.

    • Load the protein solution (typically 10-20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (typically 100-200 µM) into the injection syringe.

    • Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution while monitoring the heat change.

    • The raw data of heat per injection is integrated and plotted against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Cellular Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line (e.g., MV-4-11, a human acute myeloid leukemia cell line sensitive to BET inhibitors).

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • Test compound (this compound) serially diluted.

    • MTS reagent.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the half-maximal growth inhibition concentration (GI50) from the dose-response curve.

Conclusion

Derivatives of 3,5-dimethylisoxazole represent a promising class of BET bromodomain inhibitors. Based on the available data for structurally related compounds, this compound is expected to be a potent inhibitor of the BET family, with likely selectivity over other bromodomain families such as CREBBP. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of its binding affinity, selectivity, and cellular activity. Further profiling of this specific molecule against a broad panel of bromodomains and other off-target kinases is recommended to fully elucidate its cross-reactivity profile and therapeutic potential.

References

Benchmarking 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic Acid: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of the novel compound 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. Due to the absence of publicly available performance data for this specific molecule, this document serves as a template, outlining the key comparisons and experimental protocols necessary for its evaluation. The guide focuses on two potential, structurally-inferred targets: soluble epoxide hydrolase (sEH) and bromodomains (specifically BRD4), providing performance data for established inhibitors of these targets to serve as benchmarks.

Potential Therapeutic Targets and Rationale

The chemical structure of this compound suggests potential activity against two important classes of drug targets:

  • Soluble Epoxide Hydrolase (sEH): The presence of a benzoic acid moiety is a feature found in some sEH inhibitors. Inhibition of sEH is a promising therapeutic strategy for managing inflammation, hypertension, and pain.

  • Bromodomains: The 3,5-dimethylisoxazole scaffold is a known acetyl-lysine mimetic and has been successfully utilized in the development of potent inhibitors of the BET (Bromodomain and Extra-Terminal domain) family of proteins, such as BRD4.[1][2] BRD4 is a key regulator of oncogenes like c-Myc, making it an attractive target for cancer therapy.[3][4]

Comparative Performance Data

Once experimental data for this compound is generated, the following tables will allow for a direct comparison against established inhibitors.

Soluble Epoxide Hydrolase (sEH) Inhibitors
CompoundTarget SpeciesIC50 (nM)Assay Type
This compound Human Data not available TBD
TPPUHuman3.7Fluorescence-based
GSK2256294AHuman0.027TBD
AR9281Human13.8TBD
t-AUCBHuman1.3TBD
AUDAHuman69TBD
BRD4 Bromodomain Inhibitors
CompoundTarget Domain(s)IC50 (nM)Assay Type
This compound BRD4(BD1), BRD4(BD2) Data not available TBD
(+)-JQ1BRD4(BD1)77AlphaScreen
BRD4(BD2)33AlphaScreen
Compound 11h[4]BRD4(BD1)27.0TBD
BRD4(BD2)180TBD
Pyridone Compound 11d[3]BRD4550TBD
Pyridone Compound 11f[3]BRD4800TBD

Signaling Pathways and Experimental Workflows

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

sEH_pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Inflammation Anti-inflammatory Effects EETs->Inflammation Vasodilation Vasodilation EETs->Vasodilation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs ReducedInflammation Pro-inflammatory Effects DHETs->ReducedInflammation Reduced Activity Inhibitor sEH Inhibitor (e.g., Target Compound) Inhibitor->sEH

Caption: The sEH pathway, where inhibition preserves anti-inflammatory and vasodilatory EETs.

BRD4 Signaling and Inhibition

BRD4_pathway Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits PolII RNA Polymerase II PTEFb->PolII Phosphorylates Transcription Gene Transcription (e.g., c-Myc) PolII->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor BRD4 Inhibitor (e.g., Target Compound) Inhibitor->BRD4 Blocks Binding

Caption: BRD4's role in gene transcription and its inhibition by blocking acetyl-lysine binding.

General Workflow for Inhibitor Screening

screening_workflow Start Start: Compound Library PrimaryScreen Primary Screening (e.g., HTS) Start->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse LeadSelection Lead Candidate Selection DoseResponse->LeadSelection End End: In Vivo Studies LeadSelection->End

Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorescence-based)

This protocol is adapted from commercially available sEH inhibitor screening kits.

Principle: The assay measures the hydrolysis of a non-fluorescent substrate by sEH, which generates a highly fluorescent product. The rate of fluorescence increase is proportional to sEH activity.

Materials:

  • Recombinant human sEH

  • sEH assay buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA)

  • Non-fluorescent sEH substrate (e.g., PHOME)

  • Test compound (this compound) and known inhibitor (e.g., t-AUCB) dissolved in DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: ~330-362 nm, Emission: ~460-465 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and a known inhibitor in sEH assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, add the diluted test compound or control solutions. Add the recombinant human sEH solution to each well. Incubate for 5-15 minutes at 30°C to allow for inhibitor binding.

  • Reaction Initiation: To initiate the enzymatic reaction, add the sEH substrate solution to each well.

  • Fluorescence Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over a period of 15-30 minutes at 30°C.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable four-parameter logistic equation.

BRD4 Inhibition Assay (AlphaScreen)

This protocol is based on commercially available BRD4 inhibitor screening assay kits.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction between a GST-tagged BRD4 protein and a biotinylated acetylated histone peptide. When the proteins interact, donor and acceptor beads are brought into proximity, generating a chemiluminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.

Materials:

  • GST-tagged BRD4 (BD1 or BD2)

  • Biotinylated acetylated histone H4 peptide

  • AlphaScreen Glutathione Acceptor beads

  • AlphaScreen Streptavidin Donor beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Test compound and known inhibitor (e.g., (+)-JQ1) dissolved in DMSO

  • 384-well white microplate (e.g., OptiPlate™-384)

  • AlphaScreen-capable microplate reader

Procedure:

  • Reagent Preparation: In a 384-well plate, add the assay buffer, followed by the test compound or DMSO control.

  • Protein and Peptide Addition: Add the GST-tagged BRD4 protein and the biotinylated histone peptide to the wells.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking to allow for binding.

  • Bead Addition (in low light): Add the Glutathione Acceptor beads to each well, followed by the Streptavidin Donor beads.

  • Final Incubation: Seal the plate, protect from light, and incubate for 1-2 hours at room temperature.

  • Signal Detection: Read the plate on a microplate reader capable of detecting AlphaScreen signals (excitation at 680 nm, emission at 520-620 nm).

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the sEH assay.

BRD4 Inhibition Assay (TR-FRET)

This protocol is based on commercially available BRD4 TR-FRET assay kits.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the binding of a Europium-labeled BRD4 protein (donor) to a dye-labeled acetylated peptide (acceptor). When bound, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts this interaction, causing a decrease in the FRET signal.

Materials:

  • Europium-labeled BRD4 (donor)

  • Dye-labeled acetylated peptide (acceptor)

  • TR-FRET Assay Buffer

  • Test compound and known inhibitor (e.g., (+)-JQ1) dissolved in DMSO

  • Low-volume 384-well black plate

  • TR-FRET capable microplate reader (Excitation: ~320-340 nm, Emission: ~620 nm for donor and ~665 nm for acceptor)

Procedure:

  • Compound Plating: Add diluted test compound or DMSO control to the wells of the 384-well plate.

  • Reagent Addition: Add the Europium-labeled BRD4 and the dye-labeled acetylated peptide to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Reading: Measure the fluorescence at both the donor and acceptor emission wavelengths using a TR-FRET plate reader.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition based on the ratio and calculate the IC50 value using a dose-response curve.

References

Independent Verification of the Biological Activity of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid and a Comparative Analysis with Alternative GPR40/FFAR1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), agonist, 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, with other known GPR40 agonists. The content herein is supported by experimental data from peer-reviewed literature and includes detailed methodologies for the independent verification of the presented findings.

GPR40 is a promising therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion (GSIS). Agonists of this receptor have the potential to enhance insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia. This document focuses on a compound featuring a 3,5-dimethylisoxazole moiety, a chemical scaffold that has been identified in potent GPR40 agonists.

Comparative Analysis of GPR40 Agonists

The compound of interest, this compound, is evaluated alongside a structurally related and highly potent GPR40 agonist, compound 11k , identified in a key study, and two well-characterized GPR40 agonists, GW9508 and AMG-837 .

Table 1: In Vitro and In Vivo Efficacy of GPR40 Agonists

CompoundChemical StructureGPR40 Activation (EC50, nM)In Vivo Efficacy (Oral Glucose Tolerance Test)
This compound Data not publicly availableData not publicly available
Compound 11k 4-((3,5-dimethylisoxazol-4-yl)methoxy)-3-(perdeuteriomethoxy)benzoic acid15.9[1]Reduced glucose excursion by 23.1% in ICR mice and 29.5% in C57BL/6 mice at 30 mg/kg[1]
GW9508 4-(((3-Phenoxyphenyl)methyl)amino)benzenepropanoic acid~48Potentiates glucose-stimulated insulin secretion in MIN6 cells.[2]
AMG-837 (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid~13.5 (human)Lowered glucose excursions in both normal and Zucker fatty rats.[3][4]

Experimental Protocols for Independent Verification

To facilitate the independent verification of the biological activity of this compound and its comparators, detailed protocols for key experiments are provided below.

Experimental Workflow for GPR40 Agonist Verification

GPR40_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay A GPR40 Activation Assay (Calcium Mobilization) B Glucose-Stimulated Insulin Secretion (GSIS) A->B C Oral Glucose Tolerance Test (OGTT) B->C Data Data Analysis and Comparison C->Data Start Compound Synthesis and Purification Start->A GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40/FFAR1 Gq Gq protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers release of PKC Protein Kinase C (PKC) DAG->PKC activates Insulin_Vesicles Insulin Vesicles Ca_ER->Insulin_Vesicles promotes fusion of PKC->Insulin_Vesicles promotes fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Agonist GPR40 Agonist Agonist->GPR40

References

Assessing the Off-Target Profile of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a small molecule of interest within drug discovery programs. While its intended biological target is not publicly disclosed, its structural motifs—a 3,5-dimethylisoxazole and a benzoic acid derivative—are present in compounds with a wide range of biological activities. Notably, several 3,5-dimethylisoxazole derivatives have been identified as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2][3][4][5] Given the potential for off-target interactions with any small molecule, a thorough assessment of its selectivity profile is crucial for preclinical development.

This guide provides a comparative framework for assessing the off-target effects of this compound. In the absence of specific data for this compound, we will use the well-characterized BET inhibitor OTX-015, which shares structural similarities, as a representative example for comparison. This guide will detail experimental protocols for key off-target screening assays and present hypothetical data in a structured format to illustrate a comprehensive off-target assessment.

Hypothetical On-Target and Off-Target Profile

For the purpose of this guide, we will hypothesize that the intended target of this compound is BRD4. Off-target effects are interactions with other proteins, which can lead to undesired biological responses. A comprehensive off-target assessment typically involves screening against a broad range of kinases and other pharmacologically relevant proteins.

Table 1: Hypothetical On-Target vs. Off-Target Activity

TargetCompoundIC50 / Kd (nM)Assay Type
BRD4 (BD1) This compound 50 On-Target
BRD4 (BD1)OTX-01519On-Target
Kinase X This compound 500 Off-Target
Kinase YOTX-015>10,000Off-Target
GPCR Z This compound 2,000 Off-Target
GPCR AOTX-015>10,000Off-Target

Comparative Off-Target Screening Data

Broad screening panels are essential for identifying potential off-target interactions. Below are examples of how data from a kinase screen (e.g., KINOMEscan) and a safety pharmacology panel (e.g., Eurofins SafetyScreen) would be presented.

Table 2: KINOMEscan Off-Target Profile (Hypothetical Data for this compound vs. OTX-015)

Kinase TargetThis compound (% Inhibition @ 1µM)OTX-015 (% Inhibition @ 1µM)
BRD4 (intended target) 95 98
Kinase X75<10
Kinase Y20<5
Kinase Z5<5

Table 3: SafetyScreen 44 Panel Off-Target Profile (Hypothetical Data for this compound vs. OTX-015)

TargetThis compound (% Inhibition @ 10µM)OTX-015 (% Inhibition @ 10µM)
BRD4 (intended target) >99 >99
hERG155
M1 Receptor25<10
Dopamine Transporter8<5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.

KINOMEscan Assay (DiscoverX)

This is a competition-based binding assay to quantify the interactions between a test compound and a panel of kinases.

Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. The signal is inversely proportional to the binding affinity of the test compound.

Protocol:

  • Compound Preparation: The test compound is serially diluted to the desired concentrations.

  • Assay Plate Preparation: In a multi-well plate, the DNA-tagged kinases, the test compound, and the immobilized ligand are combined.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of bound kinase is quantified by qPCR of the DNA tag.

  • Data Analysis: The percentage of kinase bound in the presence of the test compound is compared to a DMSO control to determine the percent inhibition.

Eurofins SafetyScreen44 Panel

This panel assesses the binding of a test compound to 44 pharmacologically relevant targets to identify potential off-target liabilities. The primary format is radioligand binding assays.[6][7][8]

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) and the test compound. The test compound competes with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, which is inversely proportional to the affinity of the test compound for the receptor.[9][10][11][12]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare the radiolabeled ligand and the receptor membrane suspension in the appropriate assay buffer.[9][11]

  • Assay Setup: In a 96-well filter plate, add the assay buffer, the test compound, the radiolabeled ligand, and the receptor membrane suspension to each well.[9][11] To determine non-specific binding, a high concentration of an unlabeled ligand is used in separate wells.[9]

  • Incubation: Incubate the plate for a specific time and at a controlled temperature to allow the binding to reach equilibrium.[9][11]

  • Filtration and Washing: The contents of the wells are rapidly filtered through a glass fiber filter plate to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.[11]

  • Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a microplate scintillation counter.[11]

  • Data Analysis: The percentage of specific binding inhibited by the test compound is calculated by comparing the radioactivity in the presence of the test compound to the control (no test compound) and non-specific binding wells.

Visualizing Pathways and Workflows

Hypothetical BRD4 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving BRD4, a potential target of this compound. BRD4 is a key regulator of gene expression and is involved in various cellular processes.

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones binds PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates Transcription Transcription RNA_Pol_II->Transcription Oncogenes Oncogenes (e.g., MYC) Transcription->Oncogenes GrowthFactors Growth Factors CellSurfaceReceptor Cell Surface Receptor GrowthFactors->CellSurfaceReceptor activate CellSurfaceReceptor->BRD4 ...signaling cascade... Compound 3-[(3,5-Dimethylisoxazol-4-yl) methoxy]benzoic acid Compound->BRD4 inhibits binding to acetylated histones

Hypothetical BRD4 signaling pathway and the inhibitory action of the compound.
Experimental Workflow for Off-Target Screening

The diagram below outlines a general workflow for assessing the off-target effects of a new chemical entity (NCE).

Off_Target_Screening_Workflow NCE New Chemical Entity (NCE) PrimaryScreening Primary Screening (e.g., KINOMEscan) NCE->PrimaryScreening SafetyPanel Broad Panel Screening (e.g., SafetyScreen 44) NCE->SafetyPanel HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (Dose-Response Assays) HitIdentification->SecondaryScreening IC50_Determination IC50 Determination SecondaryScreening->IC50_Determination RiskAssessment Risk Assessment IC50_Determination->RiskAssessment SafetyPanel->RiskAssessment

General experimental workflow for identifying and characterizing off-target effects.

Conclusion

A comprehensive assessment of off-target effects is a critical step in the early stages of drug development. While the specific off-target profile of this compound is not yet publicly available, this guide provides a framework for how such an assessment should be conducted. By utilizing broad screening panels like KINOMEscan and SafetyScreen, and by comparing the results to well-characterized molecules such as OTX-015, researchers can gain valuable insights into the selectivity of their compound and make informed decisions for further development. The detailed experimental protocols and data presentation formats provided herein serve as a practical resource for scientists in the field.

References

Comparative Evaluation of the Therapeutic Index for 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid and Alternative BET Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the therapeutic index of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is not publicly available. This guide provides a comparative framework based on its presumed mechanism of action as a BET (Bromodomain and Extra-Terminal) protein inhibitor, drawing parallels with well-characterized alternative compounds. The 3,5-dimethylisoxazole moiety is a known acetyl-lysine mimetic used in the development of bromodomain ligands.[1]

Introduction

The compound this compound belongs to a class of molecules containing a 3,5-dimethylisoxazole core, which has been identified as a potent acetyl-lysine bioisostere that competitively inhibits the binding of BET family proteins (BRD2, BRD3, BRD4, and BRDT) to acetylated histones.[1][2] This inhibition disrupts key transcriptional programs, making BET inhibitors a promising therapeutic strategy for various malignancies and inflammatory diseases.[2][3]

This guide evaluates the therapeutic index of this compound in the context of two well-studied BET inhibitors: the preclinical tool compound JQ1 and the clinical candidate OTX015 (MK-8628) . The therapeutic index, a quantitative measure of a drug's safety margin, is a critical parameter in drug development. It is typically calculated as the ratio of the toxic dose to the therapeutic dose.

Inferred Mechanism of Action and Signaling Pathway

BET inhibitors, including those with a 3,5-dimethylisoxazole scaffold, function by competitively binding to the acetyl-lysine binding pockets of BRD4. This displaces BRD4 from chromatin, leading to the transcriptional suppression of key oncogenes such as MYC. The downregulation of MYC and other target genes results in cell cycle arrest and apoptosis in susceptible cancer cells.[4]

BET_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus Histones Histones BRD4 BRD4 Histones->BRD4 Binds to Acetylated Lysine P-TEFb P-TEFb BRD4->P-TEFb Recruits RNA_Pol_II RNA Pol II P-TEFb->RNA_Pol_II Activates MYC_Gene MYC Gene RNA_Pol_II->MYC_Gene Transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Apoptosis Apoptosis MYC_mRNA->Apoptosis Suppression Leads to Cell_Cycle_Arrest Cell Cycle Arrest MYC_mRNA->Cell_Cycle_Arrest Suppression Leads to BET_Inhibitor 3,5-Dimethylisoxazol-4-yl) methoxy]benzoic acid (or JQ1 / OTX015) BET_Inhibitor->BRD4 Inhibits Binding Therapeutic_Index_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Biochemical_Assay Biochemical Assay (e.g., AlphaScreen) Potency Determine IC50 (Target Engagement) Biochemical_Assay->Potency Cell_Proliferation_Cancer Cell Proliferation Assay (Cancer Cell Lines, e.g., MTT) Efficacy Determine EC50 (Therapeutic Effect) Cell_Proliferation_Cancer->Efficacy Cytotoxicity_Normal Cytotoxicity Assay (Normal Cell Lines, e.g., MTT) Toxicity_vitro Determine CC50 (Cytotoxicity) Cytotoxicity_Normal->Toxicity_vitro Efficacy_Study Efficacy Study (Xenograft Model) Therapeutic_Index_vivo Calculate In Vivo Therapeutic Index (TD50 / ED50) Efficacy_Study->Therapeutic_Index_vivo Toxicity_Study Toxicity Study (Healthy Animals) Toxicity_Study->Therapeutic_Index_vivo Compound Test Compound (3,5-Dimethylisoxazol derivative) Compound->Biochemical_Assay Compound->Cell_Proliferation_Cancer Compound->Cytotoxicity_Normal Therapeutic_Index_vitro Calculate In Vitro Therapeutic Index (CC50 / EC50) Efficacy->Therapeutic_Index_vitro Toxicity_vitro->Therapeutic_Index_vitro Therapeutic_Index_vitro->Efficacy_Study Therapeutic_Index_vitro->Toxicity_Study

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid (CAS Number: 315692-86-5), a compound identified as an irritant.[1] Adherence to these procedures is essential to minimize risks and ensure compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care in a well-ventilated area.[2][3]

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

PPE CategorySpecification
Eye Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][4]
Hand Protection Use chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[1][2][4]
Body Protection Wear a lab coat or other suitable protective clothing to prevent skin contact.[1] For significant spill risks, consider a chemical-resistant suit.[4]
Respiratory For operations that may generate dust, use a full-face respirator with a particle filter (type N100 US or P3 EN 143).[4]

Handling Practices:

  • Avoid the formation of dust and aerosols.[1][4]

  • Do not breathe dust, fumes, gas, or vapors.[1][2]

  • Prevent contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[2][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. This often involves treating it as hazardous waste.

Step 1: Waste Segregation and Storage

  • Do not mix this compound with other waste materials.

  • Keep the compound in its original, properly labeled container . If the original container is damaged, transfer the waste to a suitable, sealed, and clearly labeled container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Step 2: Spill Management In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately evacuate personnel from the affected area and secure the location to prevent entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For dry spills, prevent the generation of dust by gently covering the material with an inert absorbent material (e.g., sand or earth). For liquid spills, use an inert absorbent material to contain the spill.

  • Cleanup: Carefully sweep or scoop up the contained material and place it into a suitable, sealed container for disposal. Avoid actions that create dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not allow the chemical to enter drains or waterways. [1][4]

Step 3: Final Disposal

  • The final disposal of this compound must be handled by a licensed waste disposal company .[5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.

  • Provide the EHS department with a completed hazardous waste label, including the full chemical name and any known hazards.

III. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below.

G Figure 1: Disposal Workflow start Start: Unused or Waste This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Keep in original, labeled container. ppe->segregate spill_check Is there a spill? segregate->spill_check spill_procedure Follow Spill Management Protocol: - Evacuate & Secure - Ventilate - Contain & Clean - Decontaminate spill_check->spill_procedure Yes store Step 3: Store Securely Cool, dry, well-ventilated area. spill_check->store No spill_procedure->store contact_ehs Step 4: Contact EHS Arrange for professional disposal. store->contact_ehs end End: Proper Disposal contact_ehs->end

Figure 1: Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.